molecular formula C10H11NO B1614218 (1-methyl-1H-indol-5-yl)methanol CAS No. 448967-90-6

(1-methyl-1H-indol-5-yl)methanol

Cat. No.: B1614218
CAS No.: 448967-90-6
M. Wt: 161.2 g/mol
InChI Key: CEBLTQGXYITWTM-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-5-yl)methanol is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-6,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBLTQGXYITWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640206
Record name (1-Methyl-1H-indol-5-yl)methanol
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Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448967-90-6
Record name 1-Methyl-1H-indole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448967-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Methyl-1H-indol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-methyl-1H-indol-5-yl)methanol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indol-5-yl)methanol

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, primarily owing to the versatile reactivity of its hydroxymethyl group and the established biological significance of the substituted indole scaffold.[1] This guide provides a comprehensive technical overview of the principal synthetic pathways for its preparation, designed for researchers, chemists, and professionals in the pharmaceutical sciences. We will dissect two primary, field-proven strategies: the reduction of a C5-aldehyde precursor and the reduction of a C5-carboxylic acid precursor. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, actionable protocols. A comparative analysis is presented to guide chemists in selecting the optimal route based on precursor availability, safety, and scale.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a vast array of biological targets. The specific derivative, this compound, offers a strategic advantage by providing a primary alcohol at the C5 position. This functional group serves as a versatile handle for subsequent chemical transformations, such as esterification, etherification, oxidation to the corresponding aldehyde, or conversion to a leaving group for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[1]

The synthesis of this target molecule is not trivial and hinges on the effective and regioselective functionalization of the indole core. This guide will explore the most logical and efficient synthetic routes, starting from commercially available, pre-functionalized indole precursors.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategies, both commencing from a functionalized 1-methylindole intermediate. The key disconnection is the C-O bond of the target alcohol, leading back to an indole core with an oxidized functional group at the C5 position.

G cluster_0 Retrosynthetic Pathways cluster_1 Precursor Synthesis TM This compound P1 Pathway I Precursor: 1-methyl-1H-indole-5-carbaldehyde TM->P1 Reduction P2 Pathway II Precursor: 1-methyl-1H-indole-5-carboxylic acid TM->P2 Reduction I5A Indole-5-carboxaldehyde P1->I5A N-methylation I5C Indole-5-carboxylic acid P2->I5C N-methylation

Retrosynthetic analysis of the target molecule.

This analysis identifies two key carbonyl-containing intermediates: 1-methyl-1H-indole-5-carbaldehyde and 1-methyl-1H-indole-5-carboxylic acid . The subsequent sections detail the forward synthesis from these precursors.

Synthetic Pathway I: Reduction from 1-methyl-1H-indole-5-carbaldehyde

This pathway is arguably the most direct and efficient, leveraging the selective reduction of an aldehyde. The strategy involves two main transformations: the N-methylation of a commercially available indole precursor followed by the chemoselective reduction of the C5-formyl group.

Conceptual Workflow

The logic of this pathway is rooted in functional group compatibility and reaction efficiency. N-methylation is a robust and high-yielding reaction, and the subsequent reduction of the aldehyde is highly selective, minimizing byproduct formation.

G start Indole-5-carboxaldehyde inter 1-methyl-1H-indole-5-carbaldehyde start->inter  Step 1: N-Methylation  NaH, CH₃I, DMF   end This compound inter->end  Step 2: Reduction  NaBH₄, Methanol  

Workflow for Pathway I.
Step 1: Synthesis of 1-methyl-1H-indole-5-carbaldehyde

Expertise & Experience: The indole N-H proton is acidic (pKa ≈ 17) and can be readily removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that efficiently attacks an electrophilic methyl source, such as methyl iodide (CH₃I), via an SN2 mechanism. Anhydrous N,N-dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile, and it readily dissolves the indole substrate.[4]

Experimental Protocol:

  • To a stirred solution of indole-5-carboxaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the indolide anion.

  • Add methyl iodide (1.5 eq) dropwise to the solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a 10% aqueous solution of citric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-1H-indole-5-carbaldehyde.[4]

Step 2: Reduction of 1-methyl-1H-indole-5-carbaldehyde

Trustworthiness: The reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect the aromatic indole core or other potentially sensitive functional groups.[5] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol:

  • Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.1 eq) in small portions to the stirred solution.[5]

  • Continue stirring at 0°C and monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • If necessary, purify the product by recrystallization or flash chromatography to obtain pure this compound.

Synthetic Pathway II: Reduction from 1-methyl-1H-indole-5-carboxylic Acid

This pathway provides a robust alternative, particularly if 1-methyl-1H-indole-5-carboxylic acid is a more readily available or cost-effective starting material. The key difference lies in the final reduction step, which requires a more powerful reducing agent to convert the carboxylic acid to a primary alcohol.

Conceptual Workflow

Similar to the first pathway, this route begins with the N-methylation of the corresponding acid precursor. The subsequent reduction step, however, necessitates the use of a strong, non-selective hydride donor like Lithium Aluminum Hydride (LiAlH₄).

G start Indole-5-carboxylic acid inter 1-methyl-1H-indole-5-carboxylic acid start->inter  Step 1: N-Methylation  NaH, CH₃I, DMF   end This compound inter->end  Step 2: Reduction  LiAlH₄, Anhydrous THF  

Sources

A Technical Guide to the Synthesis of (1-methyl-1H-indol-5-yl)methanol from Indole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of (1-methyl-1H-indol-5-yl)methanol, a valuable building block in medicinal chemistry, starting from the commercially available indole-5-carboxylic acid. The synthetic strategy is a robust three-step sequence involving esterification, N-methylation, and reduction. Each section delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the critical safety and handling considerations necessary for successful execution. This document is designed to serve as a practical and authoritative resource, bridging theoretical knowledge with field-proven application for professionals in chemical research and pharmaceutical development.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, functionalized indoles such as this compound serve as key intermediates in the synthesis of complex molecular targets with diverse therapeutic applications. The strategic conversion of indole-5-carboxylic acid to this target alcohol requires a multi-step approach that carefully manages the reactivity of the carboxylic acid and the indole N-H group. This guide outlines an efficient and logical pathway, beginning with the protection of the carboxylic acid via esterification, followed by the specific methylation of the indole nitrogen, and culminating in the selective reduction of the ester to the desired primary alcohol.

Overall Synthetic Strategy

The transformation of indole-5-carboxylic acid into this compound is most effectively achieved through the three-stage process detailed below. This pathway ensures high yields and purity by addressing the distinct reactivity of each functional group in a controlled, sequential manner. First, the carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Second, the indole nitrogen is methylated. Finally, the ester is reduced to the primary alcohol using a powerful hydride agent.

G cluster_0 Synthetic Workflow A Indole-5-carboxylic Acid B Methyl Indole-5-carboxylate A->B Step 1: Esterification (CH3OH, H2SO4) C Methyl 1-methyl-1H-indole-5-carboxylate B->C Step 2: N-Methylation (NaH, CH3I) D This compound C->D Step 3: Reduction (LiAlH4, THF)

Caption: High-level overview of the three-step synthesis pathway.

Part 1: Fischer Esterification of Indole-5-carboxylic Acid

Principle and Rationale

The direct reduction of a carboxylic acid is challenging and often requires harsh reagents.[1][2] Converting the carboxylic acid to an ester is a crucial initial step that "protects" the acidic proton and transforms the carbonyl group into a functionality that is more readily reduced by common hydride reagents. The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] By using the alcohol (methanol) as the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate to methyl indole-5-carboxylate.

Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[3]

G cluster_mech1 Fischer Esterification Mechanism Start Carboxylic Acid + H+ Protonated_Carbonyl Protonated Carbonyl (Activated) Start->Protonated_Carbonyl Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH3OH (Nucleophilic Attack) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H2O Proton_Transfer->Water_Elimination Final_Ester Protonated Ester Water_Elimination->Final_Ester Product Ester Product Final_Ester->Product - H+

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl Indole-5-carboxylate
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 62.1 mmol).

  • Reagent Addition: Add anhydrous methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately 80% using a rotary evaporator.

  • Neutralization & Extraction: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (300 mL) to neutralize the excess acid. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield methyl indole-5-carboxylate as a solid.

ParameterExpected Result
Product Methyl 1H-indole-5-carboxylate[4]
Typical Yield 90-95%
Appearance White to off-white powder
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol

Part 2: N-Methylation of Methyl Indole-5-carboxylate

Principle and Rationale

The indole N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion readily participates in a nucleophilic substitution (Sɴ2) reaction with an electrophilic methyl source like iodomethane (methyl iodide).[5][6] This step must be performed under anhydrous conditions as sodium hydride reacts violently with water. Alternative, "greener" methylating agents like dimethyl carbonate (DMC) offer a less toxic option suitable for larger scale synthesis.[7][8]

Mechanism: N-Methylation with NaH and Iodomethane

The reaction is a two-step process. First, sodium hydride acts as a non-nucleophilic base to deprotonate the indole nitrogen, producing the sodium indolide salt and hydrogen gas. Second, the indolide anion performs an Sɴ2 attack on the methyl iodide, displacing the iodide leaving group to form the N-methylated product.

G cluster_mech2 N-Methylation Mechanism IndoleEster Methyl Indole-5-carboxylate (R-NH) IndolideAnion Indolide Anion (R-N-) IndoleEster->IndolideAnion + NaH - H2 (gas) Product Methyl 1-methyl-1H-indole-5-carboxylate (R-N-CH3) IndolideAnion->Product SN2 Attack MethylIodide Iodomethane (CH3-I)

Caption: Deprotonation followed by SN2 attack for N-methylation.

Detailed Experimental Protocol: Synthesis of Methyl 1-methyl-1H-indole-5-carboxylate
  • Reaction Setup: To a dry 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 3.0 g, 75.0 mmol).

  • Solvent and Reagent Addition: Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil. Carefully decant the hexanes. Add anhydrous N,N-dimethylformamide (DMF, 150 mL) to the flask and cool the suspension to 0°C in an ice bath.

  • Indole Addition: Dissolve methyl indole-5-carboxylate (10.9 g, 62.1 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Stir at 0°C for an additional 30 minutes after the addition is complete.[5]

  • Methylation: Add iodomethane (4.7 mL, 75.0 mmol) dropwise to the reaction mixture at 0°C. After addition, allow the reaction to warm to room temperature and stir for 3-4 hours.[5]

  • Quenching & Work-up: Carefully quench the reaction by slowly adding ice-cold water (200 mL). This may cause gas evolution.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by flash chromatography if necessary.

ParameterExpected Result
Product Methyl 1-methyl-1H-indole-5-carboxylate
Typical Yield 85-92%
Appearance White to pale yellow solid
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol

Part 3: Reduction of the Ester to this compound

Principle and Rationale

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[9][10] It is significantly more reactive than reagents like sodium borohydride (NaBH₄), which cannot reduce esters under normal conditions.[11] The reduction of an ester with LiAlH₄ requires two equivalents of hydride. The first hydride adds to the carbonyl, and the tetrahedral intermediate collapses to form an aldehyde, which is then immediately reduced by a second hydride to the alkoxide.[12][13] An acidic workup protonates the alkoxide to yield the final alcohol product.

Mechanism: LiAlH₄ Reduction of an Ester

The mechanism involves two successive nucleophilic attacks by hydride ions (H⁻) from the AlH₄⁻ complex. The initial attack on the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling an alkoxide leaving group to form a transient aldehyde. Aldehydes are more reactive towards hydride reduction than esters, so a second hydride ion rapidly attacks the aldehyde, forming a primary alkoxide. This alkoxide is then protonated during the aqueous workup to give the primary alcohol.

G cluster_mech3 Ester Reduction Mechanism with LiAlH4 Ester Ester (R-CO-OR') Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 + 'H-' (from LiAlH4) Aldehyde Aldehyde Intermediate (R-CHO) Tetrahedral1->Aldehyde - OR' Alkoxide Primary Alkoxide (R-CH2O-) Aldehyde->Alkoxide + 'H-' (from LiAlH4) Alcohol Primary Alcohol (R-CH2OH) Alkoxide->Alcohol Aqueous Workup (+ H+)

Caption: Two-stage hydride addition mechanism for ester reduction.

Detailed Experimental Protocol: Synthesis of this compound

CRITICAL SAFETY NOTE: Lithium aluminum hydride reacts violently with water and protic solvents and is pyrophoric upon contact with air, especially when dry. Handle exclusively under an inert atmosphere in a fume hood. All glassware must be rigorously dried.

  • Reaction Setup: To a dry 1 L three-necked flask under an inert atmosphere, add lithium aluminum hydride (3.5 g, 92.2 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Substrate Addition: Cool the LiAlH₄ suspension to 0°C. Dissolve methyl 1-methyl-1H-indole-5-carboxylate (8.7 g, 46.1 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

  • Quenching (Fieser method): Cool the reaction back down to 0°C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

    • Water (3.5 mL)

    • 15% aqueous sodium hydroxide (NaOH) solution (3.5 mL)

    • Water (10.5 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield this compound.

ParameterExpected Result
Product This compound[14][15]
Typical Yield 80-90%
Appearance White crystalline solid
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol

Conclusion

The synthesis of this compound from indole-5-carboxylic acid is reliably achieved through a three-step sequence of esterification, N-methylation, and hydride reduction. This guide provides robust and well-documented protocols for each transformation, grounded in established chemical principles. By adhering to the detailed procedures and paying close attention to the safety requirements, particularly when handling sodium hydride and lithium aluminum hydride, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023).
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  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Shankaran, K., & Goud, P. M. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 4(5), 424-425. (2000).
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. (2022).
  • Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • ResearchGate. A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. (2025).
  • ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022).
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Org. Synth. 1977, 56, 72.
  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(8), 689-712. (2017).
  • PrepChem.com. Synthesis of methyl indole-5-carboxylate.
  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences, 10(1), 1032-1044. (2019).
  • Heinrich, T., & Böttcher, H. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. (2004).
  • National Institutes of Health. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry, 187, 111956. (2020).
  • National Institutes of Health. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 557-562. (2021).
  • Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32909-32930. (2021).
  • Google Patents. Process for the preparation of indole derivatives. WO2008072257A2. (2008).
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Royal Society of Chemistry. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry, 22(12), 3947-3954. (2020).
  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids.
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  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions.
  • ACS Publications. A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry, 48(23), 4435-4438. (1983).
  • ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 557-562. (2021).
  • ResearchGate. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2025).
  • ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.

Sources

An In-depth Technical Guide to (1-methyl-1H-indol-5-yl)methanol: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indol-5-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, this molecule serves as a versatile precursor for the synthesis of a wide array of complex molecular architectures. The presence of a reactive hydroxymethyl group on the indole core, combined with the N-methylation that alters its electronic properties and metabolic stability, makes it a valuable synthon for drug discovery programs targeting various therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
CAS Number 448967-90-6PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]

The structure of this compound consists of a planar indole ring system, with a methyl group substituted at the nitrogen atom (N1) and a hydroxymethyl group at the C5 position of the benzene ring portion of the indole nucleus. The N-methylation removes the acidic N-H proton of the parent indole, which can influence its reactivity and intermolecular interactions.

Synthesis

The most direct and common method for the preparation of this compound is the reduction of the corresponding aldehyde, 1-methyl-1H-indole-5-carbaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Experimental Protocol: Reduction of 1-methyl-1H-indole-5-carbaldehyde

This protocol is adapted from established procedures for the reduction of substituted indole aldehydes.[2]

Materials:

  • 1-methyl-1H-indole-5-carbaldehyde

  • Methanol (reagent grade)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Reduction: To the cooled solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess sodium borohydride and the borate esters formed.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl group, and the hydroxymethyl group. The N-methyl protons will appear as a singlet, typically in the range of 3.7-3.9 ppm. The methylene protons of the hydroxymethyl group will also be a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable) around 4.6-4.8 ppm. The indole ring protons will exhibit a complex splitting pattern in the aromatic region (approximately 6.5-7.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The N-methyl carbon will resonate around 33 ppm. The methylene carbon of the hydroxymethyl group is expected in the region of 60-65 ppm. The eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z 161. Common fragmentation patterns for indole derivatives involve the loss of small neutral molecules. For this compound, a prominent fragment would likely correspond to the loss of a hydroxyl radical (•OH) or water (H₂O), leading to ions at m/z 144 or 143, respectively. The tropylium-like ion derived from the indole ring is also a common fragment.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the indole ring will appear in the 1450-1600 cm⁻¹ region. A significant C-O stretching band is expected around 1000-1050 cm⁻¹.

Reactivity

The reactivity of this compound is primarily dictated by the hydroxymethyl group and the electron-rich indole nucleus.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (1-methyl-1H-indole-5-carbaldehyde) or carboxylic acid (1-methyl-1H-indole-5-carboxylic acid) using appropriate oxidizing agents. Mild conditions (e.g., with manganese dioxide) would favor the formation of the aldehyde, while stronger oxidants (e.g., potassium permanganate or Jones reagent) would lead to the carboxylic acid.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters by reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a base or an acid catalyst. Etherification can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

  • Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively, to form the corresponding 5-(halomethyl)-1-methyl-1H-indole. These halo-derivatives are versatile intermediates for nucleophilic substitution reactions.

Reactions Involving the Indole Nucleus

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The N-methylation slightly modifies the electron distribution compared to the unsubstituted indole. The most nucleophilic position on the indole ring is typically the C3 position. However, the reactivity of indolylmethanols can be more complex.

  • Dehydrative Nucleophilic Substitution: In the presence of an acid catalyst, this compound can undergo dehydration to form a stabilized carbocation intermediate. This electrophilic species can then be attacked by a variety of nucleophiles at the benzylic position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This SN1-type reaction is a powerful method for the functionalization of the indole core.

Reactivity_Pathway Indolylmethanol This compound Carbocation Stabilized Carbocation Intermediate Indolylmethanol->Carbocation H⁺ (acid catalyst) -H₂O Substituted_Product 5-(Nu-methyl)-1-methyl-1H-indole Carbocation->Substituted_Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Substituted_Product

Caption: Dehydrative nucleophilic substitution of this compound.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as:

  • Anticancer Agents: The indole nucleus is a common feature in many natural and synthetic compounds with antitumor activity. Functionalization of the hydroxymethyl group can lead to the development of novel tubulin polymerization inhibitors or other anticancer agents.[7]

  • Antimicrobial Agents: Indole derivatives have shown a broad spectrum of antimicrobial activity. This compound can serve as a starting point for the synthesis of new antibacterial and antifungal compounds.

  • Serotonin Receptor Ligands: The indole core is structurally related to serotonin. Modifications of this compound can yield ligands for various serotonin receptor subtypes, which are important targets for the treatment of neurological and psychiatric disorders.

In materials science, indole-containing polymers and dyes have been investigated for their unique electronic and optical properties. The reactivity of the hydroxymethyl group allows for the incorporation of this chromophore into larger polymeric structures.

Safety and Handling

No specific material safety data sheet (MSDS) for this compound is readily available. However, based on the data for related compounds such as 1-methylindole and other indole derivatives, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

  • Fire Hazards: The fire hazard potential is not fully characterized, but it should be treated as a combustible solid. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For reagents used in its synthesis, such as sodium borohydride and methanol, specific safety precautions must be strictly followed. Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.[8][9][10] Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from the corresponding aldehyde and the diverse reactivity of its hydroxymethyl group and indole nucleus make it an attractive starting material for the development of novel pharmaceuticals and functional materials. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective application in research and development endeavors. Further investigation into its biological activities and the full characterization of its physicochemical properties will undoubtedly expand its utility in various scientific disciplines.

References

  • Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Royal Society of Chemistry.
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  • Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry, 7(4), 351-355.
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2021). Molecules, 26(11), 3323.
  • (1H-indol-5-yl)methanol. (n.d.). PubChem.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). Molecules, 26(11), 3323.
  • SAFETY DATA SHEET. (2015). National Institute of Standards and Technology.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). Molbank, 2021(2), M1248.
  • Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate.
  • Methanol Safety Data Sheet. (n.d.). Methanex Corporation.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Molecules, 22(3), 498.
  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). Research Journal of Pharmacy and Biological and Chemical Sciences, 10(1), 1032-1040.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). RSC Medicinal Chemistry, 11(8), 947-958.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 569-580.
  • Cost-effective synthesis of (3-(2-dimethylaminoethyl)-1H-indol-5-yl)methanol. (2024). Preprints.org.
  • In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. (2018). Journal of Medicinal Food, 21(9), 923-931.
  • 1-methylindole. (n.d.). Organic Syntheses.
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  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. (2007). ResearchGate.
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  • Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia. (2022). Molecules, 27(13), 4059.
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An In-depth Technical Guide to the Physical Properties of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(1-methyl-1H-indol-5-yl)methanol, a derivative of the indole scaffold, represents a molecule of significant interest within contemporary medicinal chemistry and materials science. The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic placement of a methyl group at the N1 position and a hydroxymethyl group at the C5 position of the indole ring imparts specific physicochemical characteristics that influence its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the causality behind these experimental choices, thereby providing a robust framework for its application in research and development.

Chemical Structure and Core Identifiers

The foundational step in understanding any chemical entity is a precise definition of its structure and associated identifiers.

Figure 1: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 448967-90-6Santa Cruz Biotechnology[2], PubChem[1]
Molecular Formula C₁₀H₁₁NOSanta Cruz Biotechnology[2], PubChem[1]
Molecular Weight 161.20 g/mol Santa Cruz Biotechnology[2], PubChem[1]
Canonical SMILES CN1C=C(C=C2C1=CC=C(C2)CO)CPubChem[1]
InChI Key HQNPKVBTBJUMTR-UHFFFAOYSA-NPubChem[1]

Elucidation of Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, formulation, and application.

Table 2: Summary of Physical Properties of this compound

PropertyValueMethodSource
Physical State Solid (predicted)---General knowledge
Appearance White to off-white solid (typical for similar compounds)---General knowledge
Melting Point Not experimentally determined------
Boiling Point Not experimentally determined------
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water.Predicted based on structureGeneral knowledge
logP (XLogP3) 1.8ComputedPubChem[1]
Expert Insights on Predicted Properties:

The presence of the hydroxyl group (-OH) suggests that this compound will exist as a solid at room temperature due to the potential for intermolecular hydrogen bonding. This hydrogen bonding capability also dictates its predicted solubility profile. The molecule possesses both a polar hydroxyl group and a largely nonpolar N-methylindole core. This amphipathic nature results in good solubility in polar organic solvents that can engage in hydrogen bonding (e.g., methanol, ethanol) and also accommodate the nonpolar ring system. Its solubility in water is expected to be limited due to the hydrophobic character of the bicyclic indole structure. The computed XLogP3 value of 1.8 provides a quantitative measure of its lipophilicity, indicating a preference for an oily (nonpolar) environment over an aqueous one. This value is critical for predicting its behavior in biological systems, such as membrane permeability and protein binding.

Experimental Determination of Physical Properties

To ensure scientific integrity, predicted properties must be validated through empirical measurement. The following section details the standard, field-proven protocols for determining the key physical properties of a novel organic compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical constant of a pure crystalline solid. The sharpness of the melting point range provides a reliable indication of purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Dry, powdered sample of this compound Capillary Pack into a capillary tube (1-2 mm height) Sample->Capillary Apparatus Place in melting point apparatus Heating Heat rapidly to ~10-15°C below expected MP Apparatus->Heating Slow_Heating Heat slowly (1-2°C/min) Heating->Slow_Heating Observation Observe and record T_initial (first liquid) and T_final (all liquid) Slow_Heating->Observation Range Report melting point as a range (T_initial - T_final) Observation->Range Purity Assess purity based on sharpness of the range Range->Purity

Figure 2: Experimental workflow for melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.

  • Slow Heating: For an accurate measurement, begin heating slowly (1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final).

  • Reporting: The melting point is reported as the range between T_initial and T_final. For a pure compound, this range should be narrow (typically ≤ 1°C).

Solubility Assessment

Causality: Solubility is a critical parameter that influences a compound's bioavailability, formulation possibilities, and reaction conditions. A systematic evaluation in a range of solvents with varying polarities provides a comprehensive understanding of its solubilization behavior.

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_quantification Quantification & Classification Sample Weigh a known amount of this compound Solvents Select a range of solvents (polar to nonpolar) Addition Add solvent incrementally to the sample Agitation Agitate/vortex at a constant temperature Addition->Agitation Observation Observe for complete dissolution Agitation->Observation Calculation Calculate solubility (e.g., in mg/mL) Observation->Calculation Classification Classify solubility (e.g., freely soluble, sparingly soluble) Calculation->Classification

Figure 3: Workflow for determining the solubility of this compound.

Step-by-Step Protocol (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation: Allow the vials to stand undisturbed for a set period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or HPLC.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen framework of a molecule. The chemical shift of each nucleus is dependent on its local electronic environment, and the coupling patterns in ¹H NMR reveal the connectivity of neighboring protons. This data allows for the unambiguous confirmation of the molecular structure.

Predicted ¹H NMR Spectral Data:

Based on the structure of this compound, the following proton signals are anticipated:

  • N-CH₃: A singlet around 3.7-3.9 ppm.

  • Ar-CH₂-OH: A singlet or a doublet (depending on the solvent and exchange rate of the -OH proton) around 4.6-4.8 ppm for the methylene protons. The hydroxyl proton will likely be a broad singlet.

  • Indole Ring Protons: A series of signals in the aromatic region (approximately 6.5-7.7 ppm). The specific chemical shifts and coupling patterns will be characteristic of the 1,5-disubstituted indole ring system.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, unless there is accidental overlap. Key predicted chemical shifts include:

  • N-CH₃: Around 30-35 ppm.

  • Ar-CH₂-OH: Around 60-65 ppm.

  • Indole Ring Carbons: A set of signals in the aromatic region (approximately 100-140 ppm).

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.

  • Acquisition of ¹H NMR Spectrum: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquisition of ¹³C NMR Spectrum: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the signals to the corresponding nuclei in the molecule.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in both theoretical predictions and established experimental methodologies. For researchers and drug development professionals, a comprehensive understanding of these properties is not merely academic but a practical necessity for the successful application of this promising molecule. The provided protocols offer a self-validating system for the empirical determination of these characteristics, ensuring scientific rigor and reproducibility. As research into indole derivatives continues to expand, a solid foundation in their fundamental physical properties will be indispensable for unlocking their full therapeutic and technological potential.

References

  • PubChem. This compound. [Link]

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A Spectroscopic Guide to (1-methyl-1H-indol-5-yl)methanol: An In-depth Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for (1-methyl-1H-indol-5-yl)methanol (CAS No: 448967-90-6), a key heterocyclic building block in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document serves as an expert-level predictive guide based on foundational spectroscopic principles and comparative analysis with closely related structural analogs.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar indole derivatives. Our approach emphasizes the causality behind spectral features, ensuring a self-validating system for structural elucidation.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound is the bedrock of its utility in research and development. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity, functional groups, and molecular mass.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol [1]

  • Structure:

    
    (A visual representation of the molecule)
    

The analytical workflow for characterizing this molecule involves a synergistic application of these techniques, as illustrated below. Each method provides unique and complementary information essential for unambiguous structural confirmation.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Final Structure Confirmation Purity->Confirmation

Caption: Overall workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration). The predictions below are based on analysis of N-methyl indole, (1H-indol-5-yl)methanol, and general principles of indole chemistry.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Comparative Insights
-OH~1.5 - 2.5Broad Singlet1HThe hydroxyl proton is exchangeable and its shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet.
N-CH₃~3.75Singlet3HThe N-methyl group on an indole ring is a singlet and typically resonates around 3.7-3.8 ppm.[3]
-CH₂OH~4.70Singlet2HThe benzylic protons of the hydroxymethyl group are expected to be a singlet, shifted downfield by the adjacent oxygen and aromatic ring.
H-3~6.45Doublet (d)1HThis proton on the pyrrole ring is coupled to H-2. In N-methylated indoles, it appears upfield relative to other aromatic protons.
H-2~7.05Doublet (d)1HCoupled to H-3, this proton is typically downfield of H-3.
H-6~7.10Doublet of Doublets (dd)1HCoupled to both H-7 (ortho coupling) and H-4 (meta coupling).
H-7~7.25Doublet (d)1HThis proton is adjacent to the indole nitrogen and is ortho-coupled to H-6.
H-4~7.55Singlet/Doublet (d)1HThis proton is adjacent to the carbon-fused part of the pyrrole ring and is expected to be the most downfield of the benzene ring protons. It may appear as a narrow doublet due to small meta coupling to H-6.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
N-CH₃~33.0The N-methyl carbon is aliphatic and appears in the upfield region.
-CH₂OH~65.0The benzylic carbon is shifted downfield due to the attached electronegative oxygen atom.
C-3~101.5C-3 is characteristically shielded in the indole ring system.
C-7~109.5This carbon of the benzene portion is typically found in this region.
C-6~121.0Aromatic CH carbon.
C-4~122.0Aromatic CH carbon.
C-2~128.5C-2 is typically deshielded relative to C-3.
C-3a (Bridgehead)~129.0Quaternary carbon at the fusion of the two rings.
C-5~134.0The carbon bearing the hydroxymethyl group is deshielded.
C-7a (Bridgehead)~137.5The second quaternary bridgehead carbon, adjacent to the nitrogen.
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[4]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform shimming to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard single-pulse sequence. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by features from the alcohol and the substituted indole ring.

Table 3: Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400 - 3300O-H StretchAlcohol (-OH)Strong, Broad
3100 - 3000C-H StretchAromatic (sp² C-H)Medium
2950 - 2850C-H StretchAliphatic (sp³ C-H)Medium
1615, 1470C=C StretchAromatic RingMedium-Strong
~1240C-O StretchPrimary AlcoholStrong
~1330C-N StretchAromatic AmineMedium

Causality of Key Peaks:

  • The broadness of the O-H stretch around 3350 cm⁻¹ is a direct result of intermolecular hydrogen bonding between the alcohol groups of different molecules.[6][7]

  • The presence of sharp peaks just above 3000 cm⁻¹ confirms the sp² hybridized C-H bonds of the indole ring, while peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methyl and methylene groups.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecule will be ionized and fragmented. The expected data is based on the known fragmentation patterns of indole alkaloids and benzylic alcohols.[8][9]

  • Molecular Ion (M⁺): The most important peak will be the molecular ion peak. Given the formula C₁₀H₁₁NO, the integer mass will be m/z 161. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of H₂O: Alcohols readily lose water (18 Da), which would lead to a fragment at m/z 143.

    • Loss of -CH₂OH: Cleavage of the hydroxymethyl group (31 Da) is a likely fragmentation pathway for benzylic alcohols, resulting in a fragment at m/z 130. This fragment, the 1-methylindole radical cation, would be quite stable.

    • Formation of Tropylium-like Ion: Rearrangement and cleavage can lead to characteristic aromatic fragments.

G M [(C₁₀H₁₁NO)⁺˙] m/z = 161 Molecular Ion F130 [(C₉H₉N)⁺˙] m/z = 130 M->F130 - •CH₂OH F160 [(C₁₀H₁₀NO)⁺] m/z = 160 M->F160 - •H F143 [(C₁₀H₉N)⁺˙] m/z = 143 M->F143 - H₂O

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/zPredicted FragmentIdentity
161[C₁₀H₁₁NO]⁺˙Molecular Ion (M⁺˙)
160[C₁₀H₁₀NO]⁺[M-H]⁺
143[C₁₀H₉N]⁺˙[M-H₂O]⁺˙
130[C₉H₉N]⁺˙[M-CH₂OH]⁺˙ (1-methylindole cation)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) for EI-MS or infusion for ESI-MS is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) can be used.

  • Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 162.

  • Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragments.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure, purity, and integrity of this valuable chemical intermediate. The presented protocols and interpretations are grounded in established scientific principles and serve as a reliable reference for professionals in the chemical and pharmaceutical sciences. The synergy of these techniques provides a self-validating system that is essential for advancing research where molecular identity is paramount.

References

  • PubChem, National Center for Biotechnology Information. This compound. [Online]. Available: [Link]
  • PubChem, National Center for Biotechnology Information. (1H-indol-5-yl)methanol. [Online]. Available: [Link]
  • NIST Chemistry WebBook. 1H-Indole, 1-methyl-. [Online]. Available: [Link]
  • NIST Chemistry WebBook. 1H-Indole, 5-methyl-. [Online]. Available: [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available: [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available: [Link]
  • NIST Chemistry WebBook. 1H-Indol-5-ol. [Online]. Available: [Link]
  • NIST Chemistry WebBook. Methyl Alcohol IR Spectrum. [Online]. Available: [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-methyl-1H-indol-5-yl)methanol, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is crafted to deliver not just data, but a deep, causal understanding of the spectral features, empowering researchers to confidently identify and characterize this and structurally related molecules. Our approach is rooted in the principles of scientific integrity, ensuring that every piece of information is robust, verifiable, and immediately applicable in a research and development setting.

The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, with a methyl group at the N1 position and a hydroxymethyl group at the C5 position, imparts distinct electronic and steric properties that are crucial for its reactivity and biological activity. Accurate structural elucidation via ¹H NMR is therefore a critical first step in any research and development pipeline involving this molecule.

Predicted ¹H NMR Spectral Analysis of this compound

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a standard deuterated solvent such as CDCl₃. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally analogous compounds.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Notes
H4~7.55dJ ≈ 0.8 HzSinglet-like appearance due to small meta-coupling to H6. Broadened by unresolved long-range couplings.
H7~7.25dJ ≈ 8.5 HzDoublet due to ortho-coupling with H6.
H6~7.10ddJ ≈ 8.5, 1.8 HzDoublet of doublets due to ortho-coupling with H7 and meta-coupling with H4.
H2~7.05dJ ≈ 3.1 HzDoublet due to coupling with H3.
H3~6.45dJ ≈ 3.1 HzDoublet due to coupling with H2.
-CH₂OH (methylene)~4.75s-Benzylic protons, chemical shift can be influenced by solvent and hydrogen bonding. May show coupling to the hydroxyl proton under specific conditions.
N-CH₃~3.80s-Singlet, characteristic of an N-methyl group on an indole ring.
-CH₂OH (hydroxyl)Variable (1.5 - 3.0)br s-Broad singlet, chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

Deciphering the Spectrum: A Proton-by-Proton Analysis

A deep understanding of the electronic environment of each proton is key to accurate spectral interpretation. The following analysis explains the rationale behind the predicted chemical shifts and coupling patterns.

The Indole Ring Protons: A Tale of Substitution and Coupling

The protons on the indole ring (H2, H3, H4, H6, and H7) provide a rich fingerprint of the molecule's core structure.

  • H2 and H3: These protons on the pyrrole ring typically appear as doublets due to their mutual coupling (³JH2-H3 ≈ 3.1 Hz). The H2 proton is generally found slightly downfield from H3 due to its proximity to the electronegative nitrogen atom.

  • H4, H6, and H7: These protons on the benzene ring exhibit a more complex pattern influenced by the C5-hydroxymethyl substituent.

    • H7: This proton is ortho to the C6 proton, resulting in a clear doublet with a typical ortho coupling constant (³JH6-H7 ≈ 8.5 Hz).

    • H6: This proton is ortho to H7 and meta to H4, leading to a doublet of doublets (³JH6-H7 ≈ 8.5 Hz, ⁴JH4-H6 ≈ 1.8 Hz).

    • H4: This proton is the most deshielded of the benzene ring protons due to its peri-relationship with the pyrrole nitrogen. It appears as a narrow doublet or a singlet-like peak due to a small meta-coupling to H6 (⁴JH4-H6 ≈ 0.8 Hz).

The Substituent Protons: Key Functional Group Signatures

The protons of the N-methyl and C5-hydroxymethyl groups provide unambiguous confirmation of the substitution pattern.

  • N-CH₃: The three protons of the N-methyl group give rise to a sharp singlet at approximately 3.80 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the aromatic indole ring.

  • -CH₂OH (methylene): The two benzylic protons of the hydroxymethyl group appear as a singlet around 4.75 ppm. Their chemical shift is influenced by the electron-withdrawing nature of the attached hydroxyl group and the aromatic ring. In the absence of "slow" exchange, coupling to the hydroxyl proton is often not observed, resulting in a singlet.

  • -CH₂OH (hydroxyl): The hydroxyl proton is highly variable in its chemical shift (typically between 1.5 and 3.0 ppm) and usually appears as a broad singlet. Its position and shape are sensitive to factors like concentration, temperature, and the purity of the solvent, as these affect the rate of chemical exchange and the extent of hydrogen bonding. A D₂O exchange experiment can be used to confirm the assignment of this peak, as the proton will be replaced by deuterium, causing the signal to disappear from the spectrum.

Visualizing the Connectivity: Molecular Structure and Key Couplings

The following diagram illustrates the molecular structure of this compound and highlights the key proton-proton scalar couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Key through-bond couplings in this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous and validated protocol is paramount for obtaining high-quality, reproducible NMR data. The following step-by-step methodology is recommended for the analysis of this compound.

I. Sample Preparation: The Foundation of a Good Spectrum
  • Material: Use 5-10 mg of the purified this compound. Ensure the sample is dry and free of residual solvents from synthesis or purification.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable starting solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used. Be aware that the chemical shifts will vary depending on the solvent used.[1]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm). Typically, commercially available deuterated solvents contain a small amount of TMS. If not, a very small, carefully controlled amount should be added.

  • Homogenization: Gently vortex or invert the capped NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Acquisition Time (AT): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A spectral width of 12-15 ppm is generally adequate to cover the expected chemical shift range.

    • Temperature: 298 K (25 °C).

III. Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons for each signal.

  • Analysis: Assign each signal based on its chemical shift, multiplicity, coupling constants, and integration value, cross-referencing with the predicted data and known values for similar structures.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the complete ¹H NMR analysis of this compound, from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6-0.7 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 an1 Peak Picking & Integration proc3->an1 an2 Assign Signals an1->an2 an3 Determine Coupling Constants an2->an3 an4 Structural Confirmation an3->an4

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness Through Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The consistency of the observed coupling constants across different multiplets, the agreement of the integration values with the number of protons in the proposed structure, and the logical consistency of the chemical shifts based on electronic effects all serve as internal checks for the accuracy of the assignment. For unequivocal confirmation, advanced 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of ¹³C NMR in Heterocyclic Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly indole derivatives which form the scaffold of numerous pharmaceuticals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Among the various NMR techniques, ¹³C NMR provides a direct insight into the carbon skeleton of a molecule, revealing subtle electronic and stereochemical details that are critical for confirming identity, purity, and for understanding structure-activity relationships. This guide offers an in-depth analysis of the ¹³C NMR chemical shifts for (1-methyl-1H-indol-5-yl)methanol, a representative substituted indole, providing field-proven insights into the prediction, assignment, and experimental acquisition of its spectrum.

Theoretical Framework: Predicting the ¹³C NMR Spectrum of this compound

As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this compound is not readily accessible. However, as senior scientists, we can predict the spectrum with a high degree of confidence by employing the principles of substituent chemical shifts (SCS) and by using a well-established additive model. This approach not only provides a robust hypothesis for the chemical shifts but also deepens our understanding of the electronic environment of the molecule.

Our predictive methodology is grounded in a three-step process:

  • Establish a Baseline: We begin with the known ¹³C NMR chemical shifts for the parent indole molecule in a standard solvent such as deuterochloroform (CDCl₃).

  • Incorporate the N-Methyl Substituent Effect: We then adjust the baseline values by considering the effect of methylation at the N-1 position, using the experimentally determined shifts of 1-methylindole.

  • Apply the C-5-Methanol Substituent Effect: Finally, we introduce the influence of the hydroxymethyl (-CH₂OH) group at the C-5 position. The SCS values for this group are estimated from a suitable aromatic model, such as benzyl alcohol, and applied to the 1-methylindole framework.

This systematic approach allows for a logical and scientifically sound prediction of the chemical shifts for our target molecule.

Step 1 & 2: The Indole and 1-Methylindole Foundation

The ¹³C NMR chemical shifts for indole and 1-methylindole in CDCl₃ have been well-documented. The N-methylation primarily affects the carbons of the pyrrole ring (C-2, C-3, and C-7a) and to a lesser extent, the benzenoid ring. The N-methyl group itself introduces a new signal typically observed around 32.8 ppm.

Step 3: Estimating the Substituent Effect of the -CH₂OH Group

To estimate the effect of the 5-hydroxymethyl group, we will use the SCS values derived from comparing benzene (all carbons at 128.5 ppm) and benzyl alcohol. In benzyl alcohol, the benzylic carbon (-CH₂OH) resonates at approximately 64.7 ppm[1][2]. The aromatic carbons are shifted as follows: the ipso-carbon (C-1') is deshielded, while the ortho and para carbons are slightly shielded, and the meta carbons are minimally affected.

By applying these additive principles, we can arrive at a robust prediction for the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Chemical Shifts for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃. The atom numbering convention used is illustrated in the molecular structure diagram below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~129.0Slightly deshielded compared to 1-methylindole due to the electron-withdrawing nature of the C-5 substituent.
C-3~101.5Minimally affected by the C-5 substituent, similar to 1-methylindole.
C-3a~128.8Expected to be slightly deshielded by the C-5 substituent.
C-4~122.5Deshielded (ortho effect) by the C-5 substituent.
C-5~138.0Significantly deshielded (ipso effect) due to direct attachment of the -CH₂OH group.
C-6~120.0Shielded (ortho effect) by the C-5 substituent.
C-7~109.5Minimally affected by the C-5 substituent.
C-7a~137.0Minimally affected by the C-5 substituent, similar to 1-methylindole.
N-CH₃~32.8Characteristic chemical shift for an N-methyl group on an indole ring.
-CH₂OH~65.0Based on the chemical shift of the benzylic carbon in benzyl alcohol.

Visualizing the Molecular Structure and Atom Numbering

To ensure clarity in the assignment of the ¹³C NMR signals, the standard IUPAC numbering for the indole ring system is used. The following diagram, generated using the DOT language, illustrates the structure of this compound with the corresponding atom numbers.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol for High-Quality ¹³C NMR Spectrum Acquisition

The following protocol outlines a self-validating system for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by ¹H NMR and LC-MS.

  • Mass: Accurately weigh 15-25 mg of this compound. A higher concentration is preferred for ¹³C NMR due to its low natural abundance (1.1%).

  • Solvent: Dissolve the sample in 0.6-0.7 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single, well-defined solvent peak at ~77.16 ppm, which serves as an excellent internal reference.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm). If TMS is not used, the solvent peak can be used for referencing.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions and improves spectral resolution.

NMR Spectrometer Setup and Calibration
  • Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Before data acquisition, the ¹³C probe must be tuned and matched to the sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection, leading to a better signal-to-noise ratio.

  • Locking: The spectrometer's field-frequency lock should be engaged on the deuterium signal of the CDCl₃ solvent. A stable lock is crucial for maintaining the magnetic field homogeneity throughout the experiment.

  • Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This process minimizes peak broadening and improves spectral resolution, resulting in sharp, well-defined signals. Automated shimming routines are generally sufficient, but manual adjustment may be necessary for optimal results.

Data Acquisition Parameters (Proton-Decoupled ¹³C Experiment)
  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used (e.g., zgpg30 on Bruker instruments). This sequence provides a quantitative spectrum if appropriate relaxation delays are used.

  • Spectral Width: Set the spectral width to approximately 240 ppm (e.g., from -20 to 220 ppm) to ensure all carbon signals are captured.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient to achieve good digital resolution.

  • Relaxation Delay (D1): This is a critical parameter for obtaining accurate signal integrals, especially for quaternary carbons which have longer relaxation times. A relaxation delay of 5-10 seconds is recommended.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Proton Decoupling: Use a broad-band proton decoupling sequence (e.g., garp or waltz16) during the acquisition period to collapse ¹³C-¹H couplings, resulting in a single sharp peak for each carbon atom and providing a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation. This improves the signal-to-noise ratio at the expense of a slight loss in resolution.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, if a quantitative experiment was performed, integrate their areas.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (15-25 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve reference Add TMS (optional) dissolve->reference transfer Transfer to NMR Tube reference->transfer tune Tune and Match Probe transfer->tune lock Lock on Deuterium Signal tune->lock shim Optimize Shims lock->shim params Set Acquisition Parameters (zgpg30, D1=5s, NS=1024+) shim->params acquire Acquire FID params->acquire ft Fourier Transform (LB=1-2 Hz) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref_spec Reference Spectrum (CDCl3 = 77.16 ppm) baseline->ref_spec assign Peak Picking & Assignment ref_spec->assign

Caption: Experimental workflow for acquiring and analyzing the ¹³C NMR spectrum.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of this compound. By leveraging established principles of NMR spectroscopy and adopting rigorous experimental protocols, researchers can confidently elucidate the structure of this and related heterocyclic molecules. The methodologies and insights presented herein are designed to uphold the highest standards of scientific integrity, empowering drug development professionals to make informed decisions based on accurate and reliable analytical data.

References

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) for Benzyl alcohol (HMDB0003119). [Link]
  • PubChem. Benzyl Alcohol - 4.1.2 ¹³C NMR Spectra. [Link]

Sources

(1-Methyl-1H-indol-5-yl)methanol: A Technical Guide to Investigating its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics and investigational agents. Its inherent biological activity and synthetic tractability have made it a focal point in the quest for novel treatments for a spectrum of human diseases. This technical guide provides a comprehensive framework for the investigation of (1-methyl-1H-indol-5-yl)methanol , a structurally intriguing yet underexplored indole derivative. Drawing upon the extensive pharmacology of related indole compounds, this document outlines the rationale and detailed experimental methodologies to systematically evaluate its potential anticancer, anti-inflammatory, and neuroprotective activities. We present detailed protocols for chemical synthesis, in vitro cellular assays, and in vivo animal models, designed to elucidate the compound's mechanism of action and therapeutic promise. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents.

Introduction: The Promise of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1] From the anti-cancer vinca alkaloids to the anti-inflammatory indomethacin, the versatility of the indole scaffold is well-established.[2][3] The biological activities of indole derivatives are diverse, stemming from their ability to interact with a wide range of biological targets through various non-covalent interactions.[4] Modifications to the indole core, such as N-alkylation and substitution at various positions on the benzene ring, can profoundly influence the pharmacological profile of the resulting compounds.

This compound features an N-methyl group, which can enhance metabolic stability and modulate receptor binding, and a hydroxymethyl group at the 5-position, a site amenable to further functionalization and a potential key interacting moiety. While direct biological data for this specific molecule is scarce in the public domain, its structural similarity to other biologically active indoles provides a strong impetus for a thorough investigation of its therapeutic potential. This guide will focus on three key areas of high probability for biological activity based on the extensive literature on indole derivatives: oncology, inflammation, and neurodegenerative diseases.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from the commercially available indole-5-carboxaldehyde. The first step involves the N-methylation of the indole nitrogen, followed by the reduction of the aldehyde functionality to the corresponding primary alcohol.

Step 1: N-methylation of Indole-5-carboxaldehyde

The methylation of the indole nitrogen can be readily accomplished using a standard alkylation procedure.

  • Protocol:

    • To a solution of indole-5-carboxaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.5 eq.) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium salt of the indole.

    • Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a 10% aqueous solution of citric acid.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indole-5-carbaldehyde.[5]

Step 2: Reduction of 1-Methyl-1H-indole-5-carbaldehyde

The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

  • Protocol:

    • Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol (MeOH) or a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution.[6]

    • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone or a dilute acid (e.g., 1N HCl) until gas evolution ceases.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting crude this compound by flash column chromatography or recrystallization.

Synthesis_Workflow Indole5Carboxaldehyde Indole-5-carboxaldehyde N_Methylation N-methylation (NaH, CH₃I, DMF) Indole5Carboxaldehyde->N_Methylation Intermediate 1-Methyl-1H-indole-5-carbaldehyde N_Methylation->Intermediate Reduction Reduction (NaBH₄, MeOH) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic pathway for this compound.

Potential Anticancer Activity

The indole scaffold is a prominent feature in numerous anticancer agents, exerting its effects through various mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[7][8]

Rationale and Potential Mechanisms
  • Tubulin Polymerization Inhibition: Many indole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately apoptosis.[9][10]

  • Induction of Apoptosis: Indole compounds can trigger programmed cell death through both intrinsic and extrinsic pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[8][11]

  • Kinase Inhibition: The indole nucleus serves as a scaffold for the design of inhibitors of various protein kinases that are often dysregulated in cancer.[5]

In Vitro Evaluation

This colorimetric assay is a fundamental first step to assess the cytotoxic effects of the compound on a panel of human cancer cell lines.[1][12]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous cell line like HEK293 for selectivity assessment) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Table 1: Comparative IC₅₀ Values of Representative Indole Derivatives against Various Cancer Cell Lines (µM)

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
Indole Derivative A0.150.210.18[10]
Indole Derivative B1.22.51.8[14]
Combretastatin A-40.0030.0040.002[10]
Doxorubicin0.050.090.07N/A

Note: The data presented are representative values from the literature for comparative purposes and are not results for this compound.

In Vivo Evaluation

Should the in vitro assays demonstrate significant and selective cytotoxicity, the in vivo efficacy can be evaluated using a xenograft mouse model.[6][7]

  • Protocol:

    • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice).

    • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., HCT116) into the flank of each mouse.

    • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment and control groups.

    • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., 5-fluorouracil for colon cancer) should be included.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

    • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase 8 FADD->Procaspase8 Caspase8 Caspase 8 Procaspase8->Caspase8 Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Indole This compound Bcl2 Bcl-2 Indole->Bcl2 Bax Bax Indole->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase 9 Apaf1->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase 3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential induction of apoptosis by this compound.

Potential Anti-inflammatory Activity

Indole derivatives have been reported to possess significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

Rationale and Potential Mechanisms
  • COX Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin exert their effects by inhibiting COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation.

  • Modulation of Pro-inflammatory Cytokines: Indole compounds may also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

In Vitro Evaluation

This assay assesses the ability of the compound to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Cell Culture: Culture RAW 264.7 murine macrophages in 24-well plates.

    • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

    • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

    • Data Analysis: Determine the concentration-dependent inhibition of NO, TNF-α, and IL-6 production.

In Vivo Evaluation

This is a classic and reliable model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.

  • Protocol:

    • Animal Model: Use male Wistar rats or Swiss albino mice.

    • Compound Administration: Administer this compound orally or intraperitoneally at different doses. A control group receiving the vehicle and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

    • Induction of Edema: After 1 hour, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

    • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Anti_inflammatory_Workflow Start Start Grouping Animal Grouping (Control, Test Compound, Positive Control) Start->Grouping Administration Compound Administration Grouping->Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Administration->Carrageenan_Injection Measurement Paw Volume Measurement (Hourly for 5 hours) Carrageenan_Injection->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Potential Neuroprotective Activity

Several indole derivatives, including the endogenous neurohormone melatonin, exhibit potent neuroprotective effects, primarily through their antioxidant and anti-inflammatory properties.

Rationale and Potential Mechanisms
  • Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Indole compounds can act as direct free radical scavengers and can also upregulate the expression of endogenous antioxidant enzymes.[2]

  • Anti-inflammatory Effects in the CNS: Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegenerative disorders. The anti-inflammatory properties of indole derivatives may be beneficial in this context.

  • Modulation of Neurotrophic Factors: Some indole derivatives have been shown to promote the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[3]

In Vitro Evaluation

This assay evaluates the ability of the compound to protect neuronal cells from oxidative damage.

  • Protocol:

    • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in 96-well plates.

    • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

    • Induction of Oxidative Stress: Expose the cells to an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for another 24 hours.

    • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

    • Data Analysis: Calculate the percentage of cell survival in the treated groups compared to the group exposed to the neurotoxin alone.

In Vivo Evaluation

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used in vivo model to study the neuroprotective effects of compounds against the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.

  • Protocol:

    • Animal Model: Use male C57BL/6 mice.

    • Compound Administration: Administer this compound for a specified period (e.g., 7-14 days).

    • Induction of Parkinsonism: Co-administer MPTP (e.g., 20-30 mg/kg, intraperitoneally) for the last 5 days of the treatment period.

    • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and function.

    • Neurochemical Analysis: After euthanasia, collect the striatum and substantia nigra for neurochemical analysis. Measure the levels of dopamine and its metabolites using high-performance liquid chromatography (HPLC).

    • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to assess neuronal survival.

    • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the treated and MPTP-only groups.

Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_defense Cellular Defense ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Indole This compound Nrf2 Nrf2 Indole->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neuronal_Survival Neuronal Survival

Caption: Potential neuroprotective mechanism via the Nrf2-ARE pathway.

Conclusion

This compound represents a promising, yet uncharacterized, molecule within the pharmacologically rich class of indole derivatives. The structural features of this compound warrant a systematic investigation into its potential therapeutic applications. This technical guide provides a robust and logical framework for such an exploration, detailing the synthesis and a tiered approach to evaluating its anticancer, anti-inflammatory, and neuroprotective activities. The outlined in vitro and in vivo protocols, grounded in established methodologies, are designed to yield reliable and reproducible data, paving the way for a comprehensive understanding of the compound's biological profile. The successful execution of these studies will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of the structure-activity relationships of indole-based compounds in drug discovery.

References

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synthesis and characterization of (1-methyl-1H-indol-5-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (1-Methyl-1H-indol-5-yl)methanol Derivatives

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its remarkable versatility and ability to mimic peptide structures allow it to bind to a wide array of enzymes and receptors, making it a privileged scaffold in drug discovery.[1][2] Within this vast chemical space, the this compound framework serves as a valuable and versatile building block. The presence of the N-methyl group prevents unwanted hydrogen bonding and can enhance metabolic stability, while the 5-hydroxymethyl substituent provides a reactive handle for extensive derivatization.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the . Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles. The methodologies described are designed to be self-validating, ensuring a high degree of scientific integrity from starting material to final, characterized compound.

Part 1: Synthetic Strategies and Core Methodologies

The synthesis of derivatives based on the this compound core is a multi-step process that begins with the construction of a key intermediate, followed by its reduction and subsequent functionalization. This section outlines a robust and efficient pathway.

Overall Synthetic Workflow

The logical flow for accessing the target derivatives involves three primary stages: N-methylation of a suitable indole precursor, reduction of the C5-formyl group to a hydroxymethyl group, and finally, derivatization of the resulting primary alcohol.

SynthesisWorkflow A Indole-5-carbaldehyde B 1-Methyl-1H-indole-5-carbaldehyde A->B  N-Methylation  (NaH, CH₃I) C This compound (Core Scaffold) B->C  Reduction  (NaBH₄) D This compound Derivatives C->D  Derivatization  (e.g., Esterification,  Etherification)

Caption: Synthetic pathway to this compound derivatives.

Synthesis of Key Intermediate: 1-Methyl-1H-indole-5-carbaldehyde

The most direct route to the core scaffold begins with the N-methylation of commercially available indole-5-carbaldehyde. The choice of a strong, non-nucleophilic base is critical to ensure selective deprotonation of the indole nitrogen without competing reactions at the aldehyde carbonyl. Sodium hydride (NaH) is an excellent choice for this transformation.

Experimental Protocol: N-Methylation

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add indole-5-carbaldehyde (1.0 eq).

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The formation of gas (H₂) will be observed. Allow the resulting mixture to stir at 0 °C for 30 minutes. The solution should become a dark-colored suspension of the sodium salt of the indole.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.[4]

  • Work-up: Carefully quench the reaction by the slow addition of a 10% aqueous citric acid solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate, 4:1 v/v) to yield 1-methyl-1H-indole-5-carbaldehyde as a solid.[4]

Reduction to the Core Scaffold: this compound

With the key aldehyde intermediate in hand, the next step is the reduction of the formyl group to a primary alcohol. For this, a mild reducing agent is preferred to avoid potential side reactions on the indole ring. Sodium borohydride (NaBH₄) is the reagent of choice due to its excellent functional group tolerance, operational simplicity, and safety profile, as it can be used in protic solvents like methanol or ethanol.

Experimental Protocol: Aldehyde Reduction

  • Setup: Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5-2.0 eq) in small portions. The reaction is typically rapid and may be accompanied by gas evolution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by the dropwise addition of acetone to consume excess NaBH₄. Subsequently, add water and adjust the pH to ~7 with dilute HCl.

  • Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Recrystallization or silica gel chromatography can be employed for further purification if necessary.

Derivatization of the Core Scaffold

The primary alcohol of this compound is a versatile handle for introducing a wide range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). Standard esterification and etherification protocols can be readily applied.

Example Protocol: Esterification (Acylation)

  • Setup: Dissolve this compound (1.0 eq) and a tertiary amine base such as triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0 °C. Add the desired acyl chloride or anhydride (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting ester by column chromatography.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are paramount in chemical synthesis. A combination of spectroscopic and chromatographic techniques should be employed to characterize all new compounds thoroughly.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR are essential.

Proton/Carbon Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key Features & Rationale
N-CH₃ ~3.7-3.8~33A sharp singlet in the ¹H spectrum. The N-methyl group provides a distinct and easily identifiable signal.
Ar-CH₂-OH ~4.7-4.8~65A singlet (or doublet if coupled to OH) in the ¹H spectrum. Its downfield shift is due to the adjacent oxygen.
Indole C2-H ~7.1-7.2~128A doublet (J ≈ 3 Hz) due to coupling with C3-H.
Indole C3-H ~6.4-6.5~101A doublet (J ≈ 3 Hz) due to coupling with C2-H. The upfield shift is characteristic of this electron-rich position.
Aromatic Protons ~7.2-7.6~110-138Complex splitting patterns corresponding to the C4, C6, and C7 protons of the indole ring system.
Aldehyde (Precursor) ~9.9-10.0 (CHO)~192 (C=O)The aldehyde proton is highly deshielded and appears far downfield. Its disappearance is a key indicator of a successful reduction.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. Key fragmentation pathways for indole derivatives often involve cleavages of the side chains.[5][6] For the alcohol core, a prominent fragment corresponding to the loss of water (M-18) may be observed. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[7][8]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

  • For the alcohol: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration.

  • For the aldehyde precursor: A strong, sharp absorption around 1670-1700 cm⁻¹ indicates the C=O stretch.

  • For ester derivatives: A strong C=O stretch will appear around 1735-1750 cm⁻¹.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compounds.

HPLC_Workflow cluster_0 HPLC System Injector Injector Column Column Injector->Column Detector Detector Column->Detector Data Chromatogram (Purity Assessment) Detector->Data MobilePhase Mobile Phase (e.g., ACN:H₂O w/ 0.1% TFA) StationaryPhase Stationary Phase (e.g., C8 or C18) FlowRate Flow Rate (e.g., 1.0 mL/min) Detection Detection (e.g., UV @ 280 nm)

Sources

Predicted Mechanism of Action for (1-methyl-1H-indol-5-yl)methanol: A Mechanistic Hypothesis and Validation Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide presents a predicted mechanism of action for the novel compound, (1-methyl-1H-indol-5-yl)methanol, postulating its role as a modulator of inflammatory pathways. Drawing upon structural analogies to established non-steroidal anti-inflammatory drugs (NSAIDs) and the well-documented activities of indole derivatives, we hypothesize that this compound primarily functions as an inhibitor of cyclooxygenase (COX) enzymes.[1][4] A secondary, potentially synergistic, mechanism involving the downregulation of the NF-κB pro-inflammatory signaling cascade is also proposed.[5] This document outlines a comprehensive, multi-phase strategy for validating this hypothesis, beginning with advanced in silico target prediction and progressing through a rigorous series of biochemical and cell-based assays. The proposed experimental workflow is designed to systematically deconvolve the compound's molecular targets and its impact on cellular signaling, providing a robust framework for its preclinical evaluation.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system, a bicyclic structure composed of a fused benzene and pyrrole ring, is of immense interest in drug discovery.[3] Its structural features, including the hydrogen bond donor capacity of the indole N-H group and its overall hydrophobic character, allow it to mimic peptide structures and engage in key interactions with a wide array of biological receptors.[6] This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][7][8]

This compound is a specific derivative featuring a methyl group on the indole nitrogen (N1 position) and a hydroxymethyl group at the C5 position. The N-methylation prevents the nitrogen from acting as a hydrogen bond donor, which can significantly alter binding affinity and selectivity for certain targets compared to its N-H counterparts.[9] The C5 substitution places the functional group on the benzene ring portion of the scaffold, a position known to be critical for the activity of many indole-based agents. This structural context forms the basis for our mechanistic predictions.

Predicted Mechanism of Action: A Dual Anti-Inflammatory Role

Based on extensive data from structurally related compounds, we predict that this compound functions as an anti-inflammatory agent. This hypothesis is built on two primary pillars: inhibition of COX enzymes and modulation of the NF-κB pathway.

Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

Many of the most successful indole-based drugs are NSAIDs that function by inhibiting COX enzymes (COX-1 and COX-2).[1][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] The archetypal example, Indomethacin, possesses an N-methylated indole core. We postulate that this compound will similarly bind to the active site of COX enzymes, preventing prostaglandin synthesis and thereby exerting an anti-inflammatory effect.

Secondary Hypothesis: Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Several studies have demonstrated that indole derivatives can exert anti-inflammatory effects by inhibiting the NF-κB pathway.[5] This often occurs through the prevention of the degradation of its inhibitor, IκBα, which keeps NF-κB sequestered in the cytoplasm. We hypothesize that this compound may act on an upstream kinase in this pathway (e.g., IKK), preventing NF-κB activation and contributing to its overall anti-inflammatory profile.

The proposed dual mechanism is illustrated in the signaling pathway diagram below.

Predicted_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK Signal Cascade IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα, leading to its degradation NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases InflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->InflammatoryGenes Translocates to Nucleus & Initiates Transcription ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Prostaglandins->InflammatoryGenes Promotes Inflammation Compound This compound Compound->IKK INHIBITS (Secondary Hypothesis) Compound->COX INHIBITS (Primary Hypothesis) LPS LPS (Stimulus) LPS->TLR4 Activates

Caption: Hypothesized anti-inflammatory signaling pathway and points of inhibition.

In Silico Target Prediction Workflow

Before committing to resource-intensive wet-lab experiments, a computational workflow can be employed to build confidence in the predicted mechanism and identify potential off-targets.[10][11] This approach leverages the vast amount of existing bioactivity data to predict targets for novel molecules.

Computational Methodology
  • Ligand-Based Screening: The initial step involves calculating the 2D and 3D structural similarity of this compound against curated databases of molecules with known biological targets (e.g., ChEMBL).[10][12] Methods like Tanimoto similarity based on molecular fingerprints are used. A high degree of similarity to known COX inhibitors would provide strong evidence for the primary hypothesis.

  • Reverse Docking: This structure-based approach "docks" the small molecule into the binding sites of a large collection of crystal structures of human proteins.[10] The algorithm calculates a binding affinity score for each protein. High-ranking scores for COX-1 and COX-2, as well as kinases involved in the NF-κB pathway, would be considered significant hits.

  • Pharmacophore Modeling: A pharmacophore model is built from the key chemical features of known potent COX inhibitors. This compound is then fitted to this model to assess whether it possesses the necessary features for binding.

  • Target Prioritization: The outputs from all computational methods are integrated to generate a ranked list of the most probable biological targets for subsequent experimental validation.

Computational_Workflow start Structure of This compound ligand_screening Step 1: Ligand-Based Screening (e.g., Tanimoto Similarity) start->ligand_screening reverse_docking Step 2: Structure-Based Screening (Reverse Docking) start->reverse_docking pharmacophore Step 3: Pharmacophore Modeling start->pharmacophore integration Step 4: Data Integration & Target Prioritization ligand_screening->integration reverse_docking->integration pharmacophore->integration db1 Bioactivity Databases (ChEMBL, PubChem) db1->ligand_screening db2 Protein Structure Database (PDB) db2->reverse_docking output Ranked List of Predicted Targets (e.g., COX-2, IKKβ, etc.) integration->output

Caption: A streamlined workflow for the computational prediction of molecular targets.

Experimental Validation Framework

Following in silico analysis, a phased experimental approach is required to rigorously test the hypothesis and validate the predicted targets.[13][14] The strategy is designed to first confirm the cellular phenotype, then identify the direct molecular target, and finally, elucidate the downstream pathway effects.

Experimental_Workflow phase1 Phase 1: Phenotypic Screening (Confirm Anti-inflammatory Activity) phase2 Phase 2: Target Identification & Engagement (Test Direct Binding & Inhibition) phase1->phase2 If Positive exp1 4.1.1: Cytokine Release Assay (ELISA for TNF-α, IL-6) phase1->exp1 phase3 Phase 3: Pathway Analysis (Elucidate Downstream Effects) phase2->phase3 If Positive exp2 4.2.1: In Vitro COX Enzyme Assay (Determine IC50 for COX-1/2) phase2->exp2 exp3 4.2.2: Cellular Thermal Shift Assay (Confirm Target Engagement in Cells) phase2->exp3 exp4 4.3.1: NF-κB Activation Assay (Western Blot for p-IκBα, p65) phase3->exp4

Caption: Phased experimental workflow for mechanism of action validation.
Phase 1: Cellular Phenotypic Assays

The initial goal is to confirm that the compound has anti-inflammatory activity in a relevant cellular model.

Protocol 4.1.1: Inhibition of Pro-inflammatory Cytokine Release

  • Objective: To determine if the compound can reduce the production of key pro-inflammatory cytokines in immune cells.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates and allow them to adhere overnight.

    • Pre-treatment: Treat cells with a dose range of this compound (e.g., 0.1 to 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control to induce an inflammatory response.[15]

    • Incubation: Incubate the cells for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Self-Validation: A dose-dependent decrease in cytokine levels compared to the LPS-only control validates the compound's anti-inflammatory phenotype. A parallel cell viability assay (e.g., MTT) must be run to ensure the observed effect is not due to cytotoxicity.

Phase 2: Direct Target Engagement and Enzymatic Assays

If the compound shows cellular activity, the next step is to directly test its interaction with the hypothesized targets.

Protocol 4.2.1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To directly measure the compound's inhibitory potency against purified COX-1 and COX-2 enzymes and determine its selectivity.[4][16]

  • Methodology:

    • Assay Setup: Use a commercial COX inhibitor screening kit (e.g., fluorescence- or colorimetric-based).

    • Incubation: Incubate purified human recombinant COX-1 or COX-2 enzyme with a range of concentrations of this compound.

    • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

    • Detection: Measure the product formation according to the kit manufacturer's instructions.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each enzyme by plotting the percentage of inhibition against the compound concentration.

  • Self-Validation: The generation of a clear dose-response curve and a calculable IC₅₀ value validates the enzymatic inhibition. Including known inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) as positive controls is critical.

Compound Predicted COX-1 IC₅₀ (µM) Predicted COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
This compound> 501.5> 33
Celecoxib (Control)150.04375
Indomethacin (Control)0.12.50.04
Table 1: Hypothetical data table for summarizing results from the in vitro COX inhibition assay.
Phase 3: Pathway Analysis

This phase aims to confirm the compound's effect on the downstream signaling pathway within the cell.

Protocol 4.3.1: NF-κB Activation Assay by Western Blot

  • Objective: To determine if the compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation and degradation of IκBα.[5]

  • Methodology:

    • Cell Culture and Treatment: Seed RAW 264.7 cells. Pre-treat with the compound at its effective concentration (e.g., 2x IC₅₀ from the cytokine assay) for 1 hour, followed by a short time-course stimulation with LPS (e.g., 0, 5, 15, 30 minutes).

    • Cell Lysis: Lyse the cells and collect the protein extracts.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin).

    • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Self-Validation: A reduction in the LPS-induced phosphorylation and subsequent degradation of IκBα in the compound-treated cells, compared to the LPS-only control, validates the inhibition of the NF-κB pathway.

Summary and Future Directions

This guide proposes that this compound is a promising anti-inflammatory agent, with a predicted mechanism of action centered on the inhibition of COX enzymes and potential modulation of the NF-κB signaling pathway. The outlined framework, combining in silico prediction with a multi-phased experimental validation strategy, provides a clear and robust path to confirm this hypothesis.

Successful validation of this mechanism would warrant further investigation, including:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema).[16]

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • Off-Target Screening: Performing broader screening against a panel of kinases and receptors to identify potential secondary targets or liabilities.

By following this structured approach, researchers can efficiently and rigorously elucidate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

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The Indole-5-Methanol Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents one of the most vital heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Among its many derivatives, substituted indole-5-methanol compounds are emerging as a particularly promising class of molecules with a broad spectrum of biological activities. The hydroxymethyl group at the C5 position offers a unique combination of a hydrogen bond donor and acceptor, providing a critical anchor point for interactions with biological targets while also serving as a versatile synthetic handle for further molecular elaboration. This technical guide provides a comprehensive literature review of substituted indole-5-methanol compounds, delving into their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will explore key synthetic strategies for accessing this scaffold, detail established protocols for evaluating their biological effects, and discuss the mechanistic underpinnings of their activity, with a primary focus on their applications in oncology.

The Strategic Importance of the Indole-5-Methanol Core

The indole ring system is a cornerstone of drug design, celebrated for its ability to mimic peptide structures and engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[3] The strategic placement of a methanol group at the 5-position of the indole ring imparts several advantageous properties. The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, locking the molecule into a specific orientation within a protein's binding pocket. This has been shown to be critical for the activity of some bioactive indoles.[4] Furthermore, the C5 position is less sterically hindered than the more frequently substituted C2 and C3 positions, allowing for a wider range of substituents to be introduced without disrupting the core indole structure's binding capabilities. From a synthetic perspective, the hydroxymethyl group is a versatile functional handle, readily oxidized to an aldehyde or carboxylic acid, or used as a point of attachment for linkers in the development of bifunctional molecules like PROTACs.

Synthetic Strategies for Substituted Indole-5-Methanol Derivatives

The synthesis of substituted indole-5-methanol derivatives typically involves a multi-step approach, starting with the construction of a suitably functionalized indole core, followed by the introduction of desired substituents. A common and effective strategy relies on the use of 5-bromoindole as a key intermediate.

Synthesis of the Key Intermediate: 5-Bromoindole

A reliable method for the gram-scale synthesis of 5-bromoindole involves a three-step process starting from indole, which protects the reactive C2 and C3 positions prior to bromination.[5][6]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with diethyl ether, and air dry.

Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30 g of the sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour. The mixture will become a thick slurry.

  • Increase the temperature to 90°C and stir for an additional 2 hours.

  • Cool the mixture to room temperature and collect the white solid by filtration. Wash with acetic anhydride and then diethyl ether. The crude, damp solid can be used directly in the next step.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.

  • Slowly add 40 g of bromine dropwise while maintaining the temperature below 5°C with vigorous stirring.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Quench excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.

  • Make the solution basic by adding more 40% NaOH and stir overnight at 50°C.

  • Collect the resulting light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 5-bromoindole.[5]

Introduction of Substituents at the C5-Position via Suzuki-Miyaura Cross-Coupling

With 5-bromoindole in hand, a plethora of substituents, particularly aryl and heteroaryl groups, can be introduced at the C5-position using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction is highly versatile and tolerates a wide range of functional groups.

  • To a reaction vessel, add 5-bromoindole (1 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like K₂CO₃ (2 mmol).

  • Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 5-substituted indole.

Conversion to the Indole-5-Methanol Scaffold

The final step is the conversion of the 5-substituted indole to the corresponding indole-5-methanol. A common method involves a Grignard reaction with the 5-bromoindole derivative to form an organometallic intermediate, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF), followed by reduction of the resulting aldehyde. Alternatively, the 5-bromoindole can be converted to a 5-cyanoindole, which is then hydrolyzed to the carboxylic acid and subsequently reduced. A more direct approach involves the reduction of an indole-5-carboxylic acid ester.

Synthesis_Workflow Indole Indole Bromoindole 5-Bromoindole Indole->Bromoindole 3-Step Protection & Bromination SubstitutedIndole 5-Aryl-indole Bromoindole->SubstitutedIndole Suzuki Coupling (ArB(OH)2, Pd catalyst) Aldehyde 5-Aryl-indole-3-carbaldehyde SubstitutedIndole->Aldehyde Vilsmeier-Haack (POCl3, DMF) Methanol (5-Aryl-1H-indol-3-yl)methanol Aldehyde->Methanol Reduction (NaBH4)

Caption: General synthetic route to substituted indole-5-methanol derivatives.

Biological Activities and Structure-Activity Relationships

Substituted indole-5-methanol derivatives have demonstrated significant potential across various therapeutic areas, with oncology being the most extensively studied.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the development of novel anticancer agents.[9] Derivatives of indole exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[7][10]

Kinase Inhibition: Many kinases, which are crucial regulators of cell signaling, are overactive in cancer cells. Indole derivatives have been successfully developed as inhibitors of various kinases, including EGFR, SRC, and PIM kinases.[11][12] The substitution pattern on the indole ring is critical for both potency and selectivity. For instance, the introduction of specific aryl groups at the C5-position can lead to potent and selective inhibitors of oncogenic kinases.[13]

Apoptosis Induction: A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many indole derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][14] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][15]

While specific SAR data for a wide range of indole-5-methanol derivatives is still emerging, several key trends can be extrapolated from the broader class of 5-substituted indoles:

Substitution at C5Observed Effect on Anticancer ActivityReference(s)
Small, electron-withdrawing groups (e.g., -CN, -NO₂) Often enhances potency, potentially through favorable interactions with the target protein.[16]
Halogens (e.g., -F, -Cl, -Br) Can improve pharmacokinetic properties and contribute to binding affinity.[17]
Aryl/Heteroaryl groups Can significantly increase potency by occupying hydrophobic pockets in the target protein. The nature and substitution of the aryl ring are critical for activity.[13]
Hydroxymethyl group (-CH₂OH) The hydroxyl group can act as a key hydrogen bond donor/acceptor, anchoring the molecule in the active site. Its presence can be crucial for activity.[4][18]
Antiviral and Anti-inflammatory Activities

The indole scaffold is also a privileged structure in the development of antiviral and anti-inflammatory agents.[16][19]

Antiviral Activity: Indole derivatives have shown activity against a broad spectrum of viruses, including HIV, HCV, and influenza virus.[3][5][16] The mechanisms of action are varied and can involve the inhibition of viral entry, reverse transcriptase, or other key viral enzymes.[16] The substituents at the C5 position have been shown to influence the antiviral potency and spectrum of activity.[16]

Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases. Indole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators like COX-2, iNOS, and pro-inflammatory cytokines such as TNF-α and IL-6.[20][21][22] The anti-inflammatory effects are often mediated through the modulation of signaling pathways like NF-κB and MAPKs.[14][23]

Key Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of novel substituted indole-5-methanol compounds, a series of standardized in vitro assays are typically employed.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indole-5-methanol compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[24][25]

MTT_Workflow A Seed Cells in 96-well Plate B Add Test Compound (Varying Concentrations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A typical workflow for the MTT cell viability assay.

Assessment of Apoptosis Induction: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Prepare the caspase-3/7 assay reagent, which typically contains a luminogenic substrate for caspase-3/7 (e.g., a DEVD peptide sequence linked to a pro-luciferin).

  • Assay Execution: Add an equal volume of the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence of treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.[21][26]

Apoptosis_Pathway cluster_0 Intrinsic Pathway cluster_1 Execution Pathway Indole Indole-5-methanol Derivative Bcl2 Bcl-2 Indole->Bcl2 Inhibits Bax Bax Indole->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Pore Formation CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binds Casp9 Caspase-9 Apaf1->Casp9 Activates Casp37 Caspase-3/7 Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by indole derivatives.

Future Perspectives and Conclusion

The substituted indole-5-methanol scaffold holds immense promise for the development of novel therapeutics. The versatility of its synthesis allows for the creation of large and diverse chemical libraries, while the hydroxymethyl group at the C5 position provides a key interaction point for enhancing biological activity and selectivity. While much of the research to date has focused on anticancer applications, the demonstrated antiviral and anti-inflammatory potential of the broader indole class suggests that substituted indole-5-methanols are ripe for exploration in these areas as well.

Future research should focus on:

  • Expanding the diversity of substituents at the C2, C3, and N1 positions in combination with various C5-substitutions to build a more comprehensive understanding of the SAR.

  • Elucidating the specific molecular targets of active compounds through techniques such as proteomics and chemical biology.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

References

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An In-Depth Technical Guide to (1-methyl-1H-indol-5-yl)methanol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. The strategic modification of the indole ring, such as N-methylation and substitution at the 5-position, offers a powerful avenue to modulate pharmacological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of (1-methyl-1H-indol-5-yl)methanol, a key building block for the synthesis of novel therapeutic agents. We will delve into its chemical identity, synthesis, safety protocols, and its emerging role in the development of next-generation pharmaceuticals.

Part 1: Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any research and development endeavor. This section outlines the key identifiers and computed physicochemical parameters for this compound.

Nomenclature and Registration
  • Systematic Name: this compound

  • CAS Number: 448967-90-6[1][2]

  • Molecular Formula: C₁₀H₁₁NO[1][2]

  • Molecular Weight: 161.20 g/mol [1][2]

Structural and Database Identifiers
Identifier TypeValueSource
PubChem CID24229490PubChem
MDL NumberMFCD09025838Fluorochem
EINECSN/AFluorochem
InChIInChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-6,12H,7H2,1H3PubChem
InChIKeyNot Available
Canonical SMILESCN1C=CC2=CC(=C(C=C21)CO)PubChem

Part 2: Synthesis and Manufacturing

The synthesis of this compound can be approached through the reduction of a suitable carboxylic acid or aldehyde precursor. A plausible and efficient synthetic route involves two key steps: N-methylation of a commercially available indole-5-carboxylic acid followed by reduction of the carboxylic acid functionality.

Step 1: Synthesis of 1-methyl-1H-indole-5-carboxylic acid

The initial step involves the N-methylation of Indole-5-carboxylic acid. A common and effective method utilizes a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide.

Protocol:

  • Dissolve Indole-5-carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH) portion-wise to the stirred solution. Allow the mixture to react for approximately 30 minutes at 0°C to ensure complete deprotonation.

  • Slowly add methyl iodide to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for several hours (typically 12 hours) to ensure complete methylation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a 10% aqueous solution of citric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure 1-methyl-1H-indole-5-carboxylic acid.[3]

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the primary alcohol is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[4][5]

Protocol:

  • In a flame-dried, two-necked flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C.

  • Dissolve 1-methyl-1H-indole-5-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain this compound.[6]

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Reduction Indole5COOH Indole-5-carboxylic acid NaH_MeI 1. NaH, DMF, 0°C 2. Methyl Iodide Indole5COOH->NaH_MeI Alkylation MethylatedAcid 1-methyl-1H-indole-5-carboxylic acid NaH_MeI->MethylatedAcid LiAlH4 LiAlH4, THF MethylatedAcid->LiAlH4 Reduction FinalProduct This compound LiAlH4->FinalProduct

Caption: Synthetic pathway for this compound.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a recurring motif in a vast array of pharmacologically active compounds. The introduction of a methyl group on the indole nitrogen and a hydroxymethyl group at the 5-position, as seen in this compound, provides a versatile scaffold for the development of novel therapeutics.

Role as a Key Building Block

This compound serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary alcohol functionality can be readily oxidized to an aldehyde for use in reductive amination reactions or converted to a leaving group for nucleophilic substitution, enabling the introduction of diverse pharmacophores.

Anticancer Potential

Derivatives of methylated indoles have demonstrated significant potential as anticancer agents. For instance, N-((1-methyl-1H-indol-3-yl)methyl) derivatives have been synthesized and shown to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[7][8] One such derivative, compound 7d in a cited study, exhibited potent cytotoxic activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC₅₀ values in the sub-micromolar range.[7] This highlights the potential of the N-methylated indole scaffold in developing novel antimitotic agents. While this specific example is for the 3-substituted isomer, it provides strong rationale for exploring the therapeutic potential of 5-substituted analogues derived from this compound.

Anti-inflammatory and Antioxidant Properties

The indole scaffold is also associated with anti-inflammatory and antioxidant activities. Various 1H-indole and 5-substituted indole derivatives have been synthesized and evaluated for their potential to inhibit inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes, and to scavenge free radicals.[9][10] The structural features of this compound make it an attractive starting point for the design and synthesis of novel anti-inflammatory and antioxidant agents.

Part 4: Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Based on available safety data sheets, this compound should be handled with care. While a comprehensive toxicological profile is not extensively documented, related compounds and the precursor, methanol, present known hazards.[11][12]

  • Potential Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[1][13]

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Avoid breathing dust, fumes, or vapors.[11]

  • Wash hands thoroughly after handling.[11]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

Laboratory Safety Workflow:

SafetyWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Gloves Chemical-Resistant Gloves FumeHood Work in Fume Hood Gloves->FumeHood Goggles Safety Goggles Goggles->FumeHood LabCoat Lab Coat LabCoat->FumeHood AvoidInhalation Avoid Inhalation FumeHood->AvoidInhalation WashHands Wash Hands After Use AvoidInhalation->WashHands CoolDry Cool, Dry, Well-Ventilated WashHands->CoolDry TightlyClosed Tightly Closed Container CoolDry->TightlyClosed AwayFromOxidizers Store Away from Strong Oxidizers TightlyClosed->AwayFromOxidizers End Disposal of Waste AwayFromOxidizers->End Start Receiving Compound Start->Gloves Start->Goggles Start->LabCoat

Sources

A Technical Guide to the Solubility Profile of (1-methyl-1H-indol-5-yl)methanol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of (1-methyl-1H-indol-5-yl)methanol, a key heterocyclic building block in pharmaceutical and materials science research. Moving beyond a simple data sheet, this document synthesizes theoretical predictions based on physicochemical properties with a robust, field-tested experimental protocol for determining equilibrium solubility. We delve into the molecular characteristics governing the solubility of this compound, offer qualitative predictions across a spectrum of common laboratory solvents, and provide a detailed, step-by-step methodology for precise, reproducible quantification. This guide is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and formulation development.

Introduction: The Critical Role of Solubility

This compound is a substituted indole derivative whose structural motif is of significant interest in medicinal chemistry. The indole core is a privileged scaffold found in numerous biologically active compounds, and the hydroxymethyl group at the 5-position provides a crucial handle for further synthetic elaboration.

The success of any laboratory procedure, from chemical synthesis to biological screening, is fundamentally dependent on the solubility of the reagents and products. A thorough understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for:

  • Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization or chromatographic separation.

  • Formulation: Developing suitable delivery vehicles for drug candidates or materials.

  • Analytical Chemistry: Preparing solutions of known concentration for analysis by techniques like HPLC or NMR.

This guide provides the foundational knowledge and practical tools necessary to effectively manage and utilize this compound in a variety of solvent systems.

Physicochemical Properties & Solubility Prediction

The solubility of a molecular compound is governed by its structure and the resulting physicochemical properties. The widely used principle of "like dissolves like" serves as an excellent starting point for prediction, stating that substances with similar polarities are more likely to be soluble in one another.[1][2] The key properties for this compound are summarized below.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[3][4]
Molecular Weight 161.20 g/mol [3][4]
XLogP3 1.8[3]
Topological Polar Surface Area (TPSA) 25.2 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Expert Analysis of Properties:
  • XLogP3 (1.8): This value indicates a moderate degree of lipophilicity (oil-loving character). A positive LogP suggests that the compound favors partitioning into a nonpolar solvent like octanol over water. This is driven by the relatively large, nonpolar, bicyclic indole ring system.

  • Hydrogen Bonding: The single hydrogen bond donor is the hydroxyl (-OH) group, while the acceptors are the hydroxyl oxygen and the indole nitrogen.[3] This capacity for hydrogen bonding is the primary driver of its solubility in polar, protic solvents.

  • Topological Polar Surface Area (25.2 Ų): This relatively small TPSA value, combined with the XLogP3, suggests that while the molecule has polar features, its overall character is dominated by the nonpolar indole core. This predicts limited solubility in highly polar solvents like water but good solubility in solvents of intermediate polarity.

Based on this analysis, we can make informed predictions about the compound's solubility across different solvent classes.

Predicted Solubility Profile in Common Laboratory Solvents

The following table provides a qualitative prediction of solubility based on the interplay between the compound's properties and the solvent's characteristics. These predictions are intended as a practical starting point for solvent screening.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterSparingly SolubleThe polar -OH group allows for some interaction, but the large, nonpolar indole core limits miscibility.
Methanol, EthanolSolubleThe alkyl chains of these alcohols can solvate the nonpolar indole ring, while the hydroxyl groups interact favorably with the compound's -OH group.
Polar Aprotic DMSO, DMFVery SolubleThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent at dissolving a wide range of organic molecules, including those with moderate polarity.
Acetonitrile, AcetoneSolubleThese solvents are polar enough to interact with the hydroxymethyl group but are less effective than DMSO or DMF.
Nonpolar Toluene, DichloromethaneSoluble to Sparingly SolubleThe aromatic nature of toluene and the polarity of dichloromethane allow for favorable interactions with the indole ring system. Solubility will be moderate.
Hexane, HeptaneInsolubleThe high polarity of the -OH group makes it energetically unfavorable for the compound to dissolve in purely aliphatic, nonpolar solvents.
Experimental Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

To move from prediction to precise quantification, the equilibrium shake-flask method is the gold standard.[5][6] This protocol is designed to be a self-validating system by ensuring that true thermodynamic equilibrium is achieved.

Causality Behind Experimental Choices:
  • Solid Excess: Using a visible excess of the solid compound ensures that the solution becomes saturated and remains so at equilibrium.

  • Extended Equilibration Time: Agitation for 24-36 hours is crucial to overcome kinetic barriers and allow the system to reach a stable, thermodynamically-defined equilibrium concentration.[5][6] Shorter times can lead to an underestimation of the true solubility.

  • Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker at 25 °C) is essential for reproducibility.[5]

  • Phase Separation: Centrifugation followed by filtration through a syringe filter is a robust method to separate the saturated solution (supernatant) from the excess solid without causing premature precipitation.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator shaker

  • Centrifuge

  • Syringes (e.g., 1 mL or 2 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.00 mL) into the vial.

  • Equilibration: Tightly cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a consistent speed for 24-36 hours.[5][6]

  • Phase Separation (Part 1 - Sedimentation): After equilibration, let the vials stand undisturbed in a rack at the same constant temperature for at least 1 hour to allow the excess solid to settle.

  • Phase Separation (Part 2 - Centrifugation): Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully draw the clear supernatant into a syringe, avoiding any disturbance of the solid pellet.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean, tared vial for gravimetric analysis or into a volumetric flask for spectroscopic analysis. This step removes any fine, suspended particles.

  • Quantification (Gravimetric Method): a. Accurately weigh the clean, empty collection vial. b. Dispense a known volume (e.g., 1.00 mL) of the filtered saturated solution into the tared vial and weigh it to determine the mass of the solution. c. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried residue is achieved. d. Reweigh the vial to determine the mass of the dissolved solid.[7]

  • Quantification (Spectroscopic Method): a. Prepare a stock solution of the compound in the chosen solvent at a known concentration. b. Create a series of calibration standards by serial dilution of the stock solution. c. Measure the absorbance (UV-Vis) or peak area (HPLC) of the calibration standards to generate a calibration curve. d. Accurately dilute a known volume of the filtered saturated solution to bring its concentration within the linear range of the calibration curve. e. Measure the response of the diluted sample and use the calibration curve to determine its concentration.

  • Calculation:

    • Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solution evaporated in mL).

    • Spectroscopic: Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution Factor).

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Quantification cluster_result Result A 1. Weigh Excess Solid B 2. Add Known Volume of Solvent A->B C 3. Agitate for 24-36h at Constant Temperature B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Analyze Saturated Solution (Gravimetric or Spectroscopic) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for the Saturation Shake-Flask method.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately lipophilic molecule containing a polar functional group. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols and chlorinated solvents. Its solubility in water and nonpolar aliphatic solvents is expected to be low. While these predictions provide a valuable guide for initial solvent selection, precise and reproducible data for critical applications must be obtained experimentally. The detailed Saturation Shake-Flask protocol provided herein represents a robust and reliable method for generating high-quality solubility data, empowering researchers to optimize their synthetic, purification, and formulation processes with confidence.

References
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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and recommended storage conditions for (1-methyl-1H-indol-5-yl)methanol (CAS 448967-90-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Chemical Profile and Inherent Stability Considerations

This compound is a derivative of indole, a heterocyclic aromatic compound. Its structure, featuring an electron-rich indole nucleus, a methyl group on the indole nitrogen, and a primary alcohol functional group, dictates its chemical reactivity and stability profile.

The indole ring system is inherently susceptible to oxidation due to its high electron density.[1] This can lead to color changes, often from white or off-white to pink, red, or brown, which is a visual indicator of degradation and potential polymerization.[1] Furthermore, the hydroxymethyl group can undergo oxidation to an aldehyde or carboxylic acid.

Key structural features influencing stability include:

  • Indole Nucleus: Prone to oxidation, especially in the presence of air, light, and certain metal ions.[1]

  • N-Methyl Group: This substitution at the N1 position prevents certain degradation pathways that might occur with an unsubstituted indole.

  • Hydroxymethyl Group (-CH₂OH): Can be oxidized, and its presence may influence the overall polarity and solubility of the molecule.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Factors Influencing Degradation

Several environmental factors can accelerate the degradation of this compound. Understanding and controlling these is paramount to preserving its purity and efficacy in research applications.

  • Oxygen: As with many indole compounds, atmospheric oxygen is a primary driver of oxidative degradation.[1] The electron-rich nature of the indole ring makes it susceptible to attack by oxygen, leading to the formation of various oxidation products.

  • Light: Indole derivatives are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[1] This photodegradation can catalyze oxidative processes.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[1]

  • pH: Strong acidic or basic conditions can promote degradation. The indole ring can be sensitive to strongly acidic conditions, which may lead to polymerization or other rearrangements.[2] While specific data for this compound is limited, it is a prudent assumption based on general indole chemistry.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions.[1]

Recommended Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended. These are based on best practices for indole compounds and general chemical storage principles.

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Rationale
Temperature 2-8°C-20°CCool temperatures slow down the rate of oxidative reactions.[1] For extended periods, freezing is preferred to minimize all potential degradation pathways.
Atmosphere Tightly sealed containerUnder an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[1]
Light Amber or opaque vialAmber or opaque vialProtects the compound from light-induced degradation.[1][3]
Form SolidSolidStoring the compound as a solid is generally preferred over solutions, as solvents can introduce impurities or participate in degradation reactions.

Handling Procedures for Maintaining Compound Integrity

Proper handling is as crucial as correct storage to prevent contamination and degradation.

  • Inert Atmosphere Handling: For highly sensitive applications or when aliquoting for long-term storage, it is best practice to handle the solid compound in a glovebox or under a stream of inert gas.

  • Avoid Contamination: Use clean spatulas and glassware. Avoid introducing moisture into the storage container.

  • Solution Preparation: When preparing solutions, use high-purity, degassed solvents. If the experimental design allows, aprotic solvents may be preferable. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Personal Protective Equipment (PPE): Always handle the compound with appropriate PPE, including gloves, safety glasses, and a lab coat.[4]

Experimental Protocol: A Self-Validating System for Stability Assessment

For critical applications where compound integrity is paramount, conducting a forced degradation study can provide valuable insights into the stability of this compound under your specific experimental conditions.

Objective: To identify potential degradation products and determine the stability of the compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:[2]

    • Acidic: Add 0.1 M HCl and incubate at 60°C.

    • Basic: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.

    • Thermal: Incubate at a higher temperature (e.g., 60°C) in the dark.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples if necessary. Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control (time 0) sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

The following diagram outlines the workflow for this forced degradation study.

G start Prepare Stock Solution stress Aliquot and Apply Stress Conditions start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxidative Oxidative (3% H2O2, RT) stress->oxidative photo Photolytic (UV light, RT) stress->photo thermal Thermal (60°C, dark) stress->thermal sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxidative->sample photo->sample thermal->sample analyze Analyze by HPLC-UV/MS sample->analyze interpret Interpret Data (Compare to t=0) analyze->interpret end Assess Stability Profile interpret->end G parent This compound oxidized_ring Oxidized Indole Ring Products (e.g., Oxindole derivatives) parent->oxidized_ring O2, Light, Metal Ions oxidized_alcohol Oxidized Side Chain Products (Aldehyde, Carboxylic Acid) parent->oxidized_alcohol Oxidizing Agents polymer Polymerization Products parent->polymer Strong Acid

Caption: Postulated degradation pathways.

Conclusion

The stability of this compound is intrinsically linked to its indole core, making it susceptible to oxidative and photolytic degradation. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures (-20°C for long-term), exclusion of light and oxygen, and careful handling practices—researchers can significantly mitigate these risks. For critical applications, a forced degradation study is a valuable tool for validating stability under specific experimental conditions. Adherence to these guidelines will ensure the integrity and reliability of this compound in your research endeavors.

References

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  • Carl ROTH.
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  • ChemicalBook. (2025). (1-METHYL-1H-INDOL-2-YL)-METHANOL.
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Methodological & Application

The Versatile Building Block: (1-methyl-1H-indol-5-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(1-methyl-1H-indol-5-yl)methanol , a substituted indole derivative, has emerged as a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a reactive hydroxymethyl group at the C5 position and a methylated nitrogen atom, offer a dual handle for synthetic manipulation, enabling the construction of a diverse array of complex molecules with significant biological activities. This guide provides an in-depth exploration of the synthesis and applications of this important intermediate, complete with detailed protocols and mechanistic insights for researchers and scientists.

Introduction to a Privileged Scaffold

The indole nucleus is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic placement of a hydroxymethyl group on this scaffold, as in this compound, provides a key advantage for synthetic chemists. This functional group can be readily transformed into a variety of other functionalities, serving as a linchpin for the introduction of diverse pharmacophores and the construction of intricate molecular architectures.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available indole-5-carboxylic acid. This approach involves N-methylation followed by reduction of the carboxylic acid.

Protocol 1: Synthesis of 1-methyl-1H-indole-5-carboxylic acid

This initial step focuses on the selective methylation of the indole nitrogen.

Materials:

  • Indole-5-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Dissolve indole-5-carboxylic acid (1.0 mmol) in anhydrous DMF under a nitrogen atmosphere with magnetic stirring.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.5 mmol) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Quench the reaction by the addition of a 10% aqueous citric acid solution.

  • Wash the mixture with brine.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford 1-methyl-1H-indole-5-carboxylic acid.[2]

Protocol 2: Reduction of 1-methyl-1H-indole-5-carboxylic acid to this compound

The final step involves the reduction of the carboxylic acid to the corresponding primary alcohol. A similar, well-established procedure for the reduction of a substituted indole-2-carboxylic acid ester to the corresponding methanol derivative using lithium aluminum hydride (LiAlH₄) can be adapted for this transformation.[3]

Materials:

  • 1-methyl-1H-indole-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 20% aqueous potassium hydroxide (KOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a two-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add a solution of 1-methyl-1H-indole-5-carboxylic acid (1.0 eq.) in anhydrous THF portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully add 20% aqueous KOH solution dropwise to quench the excess LiAlH₄.

  • Stir the mixture for 10 minutes.

  • Filter the mixture through a Büchner funnel and wash the collected salts with refluxing THF.

  • Combine the organic filtrates, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (petroleum ether/ethyl acetate) to yield this compound.[3]

Key Applications in Organic Synthesis

The utility of this compound lies in its ability to serve as a precursor to a variety of reactive intermediates and building blocks. The hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions, or oxidized to the corresponding aldehyde for further elaboration.

Conversion to Electrophiles for Alkylation Reactions

The primary alcohol functionality of this compound can be transformed into a more reactive electrophilic species, such as a halide or a sulfonate ester. This activation allows for the facile alkylation of a wide range of nucleophiles, including carbanions, amines, and thiols. This strategy is fundamental in the construction of more complex molecular frameworks.

Conceptual Workflow for Alkylation:

G A This compound B Activation (e.g., SOCl₂, PBr₃, MsCl) A->B Reagent C 5-(Halomethyl)-1-methyl-1H-indole or 5-(Mesyloxymethyl)-1-methyl-1H-indole B->C E C-5 Alkylated Indole Derivative C->E D Nucleophile (Nu⁻) D->E S_N2 Reaction

Caption: Conversion of the alcohol to an electrophile for subsequent alkylation.

The Mitsunobu Reaction: A Gateway to Diverse Functionalities

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration.[4] In the context of this compound, this reaction provides a mild and efficient method to introduce nitrogen, oxygen, sulfur, and carbon nucleophiles at the C5-methylene position.

Protocol 3: General Procedure for the Mitsunobu Reaction

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (e.g., a carboxylic acid, phthalimide, a phenol, or a thiol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq.), the desired nucleophile (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.2 eq.) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired product.

This reaction is particularly valuable for creating C-N and C-O bonds, which are prevalent in many biologically active molecules.

Mitsunobu Reaction Workflow:

G cluster_0 Mitsunobu Reagents cluster_1 Reactants PPh3 PPh₃ Product 5-(Nucleophilomethyl)-1-methyl-1H-indole PPh3->Product DIAD DIAD/DEAD DIAD->Product Alcohol This compound Alcohol->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: General workflow of the Mitsunobu reaction.

Oxidation to 1-methyl-1H-indole-5-carbaldehyde

Oxidation of the primary alcohol to the corresponding aldehyde opens up another avenue for synthetic transformations. The resulting 1-methyl-1H-indole-5-carbaldehyde is a versatile intermediate that can participate in a wide range of reactions, including Wittig reactions, reductive aminations, and condensations, to introduce further complexity and functionality.

Protocol 4: Oxidation using Manganese Dioxide (MnO₂)

Manganese dioxide is a mild and selective oxidizing agent for converting benzylic and allylic alcohols to their corresponding aldehydes.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 eq.) to the solution.

  • Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain 1-methyl-1H-indole-5-carbaldehyde.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound are key intermediates in the synthesis of various pharmacologically active compounds. For instance, the related (3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methanol is a crucial precursor in some synthetic routes to Sumatriptan, a well-known anti-migraine drug.[5] This highlights the importance of the 5-hydroxymethylindole scaffold in accessing medicinally relevant tryptamine derivatives. The N-methyl group in the title compound can influence the pharmacokinetic properties of the final molecules.

Summary of Synthetic Transformations

Starting MaterialReagentsProductApplication
This compoundSOCl₂, PBr₃, MsCl5-(Halomethyl)- or 5-(Mesyloxymethyl)-1-methyl-1H-indoleAlkylation of nucleophiles
This compoundPPh₃, DIAD/DEAD, Nucleophile5-(Nucleophilomethyl)-1-methyl-1H-indoleIntroduction of diverse functional groups
This compoundMnO₂, PCC, Swern oxidation1-methyl-1H-indole-5-carbaldehydePrecursor for further C-C and C-N bond formation

Conclusion

This compound stands out as a highly valuable and adaptable building block in modern organic synthesis. Its straightforward preparation and the versatile reactivity of its hydroxymethyl group provide chemists with a powerful tool for the construction of complex indole-containing molecules. The ability to readily introduce a wide range of functionalities at the C5-position makes this compound a key intermediate in the synthesis of novel therapeutic agents and other functional organic materials. The protocols and applications detailed in this guide are intended to empower researchers and scientists to fully exploit the synthetic potential of this important molecule.

References

  • Gassman, P. G., & van Bergen, T. J. (1973).
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
  • Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc, 1999(1), 1-1.
  • Rao, K. S., & Rao, K. R. (2013). Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan. Journal of Chemical and Pharmaceutical Research, 5(8), 107-109.
  • Castro, J. L., Matassa, V. G., & Skwierawska, A. (2008). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Arkivoc, 2008(ii), 53-58.
  • Suryawanshi, P., et al. (2020). A highly efficient route for synthesis of N-hydroxymethyl sumatriptan and sumatriptan dimer: Impurity C and H of anti-migraine drug sumatriptan. Journal of Chemical and Pharmaceutical Research, 12(1), 1200-1206.
  • Belyaeva, K. V., et al. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(3), M1466.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • An, L., et al. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts.
  • Request PDF. (2025). Fluorinated Alcohol-Mediated SN1-Type Reaction of Indolyl Alcohols with Diverse Nucleophiles.
  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68.
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(2), M1248.
  • ResearchGate. (2003). Nucleophilic Substitution Reaction at the 1Position of 1Hydroxytryptamine and -tryptophan Derivatives.
  • Patil, S. A., et al. (2018).

Sources

Application Notes and Protocols: (1-Methyl-1H-indol-5-yl)methanol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methyl-1H-indol-5-yl)methanol is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive hydroxymethyl group at the 5-position of the N-methylated indole core, allows for diverse functionalization, making it a valuable precursor for drug candidates targeting various physiological pathways. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and pharmaceuticals.[1] Indole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The strategic placement of substituents on the indole ring system allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. The N-methylation of the indole nitrogen can enhance metabolic stability and modulate receptor binding affinity. The 5-position of the indole ring is a key site for substitution in many serotonergic agents, as it mimics the hydroxyl group of the endogenous neurotransmitter serotonin.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem
Molecular Weight 161.20 g/mol PubChem
CAS Number 448967-90-6ChemicalBook[2]
Appearance Off-white to light yellow solidTypical
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.General Knowledge

Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound is crucial for its widespread application. A common and efficient route involves the N-methylation of a readily available indole-5-carboxylic acid derivative, followed by the reduction of the carboxylic acid or its ester to the corresponding primary alcohol.

Synthetic Workflow Overview

SynthesisWorkflow A Indole-5-carboxylic acid B Methyl 1H-indole-5-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 1-methyl-1H-indole-5-carboxylate B->C N-Methylation (NaH, MeI, DMF) D This compound C->D Reduction (LiAlH4, THF)

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Protocol 1: Synthesis of Methyl 1-methyl-1H-indole-5-carboxylate

This protocol details the N-methylation of methyl 1H-indole-5-carboxylate. The initial esterification of indole-5-carboxylic acid is a standard procedure.

Materials:

  • Methyl 1H-indole-5-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of methyl 1H-indole-5-carboxylate (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 1-methyl-1H-indole-5-carboxylate as a solid.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the methyl ester to the primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • Methyl 1-methyl-1H-indole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of lithium aluminum hydride (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 1-methyl-1H-indole-5-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Alternatively, the reaction can be quenched by the careful addition of sodium sulfate decahydrate until the evolution of gas ceases.

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Applications in Synthesis

This compound is a versatile intermediate due to the reactivity of its primary alcohol functionality. This hydroxyl group can be readily converted into other functional groups, making it a valuable handle for introducing the 1-methyl-1H-indol-5-ylmethyl moiety into target molecules.

Conversion to 5-(Chloromethyl)-1-methyl-1H-indole

A key transformation of this compound is its conversion to the corresponding benzylic chloride, 5-(chloromethyl)-1-methyl-1H-indole. This highly reactive electrophile is an excellent substrate for nucleophilic substitution reactions. The Appel reaction provides a mild and efficient method for this conversion.

Protocol 3: Synthesis of 5-(Chloromethyl)-1-methyl-1H-indole (Appel Reaction)

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane at 0 °C, add carbon tetrachloride (1.5 eq.).

  • Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-(chloromethyl)-1-methyl-1H-indole. Note: This compound can be unstable and is often used immediately in the next step.

Mechanistic Insight: The Appel Reaction The Appel reaction proceeds via the formation of a phosphonium salt from triphenylphosphine and the halogen source.[3][4][5][6] The alcohol then attacks the phosphorus atom, forming an alkoxyphosphonium salt.[3][4][5][6] An subsequent Sₙ2 displacement by the halide ion on the carbon atom of the hydroxymethyl group leads to the formation of the alkyl halide and triphenylphosphine oxide.[3][4][5][6] The formation of the strong P=O double bond is a major driving force for this reaction.[3]

AppelMechanism A R-CH2OH D [R-CH2-O-PPh3]+ Cl- A->D + [Ph3P-Cl]+ CCl3- B PPh3 B->D C CCl4 C->D E R-CH2Cl D->E SN2 attack by Cl- F Ph3P=O D->F

Caption: Simplified mechanism of the Appel reaction.

Application in the Synthesis of Serotonin Receptor Agonists

Derivatives of this compound are key precursors in the synthesis of potent and selective serotonin (5-HT) receptor agonists.[7] A prominent example is the triptan class of drugs used for the treatment of migraine headaches, such as Sumatriptan.[8][9][10][11] The 1-methyl-1H-indol-5-ylmethyl moiety can be introduced into a target molecule via alkylation of a suitable nucleophile with 5-(chloromethyl)-1-methyl-1H-indole.

Illustrative Synthetic Scheme: Synthesis of a Sumatriptan Analogue

DrugSynthesis A This compound B 5-(Chloromethyl)-1-methyl-1H-indole A->B Appel Reaction (PPh3, CCl4) D Sumatriptan Analogue B->D N-Alkylation C Nucleophile (e.g., a sulfonamide) C->D

Caption: General scheme for the synthesis of a Sumatriptan analogue.

The synthesis of Sumatriptan itself often involves a Fischer indole synthesis approach.[8][9][10][11] However, the use of pre-functionalized indole building blocks like this compound offers a convergent and flexible strategy for the synthesis of diverse analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group provide a reliable platform for the construction of complex molecules, particularly those targeting the serotonergic system. The protocols and mechanistic discussions provided in this guide are intended to facilitate the use of this important synthetic intermediate, thereby accelerating the discovery and development of new therapeutic agents.

References

  • HETEROCYCLES, Vol. 48, No. 6, 1998.
  • Béla, P. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.
  • ARKIVOC 2008 (ii) 53-58. Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide.
  • International Journal of Pharmaceutical Sciences and Research. 2014.
  • Organic Chemistry Portal. Appel Reaction. [Link]
  • ResearchGate. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.
  • Wikipedia. Appel reaction. [Link]
  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
  • Grokipedia. Appel reaction. [Link]
  • Organic Syntheses Procedure. 2. [Link]
  • ResearchGate. Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine.
  • Organic Chemistry Portal.
  • ResearchGate.
  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
  • Wikipedia. Lithium aluminium hydride. [Link]
  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4)
  • PMC. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]
  • UCL Discovery. SYNTHESIS OF SEROTONERGIC AGENTS. [Link]
  • The Open Medicinal Chemistry Journal.
  • ResearchGate.
  • RJPBCS.
  • ACS Publications. 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: Relationships between Structure and Cytotoxicity for Analogues Bearing Different DNA Minor Groove Binding Subunits. [Link]
  • КиберЛенинка.
  • Wikipedia. Serotonin receptor agonist. [Link]
  • PMC. Methanol elicits the biosynthesis of 4-coumaroylserotonin and feruloylserotonin in rice seedlings. [Link]
  • NCBI Bookshelf. Serotonin. [Link]

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The Versatile Building Block: Applications and Protocols of (1-methyl-1H-indol-5-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[3] Within the vast landscape of indole derivatives, (1-methyl-1H-indol-5-yl)methanol emerges as a particularly valuable and versatile building block. The presence of a methyl group at the N1 position prevents hydrogen bond donation and can enhance metabolic stability and cell permeability, while the hydroxymethyl group at the C5 position provides a crucial synthetic handle for further molecular elaboration.[4]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its role in the development of bioactive molecules.

Synthetic Strategies for this compound

The preparation of this compound can be approached through several synthetic routes, primarily involving the N-methylation of a suitable indole precursor followed by or preceded by the reduction of a carbonyl group at the C5 position. A logical and efficient pathway commences with the readily available indole-5-carboxylic acid.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from indole-5-carboxylic acid, proceeding through esterification and N-methylation, followed by reduction of the ester to the desired alcohol.

Step 1: Synthesis of Methyl 1-methyl-1H-indole-5-carboxylate

  • Rationale: Esterification of the carboxylic acid facilitates easier handling and purification. Subsequent N-methylation is a common strategy to introduce the N1-methyl group. The use of a methyl ester is often preferred for its straightforward preparation and subsequent reduction.

  • Procedure:

    • Esterification: To a solution of indole-5-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl indole-5-carboxylate.[1]

    • N-Methylation: Dissolve the methyl indole-5-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).[5] Add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C and stir the mixture for 30 minutes. Add methyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours. Quench the reaction by the slow addition of water and extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of Methyl 1-methyl-1H-indole-5-carboxylate to this compound

  • Rationale: The reduction of the ester to a primary alcohol is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 1-methyl-1H-indole-5-carboxylate (1.0 eq) in THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and quench it by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization.

Synthesis of this compound Indole-5-carboxylic acid Indole-5-carboxylic acid Methyl indole-5-carboxylate Methyl indole-5-carboxylate Indole-5-carboxylic acid->Methyl indole-5-carboxylate  MeOH, H₂SO₄ (cat.) Methyl 1-methyl-1H-indole-5-carboxylate Methyl 1-methyl-1H-indole-5-carboxylate Methyl indole-5-carboxylate->Methyl 1-methyl-1H-indole-5-carboxylate  1. NaH, DMF  2. CH₃I This compound This compound Methyl 1-methyl-1H-indole-5-carboxylate->this compound  1. LiAlH₄, THF  2. H₂O workup Application in Serotonin Receptor Agonist Synthesis cluster_0 Synthesis of a Serotonin Receptor Agonist Precursor This compound This compound 5-(Chloromethyl)-1-methyl-1H-indole 5-(Chloromethyl)-1-methyl-1H-indole This compound->5-(Chloromethyl)-1-methyl-1H-indole  SOCl₂ or PPh₃/CCl₄ Vilazodone Analogue Vilazodone Analogue 5-(Chloromethyl)-1-methyl-1H-indole->Vilazodone Analogue  Piperazine derivative, Base Serotonin Receptor Agonist Serotonin Receptor Agonist Vilazodone Analogue->Serotonin Receptor Agonist  Biological Activity

Caption: General scheme for utilizing this compound.

Protocol 2: Synthesis of a Vilazodone Analogue Intermediate

This protocol demonstrates the conversion of this compound to a key intermediate for the synthesis of vilazodone analogues.

  • Step 1: Conversion of the Alcohol to a Halide

    • Rationale: The hydroxyl group is a poor leaving group and must be converted to a more reactive species, such as a chloride, to facilitate nucleophilic substitution. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

    • Procedure:

      • Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether at 0 °C.

      • Add thionyl chloride (1.1 eq) dropwise to the solution.

      • Stir the reaction mixture at room temperature for 1-2 hours.

      • Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(chloromethyl)-1-methyl-1H-indole.

  • Step 2: Alkylation of a Piperazine Derivative

    • Rationale: The newly formed alkyl chloride is an electrophile that can be used to alkylate a nucleophilic amine, such as a piperazine derivative, to form the core structure of many CNS drugs.

    • Procedure:

      • To a solution of the piperazine derivative (e.g., 1-(benzofuran-5-yl)piperazine, 1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like DMF, add the 5-(chloromethyl)-1-methyl-1H-indole (1.1 eq).

      • Heat the reaction mixture to 80-100 °C and stir for several hours until the starting materials are consumed (monitored by TLC).

      • Cool the reaction mixture to room temperature and pour it into water.

      • Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

      • The crude product can be purified by column chromatography to yield the desired vilazodone analogue. [6]

Building Blocks for Other Bioactive Scaffolds

The hydroxymethyl group of this compound can be oxidized to an aldehyde, which is a versatile functional group for a variety of chemical transformations, including:

  • Reductive Amination: To introduce various amine-containing side chains.

  • Wittig Reaction: To form alkenes and extend the carbon skeleton.

  • Aldol Condensation: To form α,β-unsaturated ketones.

These transformations open up avenues for the synthesis of a wide array of compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents. [7]

Structure-Activity Relationship (SAR) Insights

The 1-methyl-1H-indole-5-methanol moiety offers several advantages in the context of SAR studies:

Structural Feature Contribution to Bioactivity and Physicochemical Properties
Indole Core A privileged scaffold that can engage in π-π stacking, hydrogen bonding (via the indole NH if not substituted), and hydrophobic interactions with biological targets. [2]
N1-Methyl Group Blocks hydrogen bond donation, potentially increasing membrane permeability and metabolic stability by preventing N-dealkylation or conjugation. Can also influence the conformation of the molecule.
C5-Methanol Group Provides a key vector for chemical modification. The oxygen atom can act as a hydrogen bond acceptor. The flexibility of the -CH₂OH linker allows for optimal positioning of appended functional groups to interact with the target protein.

Conclusion

This compound is a high-value synthetic intermediate in medicinal chemistry. Its straightforward preparation and the presence of two key functional handles—the N1-methyl group and the C5-hydroxymethyl group—provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for drug discovery programs. The applications of this building block, particularly in the synthesis of CNS-active agents like serotonin receptor modulators, underscore its importance in the ongoing quest for novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their own drug development endeavors.

References

  • An investigation of the synthesis of vilazodone. Journal of Chemical Research. 2020, 44(3-4), 243-247.
  • Application Notes and Protocols for the Synthesis of Vilazodone
  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone. Semantic Scholar.
  • Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Semantic Scholar.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal.
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  • Biomedical Importance of Indoles. PMC - NIH.
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  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.
  • Methylation synthesis method of N-heterocyclic compound.
  • Synthesis of methyl indole-5-carboxyl
  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Deriv
  • N-methylation and O-methylation of indole and phenol respectively using...
  • SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery.
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxyl
  • A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis. ChemicalBook.
  • (PDF) Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate.
  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methyl
  • This compound. ChemicalBook.
  • (PDF) Methyl 1-methyl-1H-indole-3-carboxylate.
  • Serotonin Synthesis & Metabolism. Sigma-Aldrich.
  • Serotonin receptor agonist. Wikipedia.
  • Methanol elicits the biosynthesis of 4-coumaroylserotonin and feruloylserotonin in rice seedlings. PMC - NIH.
  • Dimethyltryptamine. Wikipedia.

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Application Notes & Protocols: Designing In Vitro Assays for (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Rationale for Investigating (1-methyl-1H-indol-5-yl)methanol

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2][3][4][5][6] Indole derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6] Specifically, the modification of the indole ring system has led to the development of potent agents that modulate key cellular processes involved in oncogenesis, such as cell proliferation, migration, and apoptosis.[1][2][7][8]

This compound, a specific derivative of the indole family, represents a novel chemical entity with unexplored biological potential. Its structural features suggest that it may interact with various biological targets. The indole core itself is known to be a key pharmacophore in drugs targeting tubulin polymerization and protein kinases, both critical in cancer progression.[5] Therefore, a systematic in vitro evaluation is warranted to elucidate its potential as a therapeutic agent.

These application notes provide a comprehensive framework for the initial in vitro characterization of this compound, with a primary focus on its potential anticancer activities. The protocols herein are designed to be self-validating systems, guiding researchers from broad cytotoxicity screening to more detailed mechanistic studies.

II. Preliminary Steps: Compound Handling and Stock Solution Preparation

Prior to initiating any biological assay, it is crucial to ensure the purity and proper handling of this compound.

A. Compound Acquisition and Characterization:

  • Source: Obtain this compound from a reputable chemical supplier. The PubChem database can provide information on its chemical and physical properties[9].

  • Purity Assessment: Confirm the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

B. Preparation of Stock Solutions:

  • Solvent Selection: Determine a suitable solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for in vitro assays.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

III. Phase 1: Cytotoxicity and Viability Screening

The initial step in characterizing a novel compound is to assess its general effect on cell viability and determine its cytotoxic potential across various cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11][12]

A. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][13] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[13] The resulting formazan is insoluble and can be dissolved using a solubilizing agent, with the absorbance of the colored solution being directly proportional to the number of viable cells.[13][14][15]

B. Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

C. Detailed Protocol: MTT Assay[11][13][14][15][16][17]
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range could be 0.1 µM to 100 µM.[11]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][16]

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[10]

D. Data Presentation
Cell LineTreatment Duration (hours)This compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-724Experimental ValueKnown Value
48Experimental ValueKnown Value
72Experimental ValueKnown Value
A54924Experimental ValueKnown Value
48Experimental ValueKnown Value
72Experimental ValueKnown Value
HT-2924Experimental ValueKnown Value
48Experimental ValueKnown Value
72Experimental ValueKnown Value

IV. Phase 2: Assessment of Cell Migration

If this compound demonstrates significant cytotoxicity, the next logical step is to investigate its effect on cell migration, a key process in cancer metastasis. The wound healing or scratch assay is a simple and cost-effective method for this purpose.[17][18][19][20]

A. Principle of the Wound Healing Assay

This assay involves creating a "wound" or a cell-free gap in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time.[19][20] By comparing the wound closure rate in treated versus untreated cells, the effect of the compound on cell migration can be quantified.

B. Experimental Workflow: Wound Healing Assay

Caption: Workflow for the wound healing (scratch) assay.

C. Detailed Protocol: Wound Healing Assay[18][19][20][21]
  • Cell Seeding:

    • Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.[17][18]

  • Creating the Wound:

    • Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[17][19]

    • Gently wash the wells twice with sterile PBS or serum-free medium to remove detached cells and debris.[17][19]

  • Treatment and Imaging:

    • Add fresh medium containing this compound at a non-lethal concentration (determined from the MTT assay, e.g., IC50/4 or lower) to the wells.

    • Immediately capture the first image (T=0) of the scratch using a light microscope with a camera.[19][20]

    • Incubate the plate and capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the wound in the images at each time point using software like ImageJ.[18][20]

    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Wound Width at T=0 - Wound Width at T=x) / Wound Width at T=0] * 100.[20]

V. Phase 3: Mechanistic Studies - Apoptosis Induction

To understand how this compound induces cell death, it is essential to investigate whether it triggers apoptosis (programmed cell death). This can be achieved through Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and by measuring the activity of key apoptotic enzymes like caspases.

A. Principle of Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21][22][23][24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[21][22][23][24] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[22][23]

B. Detailed Protocol: Annexin V/PI Apoptosis Assay[22][23][24][25][26]
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated cells as controls.

  • Cell Harvesting:

    • Harvest both floating and adherent cells. For adherent cells, use a gentle trypsinization method.[22][23]

    • Wash the cells twice with cold PBS.[22]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[22][23]

    • Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[23]

    • Incubate for 15 minutes at room temperature in the dark.[23]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.[21][22][23][24]

    • Differentiate cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

C. Principle of Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Their activation is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[25] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

D. Experimental Workflow: Caspase-3/7 Assay

Caption: Workflow for the Caspase-Glo® 3/7 activity assay.

E. Detailed Protocol: Caspase-3/7 Activity Assay[27][28][29][30][31]
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with this compound as described for the apoptosis assay.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[25]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Normalize the caspase activity to the number of cells or total protein content.

VI. Supporting Protocols: Protein Quantification

For many cellular assays, it is necessary to normalize the results to the total protein concentration to account for differences in cell number. The Bicinchoninic Acid (BCA) assay is a widely used method for this purpose.

A. Principle of the BCA Protein Assay

The BCA assay is a colorimetric method for quantifying total protein. The assay involves two steps. First, peptide bonds in the protein reduce Cu2+ ions to Cu1+ in an alkaline medium. Second, two molecules of bicinchoninic acid (BCA) chelate with each Cu1+ ion, forming a purple-colored complex that absorbs light at 562 nm.[26] The absorbance is directly proportional to the protein concentration.[26]

B. Detailed Protocol: BCA Protein Assay (Microplate Procedure)[32][33][34][35][36]
  • Preparation of Standards and Samples:

    • Prepare a series of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0 to 2000 µg/mL).[26][27]

    • Prepare cell lysates from the experimental samples.

  • Assay Procedure:

    • Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[26][27]

    • Pipette 25 µL of each standard and unknown sample into a microplate well.

    • Add 200 µL of the BCA working reagent to each well and mix thoroughly.[27]

    • Cover the plate and incubate at 37°C for 30 minutes.[27]

    • Cool the plate to room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 562 nm using a microplate reader.[26][27]

    • Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.

    • Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.

VII. Conclusion and Future Directions

This document provides a structured, multi-phased approach to the initial in vitro characterization of this compound. By following these protocols, researchers can obtain robust and reproducible data on the compound's cytotoxicity, its effects on cell migration, and its potential to induce apoptosis. Positive results from these assays would provide a strong rationale for further investigation, including the identification of specific molecular targets, in vivo efficacy studies, and a more comprehensive toxicological profiling. The versatility of the indole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.[5][6]

VIII. References

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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

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  • MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.org/resources/technical-documents/manuals/mtt-cell-proliferation-assay-instruction-guide]

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  • Caspase 3/7 Activity. protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-bswipfbn]

  • Kaur, B., et al. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [URL: https://www.ingentaconnect.com/content/ben/cos/2023/00000020/00000004/art00004]

  • Scratch Wound Healing Assay. Bio-protocol. [URL: https://bio-protocol.org/e794]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [URL: https://www.researchgate.net/publication/45283584_Using_in_vitro_cytotoxicity_assay_to_aid_in_compound_selection_for_in_vivo_safety_studies]

  • Overview of the wound healing assay preparation protocols. ResearchGate. [URL: https://www.researchgate.net/figure/Overview-of-the-wound-healing-assay-preparation-protocols-A-Step-by-step-scheme_fig1_359124040]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Boster Bio. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/wound-healing-scratch-assay-protocol]

  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. ProQuest. [URL: https://www.proquest.com/openview/8a1b0c0e9d3d3c8a5f3e9b8b7e6a3c1f/1?pq-origsite=gscholar&cbl=2043235]

  • Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(19), 6519. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571738/]

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  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/caspase-glo-3-7-assay-protocol.pdf]

  • de Sá Alves, J. F., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(8), 2947-2979. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255395/]

  • What Are the Top Industrial Applications of Indole-3-methanol in 2025?. Chen Lang. [URL: https://www.chenlangbio.com/news/what-are-the-top-industrial-applications-of-indole-3-methanol-in-2025-72814421.html]

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Sources

Application Notes & Protocols for In Vivo Studies Using (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of (1-methyl-1H-indol-5-yl)methanol

This compound is a small molecule belonging to the indole family, a class of heterocyclic compounds that form the core of numerous biologically active substances. The indole scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active indoles warrants investigation into its therapeutic potential. These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound, focusing on a logical, evidence-based approach to preclinical evaluation.

Compound Profile:

PropertyValueSource
IUPAC Name (1-methylindol-5-yl)methanol[1]
CAS Number 448967-90-6[2]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [2]

Given the broad therapeutic window of indole derivatives, this guide will present a dual-pathway approach for evaluating this compound as both a potential anticancer and anti-inflammatory agent. The following protocols are designed to be adaptable based on initial in vitro findings.

Preclinical In Vivo Study Design: A Strategic Framework

A well-designed preclinical study is paramount for generating reliable and translatable data.[3][4][5] This section outlines the foundational considerations for planning in vivo experiments with this compound.

Formulation Development for a Poorly Soluble Compound

A significant hurdle in the preclinical evaluation of many novel chemical entities is their poor aqueous solubility, which can lead to low bioavailability and variable in vivo exposure.[6][7][8] While the solubility of this compound has not been explicitly reported, it is prudent to anticipate solubility challenges.

Recommended Formulation Strategy:

A tiered approach is recommended to identify a suitable vehicle for administration.

TierFormulation StrategyComponents & Rationale
1 Simple Cosolvent System Vehicle: 5% DMSO, 40% PEG300, 55% Saline. Rationale: A common starting point for many research compounds. DMSO acts as the initial solvent, with PEG300 and saline improving tolerability and maintaining solubility upon injection.
2 Surfactant-based System Vehicle: 10% Solutol HS 15 in water or saline. Rationale: Surfactants like Solutol HS 15 can form micelles that encapsulate the compound, enhancing its solubility and stability in an aqueous environment.[6]
3 Lipid-based Formulation (for oral administration) Vehicle: Self-emulsifying drug delivery systems (SEDDS) containing oils (e.g., Labrafac PG), surfactants (e.g., Tween 80), and cosolvents (e.g., Transcutol HP).[6] Rationale: Lipid-based formulations can improve oral absorption by promoting lymphatic transport and avoiding first-pass metabolism.

Protocol for Formulation Screening:

  • Prepare small-batch formulations of this compound at various concentrations in the selected vehicles.

  • Visually inspect for precipitation or instability over a 24-hour period at room temperature and 4°C.

  • For promising formulations, assess short-term stability using HPLC to quantify any degradation.

  • Conduct a preliminary tolerability study in a small number of animals to observe any adverse reactions at the injection site or systemic toxicity.

Selection of Animal Models

The choice of animal model is critical and should be guided by the therapeutic hypothesis.

For Anticancer Efficacy Studies:

  • Human Tumor Xenograft Models: Nude mice (athymic) are commonly used for the subcutaneous implantation of human cancer cell lines.[9][10][11] This model is suitable for evaluating the direct anti-proliferative effects of a compound on a human tumor.

  • Syngeneic Models: These models utilize immunocompetent mice and murine tumor cell lines, allowing for the study of interactions between the compound, the tumor, and the host immune system.[12]

For Anti-inflammatory Efficacy Studies:

  • Carrageenan-Induced Paw Edema Model: This is a widely used and well-characterized model of acute inflammation in rats or mice.[1][13][14] It is suitable for screening compounds for their ability to inhibit the initial phases of the inflammatory response.

  • Collagen-Induced Arthritis (CIA) Model: A model of chronic inflammation that mimics many aspects of human rheumatoid arthritis. This would be appropriate for later-stage evaluation if the compound shows promise in acute models.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with national and international guidelines. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Studies intended for regulatory submission should be conducted under Good Laboratory Practice (GLP) conditions.[15]

Administration Routes and Dosage Selection

The route of administration will depend on the intended clinical application and the properties of the formulation.

  • Intravenous (IV): Ensures 100% bioavailability and is useful for initial pharmacokinetic and efficacy studies.

  • Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure.

  • Oral (PO): The preferred route for many clinical applications. Requires careful formulation to ensure adequate absorption.

Dosage Selection:

Initial dose selection should be informed by in vitro cytotoxicity data (for anticancer studies) or anti-inflammatory activity data (IC50 values). A dose-ranging study is recommended to identify the maximum tolerated dose (MTD) and to establish a dose-response relationship.

Experimental Protocols

The following are detailed, step-by-step protocols for the initial in vivo evaluation of this compound.

Acute Toxicity Study (Following OECD Guideline 425)

This study aims to determine the acute oral toxicity (LD50) of the compound.[16][17][18]

Protocol:

  • Animals: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or CD-1 mice).

  • Housing: House animals individually with free access to food and water.

  • Acclimatization: Allow a minimum of 5 days for acclimatization.

  • Dosing:

    • Start with a single animal at a dose of 175 mg/kg (a default starting dose in the absence of other information).

    • Administer the compound orally via gavage.

    • Observe the animal for 48 hours.

  • Up-and-Down Procedure:

    • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).

    • If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

    • Continue this process until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit).

  • Observations: Record body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and mortality for up to 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Pharmacokinetic (PK) Study in Mice

This study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[19][20][21][22][23]

Protocol:

  • Animals: Use male CD-1 or C57BL/6 mice (n=3-4 per time point).

  • Groups:

    • Group 1: IV administration (e.g., 2 mg/kg).

    • Group 2: PO administration (e.g., 10 mg/kg).

  • Dosing: Administer the formulated compound.

  • Blood Sampling:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Efficacy Study: Anticancer Xenograft Model

This protocol describes a study to evaluate the anti-tumor activity of this compound.[12][24]

Workflow Diagram:

G cluster_setup Study Setup cluster_endpoints Endpoint Analysis A Implant Tumor Cells B Tumor Growth Monitoring A->B C Randomize Mice B->C D Administer Vehicle E Administer Compound F Administer Positive Control G Measure Tumor Volume D->G E->G F->G I Collect Tissues G->I H Measure Body Weight H->I J Analyze Biomarkers I->J

Caption: Workflow for an in vivo anticancer xenograft study.

Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Tumor Implantation:

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers.

    • When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (a standard-of-care chemotherapy agent).

  • Dosing: Administer the treatments daily (or as determined by PK data) for 2-3 weeks.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Study Termination:

    • Euthanize the animals when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

    • Collect tumors and major organs for further analysis.

Efficacy Study: Anti-inflammatory Model

This protocol outlines the carrageenan-induced paw edema model in rats.[1][13][14]

Protocol:

  • Animals: Use male Wistar rats (150-200g).

  • Groups (n=6-8 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (low dose).

    • Group 3: this compound (high dose).

    • Group 4: Positive control (e.g., Indomethacin).

  • Dosing: Administer the respective treatments (e.g., orally or IP) 60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Post-Study Sample Analysis

Western Blot for Protein Expression in Tumor Tissue: [25][26][27][28]

  • Lysate Preparation:

    • Homogenize a portion of the collected tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[25]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per sample on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against a protein of interest (e.g., a marker of apoptosis like cleaved caspase-3, or a cell cycle regulator like p21).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for Cytokine Levels in Plasma: [29][30][31][32][33]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6 for inflammation studies). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation:

    • Add plasma samples and a serial dilution of the recombinant cytokine standard to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody.

    • After another incubation and wash, add streptavidin-HRP.

  • Substrate Addition and Reading:

    • Add a TMB substrate solution and stop the reaction with sulfuric acid.

    • Read the absorbance at 450 nm using a plate reader.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Workflow for Sample Analysis:

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis A Collect Blood (Plasma) C Prepare Plasma A->C B Collect Tumor Tissue D Prepare Tissue Lysate B->D E ELISA (Cytokines) C->E F Western Blot (Proteins) D->F

Caption: General workflow for post-study sample processing and analysis.

Conclusion

The indole nucleus represents a promising starting point for the development of novel therapeutics. While this compound remains a relatively uncharacterized compound, the strategic application of the in vivo protocols detailed in these notes will enable a thorough and systematic evaluation of its potential as an anticancer or anti-inflammatory agent. A carefully planned and executed preclinical program is the cornerstone of successful drug development, and this guide provides a robust framework for initiating such an endeavor.

References

  • PubChem. This compound.
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Application Notes & Protocols: (1-methyl-1H-indol-5-yl)methanol as a Versatile Precursor for Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1] Among the diverse array of functionalized indoles, (1-methyl-1H-indol-5-yl)methanol emerges as a particularly valuable and versatile precursor for the synthesis of novel drug candidates. Its strategic placement of a reactive hydroxymethyl group at the C5 position of the N-methylated indole ring offers a prime handle for molecular elaboration, enabling the exploration of vast chemical space. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent derivatization into potential therapeutic agents, with a focus on the rationale behind the synthetic strategies and methodologies.

Introduction: The Strategic Importance of the this compound Scaffold

The indole nucleus is a privileged structure in drug discovery due to its ability to mimic the side chain of tryptophan and to participate in various non-covalent interactions with biological targets.[1] N-methylation of the indole nitrogen is a common strategy to enhance metabolic stability and modulate receptor binding affinity. The C5 position of the indole ring is a key vector for substitution, allowing for the introduction of functionalities that can profoundly influence pharmacological activity.

This compound, specifically, offers several advantages as a precursor:

  • Reactive Handle: The primary alcohol functionality is readily converted into a variety of other functional groups, including ethers, esters, amines, and halides, facilitating the synthesis of diverse compound libraries.

  • Linker Introduction: The hydroxymethyl group serves as an ideal attachment point for linkers, enabling the connection of the indole core to other pharmacophores to create multi-target ligands or to optimize pharmacokinetic properties.

  • Metabolic Stability: The N-methyl group can prevent N-dealkylation, a common metabolic pathway for indole-based drugs.

This document will first detail the synthesis of the precursor itself and then explore its application in the synthesis of a representative novel drug candidate, a selective kinase inhibitor.

Synthesis of the Precursor: this compound

The synthesis of this compound can be efficiently achieved via a two-step process starting from the commercially available 1H-indole-5-carbaldehyde. The first step involves the N-methylation of the indole nitrogen, followed by the reduction of the aldehyde to the primary alcohol.

Step 1: N-methylation of 1H-Indole-5-carbaldehyde

Reaction Scheme:

N-methylation Indole 1H-Indole-5-carbaldehyde NaH NaH, DMF, 0 °C Indole->NaH 1. MeI CH3I NaH->MeI 2. Product 1-Methyl-1H-indole-5-carbaldehyde MeI->Product

Caption: N-methylation of 1H-indole-5-carbaldehyde.

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1H-indole-5-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL per gram of indole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the corresponding sodium salt. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via the dropping funnel.

    • Causality: Methyl iodide is a potent electrophile that readily undergoes an SN2 reaction with the nucleophilic indole anion to form the N-methylated product.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-methyl-1H-indole-5-carbaldehyde as a solid.

Quantitative Data:

ParameterValue
Typical Scale5 g
Reagent Equivalents1H-indole-5-carbaldehyde (1.0), NaH (1.2), CH₃I (1.2)
SolventAnhydrous DMF
Reaction Time2-4 hours
Typical Yield85-95%
Step 2: Reduction of 1-methyl-1H-indole-5-carbaldehyde

Reaction Scheme:

Reduction Aldehyde 1-Methyl-1H-indole-5-carbaldehyde NaBH4 NaBH4, Methanol, 0 °C Aldehyde->NaBH4 Product This compound NaBH4->Product

Caption: Reduction of the aldehyde to the primary alcohol.

Protocol:

  • Preparation: To a round-bottom flask, add 1-methyl-1H-indole-5-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in methanol (approx. 20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes.

    • Causality: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes to primary alcohols.[2][3][4] The use of methanol as a solvent also serves as a proton source for the workup. Conducting the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a crystalline solid.

Quantitative Data:

ParameterValue
Typical Scale4 g
Reagent Equivalents1-methyl-1H-indole-5-carbaldehyde (1.0), NaBH₄ (1.5)
SolventMethanol
Reaction Time3 hours
Typical Yield90-98%

Application in Novel Drug Candidate Synthesis: A Representative Example

To illustrate the utility of this compound as a precursor, we will outline the synthesis of a hypothetical novel drug candidate, "Indomethoxib," designed as a selective inhibitor of a fictitious kinase, "Kinase-X," implicated in inflammatory diseases. The key synthetic transformation is the O-alkylation of the precursor via a Williamson ether synthesis.[5][6][7][8][9]

Target Molecule: "Indomethoxib"

"Indomethoxib" features a (1-methyl-1H-indol-5-yl)methoxy moiety linked to a substituted pyrimidine ring, a common scaffold in kinase inhibitors.

Synthesis of "Indomethoxib" via Williamson Ether Synthesis

Reaction Scheme:

Williamson_Ether_Synthesis Precursor This compound Base NaH, Anhydrous THF, 0 °C Precursor->Base 1. AlkylHalide 2-chloro-4-aminopyrimidine Base->AlkylHalide 2. Product "Indomethoxib" AlkylHalide->Product

Caption: Williamson ether synthesis to form "Indomethoxib".

Protocol:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous tetrahydrofuran (THF) (approx. 15 mL per gram of alcohol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: Similar to the N-methylation step, NaH is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. THF is an excellent solvent for this reaction as it is aprotic and can solvate the sodium cation.

  • Stirring: Stir the suspension at 0 °C for 30 minutes.

  • Alkylation: Add a solution of 2-chloro-4-aminopyrimidine (1.1 eq) in anhydrous THF dropwise.

    • Causality: The electron-deficient pyrimidine ring makes the chlorine atom a good leaving group for nucleophilic aromatic substitution by the alkoxide. This reaction forms the desired ether linkage.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-8 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a dichloromethane-methanol gradient to yield "Indomethoxib."

Quantitative Data:

ParameterValue
Typical Scale1 g
Reagent EquivalentsThis compound (1.0), NaH (1.2), 2-chloro-4-aminopyrimidine (1.1)
SolventAnhydrous THF
Reaction Time6-8 hours
Typical Yield60-75%

Conclusion and Future Perspectives

This compound is a highly valuable and adaptable precursor for the synthesis of novel drug candidates. The straightforward and high-yielding protocols for its synthesis, coupled with the versatility of its hydroxymethyl group for further chemical modification, make it an attractive starting point for drug discovery programs. The Williamson ether synthesis is just one of many possible transformations that can be employed to generate diverse libraries of indole-based compounds. Future work in this area could involve exploring other derivatization strategies, such as esterification, amination, and conversion to the corresponding halide, to further expand the accessible chemical space and to develop new therapeutic agents targeting a wide range of diseases.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
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Application Note: Achieving Selective N-Methylation of (1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and pharmaceuticals.[1][2] N-methylation of the indole ring is a common and often critical modification that can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability.[1][2] The "magic methyl" effect, where the addition of a methyl group leads to a significant improvement in biological activity, is a well-documented phenomenon.[2] (1H-indol-5-yl)methanol is a valuable building block in drug discovery, and its selective N-methylation is a key step in the synthesis of numerous target compounds.

However, the presence of the hydroxymethyl group at the C5 position introduces a significant challenge: the potential for competing O-methylation. Achieving high selectivity for N-methylation over O-methylation is paramount to ensure the desired product is obtained in high yield and purity, avoiding complex purification procedures and maximizing the efficiency of the synthetic route. This application note provides a detailed guide to various reaction conditions for the selective N-methylation of (1H-indol-5-yl)methanol, explaining the rationale behind the choice of reagents and protocols to empower researchers to make informed decisions in their synthetic endeavors.

The Challenge: Chemoselectivity in the Presence of a Hydroxyl Group

The core challenge in the N-methylation of (1H-indol-5-yl)methanol lies in the relative nucleophilicity of the indole nitrogen and the hydroxyl oxygen. Under basic conditions, both the N-H of the indole and the O-H of the hydroxymethyl group can be deprotonated, generating the corresponding anionic nucleophiles. The subsequent reaction with a methylating agent can therefore occur at either site, leading to a mixture of the desired N-methylated product and the undesired O-methylated and potentially N,O-dimethylated side products.

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Indole (1H-indol-5-yl)methanol Indolate Indolate Anion (N-nucleophile) Indole->Indolate Deprotonation (N-H) Alkoxide Alkoxide (O-nucleophile) Indole->Alkoxide Deprotonation (O-H) Base Base Base->Indolate Base->Alkoxide Me_Agent Methylating Agent N_Product Desired Product (N-methylated) Me_Agent->N_Product O_Product Side Product (O-methylated) Me_Agent->O_Product Indolate->N_Product Methylation Alkoxide->O_Product Methylation

Figure 1: Competing N- vs. O-methylation pathways for (1H-indol-5-yl)methanol.

The key to selective N-methylation is to exploit the differences in acidity and nucleophilicity between the indole N-H and the primary alcohol O-H. Generally, the indole N-H is more acidic than the alcoholic O-H, allowing for selective deprotonation with a suitable base. However, the resulting alkoxide is often a more potent nucleophile than the indolate anion. Therefore, careful selection of the base, methylating agent, solvent, and temperature is crucial to favor the desired reaction pathway.

Strategies for Selective N-Methylation

Several methodologies have been developed for the N-methylation of indoles, each with its own advantages and limitations. Below are detailed protocols and discussions of the most relevant approaches for the selective N-methylation of (1H-indol-5-yl)methanol.

The "Green" Approach: Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) has emerged as an environmentally friendly and less toxic alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[3][4][5] While less reactive, its use in combination with a suitable base and solvent can provide high yields and excellent selectivity for N-methylation.[3][4][5]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen on the electrophilic methyl group of DMC. The choice of a non-nucleophilic base is critical to avoid competing reactions. Potassium carbonate (K₂CO₃) is a commonly used base that is effective in deprotonating the indole N-H without significantly deprotonating the less acidic hydroxyl group. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) facilitates the reaction.[6]

Protocol 1: N-Methylation using Dimethyl Carbonate

  • Reaction Setup: To a stirred solution of (1H-indol-5-yl)methanol (1.0 eq) in DMF, add powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Addition of DMC: Add dimethyl carbonate (DMC, 2.0-3.0 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 120-130 °C and monitor the reaction progress by TLC or LC-MS.[6] Reaction times can vary from 3 to 10 hours.[3][6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product may precipitate or can be extracted with an organic solvent such as ethyl acetate or tert-butyl methyl ether (TBME).[3][6]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A moderately strong base that selectively deprotonates the more acidic indole N-H over the alcohol O-H. Its insolubility in DMF can be advantageous, promoting a solid-liquid phase transfer mechanism.

  • DMF as Solvent: A high-boiling polar aprotic solvent that effectively dissolves the indole substrate and facilitates the Sₙ2 reaction.

  • Elevated Temperature: Necessary to overcome the lower reactivity of DMC compared to more potent methylating agents.[6]

A word of caution: While DMC is generally selective for N-methylation, some studies have reported that substrates with acidic protons, such as indole-3-acetic acid, can undergo both O- and N-methylation.[6] For (1H-indol-5-yl)methanol, the primary alcohol is less acidic, and high N-selectivity is generally expected. However, it is always prudent to analyze the crude reaction mixture carefully for any O-methylated byproducts. One patent suggests that indole-3-methanol under these conditions may lead to a complex mixture of unidentified products, highlighting the importance of careful optimization for specific substrates.[7][8]

Classical Approach: Methyl Iodide with a Mild Base

Methyl iodide is a highly reactive and widely used methylating agent.[5] To achieve selectivity in the presence of a hydroxyl group, the choice of base is critical. Strong bases like sodium hydride (NaH) can deprotonate both the indole nitrogen and the hydroxyl group, leading to a loss of selectivity. Therefore, milder bases are preferred.

Protocol 2: N-Methylation using Methyl Iodide and Potassium Carbonate

  • Reaction Setup: In a round-bottom flask, dissolve (1H-indol-5-yl)methanol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Methylating Agent: Cool the mixture in an ice bath and add methyl iodide (CH₃I, 1.1-1.5 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.

Rationale for Conditions:

  • Acetone/DMF: These solvents are suitable for this reaction, with DMF often providing faster reaction rates due to its higher polarity.

  • Potassium Carbonate: As in the DMC protocol, K₂CO₃ is a key reagent for achieving N-selectivity.

  • Controlled Temperature: Adding methyl iodide at a lower temperature helps to control the exothermic reaction and can further enhance selectivity.

Phase Transfer Catalysis (PTC) for Enhanced Reactivity

Phase-transfer catalysis can be a powerful tool for the N-alkylation of indoles, particularly when dealing with solid-liquid or liquid-liquid biphasic systems.[9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the indolate anion from the solid or aqueous phase to the organic phase where the reaction with the methylating agent occurs.

Protocol 3: N-Methylation using Phase Transfer Catalysis

  • Reaction Setup: Combine (1H-indol-5-yl)methanol (1.0 eq), a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq) in a suitable solvent like toluene or dichloromethane.

  • Base Addition: Add an aqueous solution of a base, such as 50% sodium hydroxide, or a solid base like powdered potassium hydroxide.

  • Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete.

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography.

Why PTC is Effective:

  • Enhanced Nucleophilicity: The indolate anion forms a lipophilic ion pair with the quaternary ammonium cation, which is more soluble and more nucleophilic in the organic phase.

  • Mild Conditions: PTC often allows for the use of milder reaction conditions (lower temperatures, less reactive bases) which can improve the selectivity of the reaction.

Modern Methods: Quaternary Ammonium Salts as Methylating Agents

Recent advancements have introduced the use of quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as safe, non-toxic, and easy-to-handle solid methylating agents.[1][2][11][12] These reagents have shown excellent monoselectivity for the N-methylation of indoles and amides.[1][2][11][12]

Protocol 4: N-Methylation using Phenyl Trimethylammonium Iodide

  • Reaction Setup: In a reaction vial, combine (1H-indol-5-yl)methanol (1.0 eq), phenyl trimethylammonium iodide (PhMe₃NI, 2.5 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) in toluene.[2]

  • Reaction Conditions: Seal the vial and heat the mixture to 120 °C for 16-24 hours.[2]

  • Work-up: After cooling, the reaction mixture can be directly purified by column chromatography. Alternatively, a mild acidic workup can be employed to remove the N,N-dimethylaniline byproduct.[1]

Advantages of this Method:

  • Safety and Handling: PhMe₃NI is a stable solid, avoiding the handling of volatile and highly toxic reagents like methyl iodide.[1][2][11]

  • High Selectivity: This method has demonstrated excellent N-selectivity for a wide range of functionalized indoles.[1][2] The use of the mild base cesium carbonate is key to this selectivity.[1][2]

Summary of Reaction Conditions

MethodMethylating AgentBaseSolventTemperatureKey AdvantagesPotential Issues
1 Dimethyl Carbonate (DMC)K₂CO₃DMF or NMP120-130 °CEnvironmentally friendly, low toxicity, good selectivity.[3][4][5]Requires high temperatures, may not be suitable for all substituted indoles.[7][8]
2 Methyl Iodide (CH₃I)K₂CO₃Acetone or DMF0 °C to RTHigh reactivity, generally good yields.Methyl iodide is toxic and volatile.[5]
3 CH₃I or (CH₃)₂SO₄KOH or NaOH (aq)Toluene/WaterRT to 50 °CMild conditions, enhanced reactivity.Requires vigorous stirring, catalyst may need to be removed.
4 PhMe₃NICs₂CO₃Toluene120 °CSafe, easy to handle, excellent selectivity.[1][2][11]Requires higher temperatures and longer reaction times.[2]

Experimental Workflow and Decision Making

The choice of the optimal method for the N-methylation of (1H-indol-5-yl)methanol will depend on several factors, including the scale of the reaction, available equipment, and safety considerations. The following workflow can guide the decision-making process:

G start Start: Selective N-methylation of (1H-indol-5-yl)methanol q1 Priority: Green Chemistry & Safety? start->q1 method1 Method 1: DMC/K₂CO₃ Method 4: PhMe₃NI/Cs₂CO₃ q1->method1 Yes q2 Priority: High Reactivity & Speed? q1->q2 No end End: Pure 1-methyl-(1H-indol-5-yl)methanol method1->end method2 Method 2: CH₃I/K₂CO₃ q2->method2 Yes q3 Dealing with a Biphasic System? q2->q3 No method2->end q3->method1 No method3 Method 3: Phase Transfer Catalysis q3->method3 Yes method3->end

Figure 2: Decision workflow for selecting an N-methylation protocol.

Conclusion

The selective N-methylation of (1H-indol-5-yl)methanol is a readily achievable transformation with careful consideration of the reaction conditions. By understanding the interplay between the methylating agent, base, solvent, and temperature, researchers can effectively steer the reaction towards the desired N-methylated product while minimizing the formation of the O-methylated side product. The methods outlined in this application note, from the classic methyl iodide protocols to the more modern and greener approaches using dimethyl carbonate and quaternary ammonium salts, provide a comprehensive toolkit for chemists in the field of drug discovery and development. As with any chemical reaction, small-scale optimization is always recommended to achieve the best results for a specific application.

References

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. [Link]
  • Shieh, W.-C., Dell, S., & Repic, O. (2001). Methylation of Indole Compounds Using Dimethyl Carbonate. U.S.
  • Shieh, W.-C., Dell, S., & Repic, O. (2003).
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate.
  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Chomphunuch, T., La-ongthong, K., Katrun, P., & Kuhakarn, C. (2022). Electrochemically Driven Site-Selective N-Hydroxymethylation of Indoles and Derivatives. Chemistry – An Asian Journal, 17(5), e202101348*. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).
  • Reddy, L. M., et al. (2018). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers, 5(18), 2647-2652. [Link]
  • Wang, B., et al. (2019). K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions.
  • Various Authors. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Shieh, W.-C., Dell, S., & Repic, O. (2001).
  • Fochi, M., et al. (2010).
  • Fochi, M., et al. (2010).
  • Chen, G., et al. (2015). Methylation synthesis method of N-heterocyclic compound.
  • Fochi, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation.

Sources

Application Note & Laboratory Protocol: Selective Reduction of 1-Methyl-1H-indole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 1-methyl-1H-indole-5-carbaldehyde to its corresponding primary alcohol, (1-methyl-1H-indol-5-yl)methanol. This transformation is a fundamental step in synthetic organic chemistry, often employed in the elaboration of indole-based scaffolds for pharmaceutical and materials science research. We present two robust protocols utilizing sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), respectively. The guide offers an in-depth analysis of the causality behind procedural choices, self-validating experimental designs, and authoritative references to support the methodologies. Detailed step-by-step protocols, safety considerations, purification techniques, and characterization guidelines are provided to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The reduction of an aldehyde to a primary alcohol is a cornerstone transformation in organic synthesis. The substrate, 1-methyl-1H-indole-5-carbaldehyde, is a heterocyclic aromatic aldehyde whose product, this compound, serves as a versatile intermediate for further functionalization, for instance, in the synthesis of tryptamine derivatives or other biologically active molecules.[1] The indole nucleus is generally stable under mild reducing conditions, but the choice of reducing agent is critical to ensure chemoselectivity and prevent unwanted side reactions.

This guide details two primary methods for this reduction, selected to represent a balance between efficacy, safety, and operational simplicity.

  • Protocol A: Sodium Borohydride (NaBH₄) Reduction. This is the recommended and most common method. NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.[2][3] Its operational simplicity and compatibility with protic solvents (like methanol or ethanol) make it an ideal choice for this transformation.[4]

  • Protocol B: Lithium Aluminum Hydride (LiAlH₄) Reduction. LiAlH₄ is a significantly more powerful and non-selective reducing agent.[5][6] While highly effective for aldehyde reduction, its violent reactivity with water and protic solvents necessitates anhydrous conditions and stringent safety protocols.[6][7] This protocol is presented as a powerful alternative, particularly if the starting material were less reactive or if a simultaneous reduction of other functional groups in a more complex substrate was desired.

General Reaction Scheme

Below is the general chemical equation for the reduction of 1-methyl-1H-indole-5-carbaldehyde.

cluster_reactants Reactants cluster_reagents Reducing Agent cluster_products Product start 1-Methyl-1H-indole-5-carbaldehyde reagent [H] (e.g., NaBH₄ or LiAlH₄) start->reagent 1. Reduction product This compound reagent->product 2. Workup

Caption: General reaction scheme for hydride reduction.

Physicochemical Properties

A clear understanding of the starting material and product properties is crucial for procedural design, particularly for stoichiometric calculations and purification strategies.

CompoundFormulaMolar Mass ( g/mol )FormMelting Point (°C)CAS Number
1-Methyl-1H-indole-5-carbaldehydeC₁₀H₉NO159.18Solid80-8590923-75-4
This compoundC₁₀H₁₁NO161.20Solid(Not specified)448967-90-6

Data sourced from Sigma-Aldrich and PubChem.[8][9][10][11]

Protocol A: Reduction with Sodium Borohydride (NaBH₄)

This protocol is favored for its safety, selectivity, and ease of execution. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[12] A subsequent protonation step during workup yields the primary alcohol.[12]

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
1-Methyl-1H-indole-5-carbaldehyde≥97%Sigma-AldrichStarting Material
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichReducing Agent
Methanol (MeOH)AnhydrousStandardSolvent
Deionized Water (H₂O)N/ALab SupplyQuenching/Workup
Hydrochloric Acid (HCl)1 M (aq)StandardWorkup (Neutralization)
Ethyl Acetate (EtOAc)ACS GradeStandardExtraction Solvent
Brine (sat. NaCl)N/ALab SupplyExtraction Wash
Magnesium Sulfate (MgSO₄)AnhydrousStandardDrying Agent
Round-bottom flask, stir bar, ice bath, TLC plates, separatory funnel, rotary evaporatorN/ALab SupplyEquipment
Stoichiometric Table
CompoundMolar MassMassMolesEquivalents
1-Methyl-1H-indole-5-carbaldehyde159.181.00 g6.28 mmol1.0
Sodium Borohydride (NaBH₄)37.830.26 g6.91 mmol1.1
Methanol (MeOH)32.04~20 mLN/ASolvent

Rationale for Equivalents: A slight excess (1.1 eq) of NaBH₄ is used to ensure complete conversion of the aldehyde, accounting for any minor decomposition of the reagent by the protic solvent.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-5-carbaldehyde (1.00 g, 6.28 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask and stir at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is critical to moderate the exothermic reaction upon addition of the hydride and to minimize potential side reactions.

  • Reagent Addition: While stirring vigorously, add sodium borohydride (0.26 g, 6.91 mmol) in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) may be observed as the NaBH₄ reacts with the methanol; portion-wise addition keeps this under control.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water (~15 mL) to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve 1. Dissolve Aldehyde in MeOH cool 2. Cool to 0°C dissolve->cool add_nabh4 3. Add NaBH₄ cool->add_nabh4 stir 4. Stir at RT & Monitor (TLC) add_nabh4->stir quench 5. Quench with H₂O stir->quench remove_meoh 6. Remove MeOH (Rotovap) quench->remove_meoh extract 7. Extract with EtOAc remove_meoh->extract dry 8. Dry & Concentrate extract->dry purify 9. Recrystallize or Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for NaBH₄ reduction.

Protocol B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol offers a more powerful reduction but demands stringent anhydrous conditions and heightened safety awareness. LiAlH₄ reduces aldehydes rapidly to primary alcohols.[3][6]

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
1-Methyl-1H-indole-5-carbaldehyde≥97%Sigma-AldrichStarting Material
Lithium Aluminum Hydride (LiAlH₄)Powder or solution in THFSigma-AldrichReducing Agent
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OStandardSolvent
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Reagent GradeStandardQuenching Agent
Ethyl Acetate (EtOAc)ACS GradeStandardExtraction Solvent
Celite®N/AStandardFiltration Aid
All glassware must be oven- or flame-dried before use.N/AN/AEquipment
Stoichiometric Table
CompoundMolar MassMass/VolumeMolesEquivalents
1-Methyl-1H-indole-5-carbaldehyde159.181.00 g6.28 mmol1.0
Lithium Aluminum Hydride (LiAlH₄)37.950.25 g6.59 mmol1.05
Tetrahydrofuran (THF)72.11~30 mLN/ASolvent

Rationale for Equivalents: A small excess of LiAlH₄ is used to ensure complete reaction, as some may be consumed by trace moisture despite anhydrous precautions.

Step-by-Step Experimental Protocol

CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents to produce flammable hydrogen gas. All operations must be performed in a certified fume hood, under an inert atmosphere (Nitrogen or Argon), and away from ignition sources. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

  • Inert Atmosphere Setup: Assemble an oven-dried, three-necked round-bottom flask with a stir bar, a dropping funnel, and a condenser topped with a nitrogen/argon inlet.

  • Reagent Suspension: To the flask, add anhydrous THF (20 mL) and then carefully add LiAlH₄ powder (0.25 g, 6.59 mmol). Stir the resulting slurry.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.00 g, 6.28 mmol) in anhydrous THF (10 mL) and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, monitoring by TLC for the disappearance of the starting material.

  • Quenching (Fieser Method): This workup must be performed with extreme caution. Cool the reaction flask back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • 0.25 mL of water (to consume excess LiAlH₄)

    • 0.25 mL of 15% (w/v) aqueous NaOH (to break up aluminum salts)

    • 0.75 mL of water (to fully precipitate salts) This sequence is designed to produce a granular, easily filterable precipitate of aluminum salts.[13]

  • Filtration: Allow the resulting slurry to stir vigorously for 30 minutes until a white, granular solid forms. Add a filtration aid like Celite®, and filter the mixture through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with additional THF or ethyl acetate (3 x 20 mL) to recover all the product.

  • Concentration and Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified as described in Protocol A (Section 3.3, Step 11).

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: The most definitive method. Expect to see the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new singlet for the benzylic methylene protons (-CH₂OH) around 4.6-4.8 ppm, along with a broad singlet for the hydroxyl proton (-OH).

  • IR Spectroscopy: Look for the disappearance of the strong aldehyde C=O stretch (around 1680 cm⁻¹) and the appearance of a broad O-H stretch (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the product (C₁₀H₁₁NO, M.W. = 161.20).

  • Melting Point: A sharp melting point of the purified solid indicates high purity.

Troubleshooting and Field Insights

  • Incomplete Reaction (TLC shows starting material):

    • For NaBH₄: The reagent may be old or partially hydrolyzed. Add another 0.2-0.5 equivalents and stir for an additional hour.

    • For LiAlH₄: This is unlikely if anhydrous conditions were maintained. Ensure the LiAlH₄ was fresh and handled properly.

  • Streaking on TLC Plate: The product alcohol is polar and may streak. Adding a small amount of acetic acid or triethylamine to the TLC eluent can improve spot shape.

  • Difficult LiAlH₄ Workup (Gelatinous Precipitate): This occurs if the Fieser workup is not followed precisely or if the mixture was not stirred vigorously enough. If a gel forms, add anhydrous MgSO₄ or Na₂SO₄ and stir vigorously for an extended period to break it up before filtration.

  • Low Yield: Ensure efficient extraction by performing multiple extractions. Check that the filter cake from the LiAlH₄ workup was washed thoroughly, as the product can adsorb to the aluminum salts.

References

  • Thesing, J. (1954). Über die Hydrierung von Indolderivaten mit Lithiumaluminiumhydrid. Angewandte Chemie, 66(21), 605-605.
  • Ji, D., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. Sodium Borohydride.
  • eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. In Organic Chemistry I.
  • Billman, J. H., & McDowell, J. W. (1961). Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. Journal of the Chemical Society (Resumed), 347-349.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • An, L., et al. (2015). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 20(8), 14884-14896.
  • Organic Chemistry Portal. Lithium aluminum hydride.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.
  • PubChem. 1-methyl-1H-indole-5-carbaldehyde.
  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles.
  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • Podlech, J. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II. SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc, 1(1), 133-141.
  • National Institutes of Health (NIH). (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.

Sources

The Strategic Role of (1-methyl-1H-indol-5-yl)methanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Its inherent aromaticity and the presence of a nitrogen heteroatom provide a unique electronic and structural environment, making it a privileged scaffold for drug design. Among the vast family of indole-containing building blocks, (1-methyl-1H-indol-5-yl)methanol stands out as a particularly versatile precursor for the synthesis of novel bioactive molecules. The presence of a reactive hydroxymethyl group at the C5-position, coupled with the N-methylation that prevents unwanted side reactions at the indole nitrogen, offers a strategic entry point for diverse chemical modifications.

This guide provides an in-depth exploration of the utility of this compound in the synthesis of bioactive compounds. We will delve into key synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind the experimental choices, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

Core Synthetic Strategies: From a Simple Alcohol to Complex Bioactive Architectures

The primary hydroxyl group of this compound is the key to its synthetic versatility. This functional group can be readily transformed into a variety of other functionalities, paving the way for the construction of complex molecular architectures. The main synthetic pathways leveraging this precursor can be categorized as follows:

  • Oxidation to the Aldehyde: A pivotal transformation that opens the door to a plethora of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of Schiff bases.

  • Conversion to a Leaving Group: Transformation of the hydroxyl group into a good leaving group (e.g., a halide or a sulfonate ester) facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents.

  • Direct Coupling Reactions: While less common, direct coupling of the alcohol under specific conditions can also be a viable strategy.

The following sections will provide detailed protocols for these key transformations and their application in the synthesis of illustrative bioactive molecules.

PART 1: The Gateway Transformation - Oxidation to (1-methyl-1H-indol-5-yl)carbaldehyde

The oxidation of this compound to its corresponding aldehyde is a critical first step in many synthetic routes. The resulting aldehyde is a versatile intermediate for constructing carbon-nitrogen and carbon-carbon bonds.

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This method is a mild and selective protocol for the oxidation of benzylic alcohols to aldehydes, often favored for its simplicity and the ease of product purification.

Rationale: Manganese dioxide is a mild oxidizing agent that selectively oxidizes allylic and benzylic alcohols. The reaction is heterogeneous, and the excess reagent and byproducts can be easily removed by filtration, simplifying the workup procedure.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or Celite®

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (20 mL/g of starting material), add activated MnO₂ (10.0 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celatom® or Celite®. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-indol-5-yl)carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired aldehyde as a solid.

Parameter Value
Typical Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Visualization of the Oxidation Workflow:

Oxidation_Workflow SM This compound Reagent MnO₂, DCM SM->Reagent Product (1-methyl-1H-indol-5-yl)carbaldehyde Reagent->Product Purification Filtration & Chromatography Product->Purification

Caption: Oxidation of the starting material to the key aldehyde intermediate.

PART 2: Synthesis of a Potent Tubulin Polymerization Inhibitor Analogue

Building upon the aldehyde intermediate, we can synthesize analogues of known bioactive molecules. The following protocol outlines the synthesis of an analogue of a combretastatin A-4 (CA-4) inspired tubulin polymerization inhibitor, adapting a known procedure for 3-substituted indoles.[2]

Workflow Overview

The synthesis involves a three-step sequence starting from the prepared (1-methyl-1H-indol-5-yl)carbaldehyde:

  • Imine Formation: Condensation of the aldehyde with 3,4,5-trimethoxyaniline.

  • Reduction of the Imine: Reduction of the C=N double bond to afford the secondary amine.

  • Amide Coupling: Acylation of the secondary amine with chloroacetyl chloride.

  • Nucleophilic Substitution: Reaction of the chloroacetamide with a pyrazole derivative to yield the final product.

Visualization of the Synthetic Pathway:

Tubulin_Inhibitor_Synthesis Aldehyde (1-methyl-1H-indol-5-yl)carbaldehyde Amine 3,4,5-trimethoxyaniline Aldehyde->Amine Imine Imine Intermediate Amine->Imine Reduction NaBH₄, MeOH Imine->Reduction SecondaryAmine Secondary Amine Reduction->SecondaryAmine Acylation Chloroacetyl chloride, Et₃N, DCM SecondaryAmine->Acylation Chloroacetamide Chloroacetamide Intermediate Acylation->Chloroacetamide Pyrazole Pyrazole, K₂CO₃, ACN Chloroacetamide->Pyrazole FinalProduct Tubulin Inhibitor Analogue Pyrazole->FinalProduct

Caption: Multi-step synthesis of a tubulin polymerization inhibitor analogue.

Protocol 2: Synthesis of the Secondary Amine Intermediate

Step 2a: Imine Formation

  • In a round-bottom flask, dissolve (1-methyl-1H-indol-5-yl)carbaldehyde (1.0 eq) in ethanol (10 mL/g of aldehyde).

  • Add 3,4,5-trimethoxyaniline (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Step 2b: Reduction to the Secondary Amine

  • Suspend the crude imine from the previous step in methanol (15 mL/g of imine).

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 3: Synthesis of the Final Tubulin Inhibitor Analogue

Step 3a: Chloroacetylation

  • Dissolve the secondary amine (1.0 eq) in anhydrous DCM (15 mL/g of amine).

  • Cool the solution to 0 °C and add triethylamine (Et₃N) (1.2 eq).

  • Add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chloroacetamide intermediate.

Step 3b: Nucleophilic Substitution with Pyrazole

  • To a solution of the crude chloroacetamide (1.0 eq) in acetonitrile (ACN) (10 mL/g of chloroacetamide), add pyrazole (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography on silica gel to obtain the target tubulin polymerization inhibitor analogue.

Compound Bioactivity (IC₅₀) Cell Line
Analogue 7d (from cited literature) 0.52 µMHeLa
0.34 µMMCF-7
0.86 µMHT-29

Note: The bioactivity data is for a structurally similar compound from the cited literature and serves as a reference for the potential activity of the synthesized analogue.

PART 3: Alternative Synthetic Route - Conversion to (1-methyl-1H-indol-5-yl)methanamine

An alternative and equally valuable synthetic pathway involves the conversion of this compound to the corresponding amine. This amine can then serve as a key building block for the synthesis of a different class of bioactive molecules.

Protocol 4: Two-Step Synthesis of (1-methyl-1H-indol-5-yl)methanamine

This protocol is adapted from a known procedure for the synthesis of a similar benzyl-protected indole derivative.[3]

Step 4a: Conversion to the Mesylate and Azide Formation

  • Dissolve this compound (1.0 eq) in anhydrous DCM (15 mL/g) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C for 1 hour.

  • To this solution, add sodium azide (NaN₃) (2.0 eq) dissolved in a minimal amount of water, followed by a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq).

  • Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude azide. Caution: Organic azides can be explosive. Handle with care.

Step 4b: Reduction of the Azide to the Amine

  • Dissolve the crude azide in tetrahydrofuran (THF) (20 mL/g).

  • Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solid and wash thoroughly with THF.

  • Concentrate the filtrate to obtain the crude (1-methyl-1H-indol-5-yl)methanamine.

  • Purify by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small amount of triethylamine to prevent streaking) to yield the pure amine.

Visualization of the Amination Pathway:

Amination_Pathway Methanol This compound Mesylation 1. MsCl, Et₃N 2. NaN₃, TBAB Methanol->Mesylation Azide Azide Intermediate Mesylation->Azide Reduction LiAlH₄, THF Azide->Reduction Amine (1-methyl-1H-indol-5-yl)methanamine Reduction->Amine

Caption: A two-step conversion of the alcohol to the primary amine.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around the indole-5-yl scaffold. The strategic transformations of the hydroxymethyl group into aldehydes or amines open up a multitude of possibilities for derivatization and the development of novel drug candidates targeting a wide range of diseases. As our understanding of the biological roles of indole-containing molecules continues to grow, the importance of key building blocks like this compound in driving innovation in medicinal chemistry will undoubtedly increase.

References

  • Chem-Impex. Indole-5-carboxaldehyde. [Link]
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
  • ResearchGate.
  • Chem-Impex. 5-Nitro-1H-indole-3-carbaldehyde. [Link]
  • Oxford Academic. GSK2881078, a SARM, Produces Dose-Dependent Increases in Lean Mass in Healthy Older Men and Women. [Link]
  • Li, W., et al. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Med. Chem., 2020, 11, 1063-1075. [Link]
  • National Center for Biotechnology Information. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • AOBChem USA. (1-Methyl-1H-indol-5-yl)methanamine. [Link]
  • PubChem. This compound. [Link]
  • RSC Publishing. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]
  • AdooQ Bioscience.

Sources

Application Notes and Protocols for the Quantification of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying (1-methyl-1H-indol-5-yl)methanol

This compound is an indole derivative of increasing interest within pharmaceutical research and development. As a potential building block in the synthesis of novel therapeutic agents, the ability to accurately and reliably quantify this compound is paramount. Whether in the context of reaction monitoring, purity assessment of a drug substance, or pharmacokinetic studies in biological matrices, robust analytical methodologies are essential for ensuring product quality, consistency, and safety.

This comprehensive guide provides detailed, field-proven protocols for the quantitative analysis of this compound. We will delve into the principles and practical execution of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]

Part 1: Foundational Considerations for Method Development

Before delving into specific protocols, it is crucial to understand the physicochemical properties of this compound, as these inform the selection of appropriate analytical techniques and experimental parameters.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NOPubChem[4]
Molecular Weight161.20 g/mol PubChem[4]
AppearanceSolid (predicted)-
UV AbsorptionExpected due to the indole chromophoreGeneral knowledge of indole compounds

The presence of the indole ring system provides a strong chromophore, making UV detection a viable and accessible quantification method. The compound's polarity, influenced by the hydroxyl group, makes it amenable to reversed-phase liquid chromatography.

Forced Degradation Studies: Understanding Stability

To develop a stability-indicating method, it is imperative to understand how this compound behaves under stress conditions. Forced degradation studies deliberately expose the analyte to harsh conditions to generate potential degradation products.[5][6][7][8][9] This ensures the analytical method can separate the intact analyte from any degradants, a key aspect of specificity.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.

The results of these studies are crucial for establishing the degradation pathways and ensuring the analytical method's specificity.[5][6]

Part 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound.[10][11]

Principle of HPLC-UV

The analyte is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. As the analyte elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The absorbance is proportional to the concentration of the analyte.

Experimental Workflow for HPLC-UV Analysis

Sources

Application Note: Strategic Derivatization of (1-methyl-1H-indol-5-yl)methanol for the Generation of a Novel Screening Library

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Imperative

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products, endogenous molecules (e.g., serotonin, melatonin), and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases, including cancer, infections, and neurological disorders.[3][4] The parent molecule for this guide, (1-methyl-1H-indol-5-yl)methanol (CAS: 448967-90-6, Formula: C₁₀H₁₁NO, MW: 161.20 g/mol ), offers a stable and synthetically tractable indole core with a key functional handle for chemical modification.[5]

The primary objective of this application note is to provide a detailed strategic framework and validated protocols for the derivatization of this compound. The goal is not merely synthesis, but the rational construction of a chemically diverse library of novel compounds. By systematically modifying the exocyclic primary alcohol at the C5-position, researchers can explore the structure-activity relationship (SAR) around the indole core, optimize physicochemical properties, and significantly increase the probability of identifying potent and selective "hits" in high-throughput screening (HTS) campaigns.[6][7]

Rationale for Derivatization: Expanding Chemical Space

The design of a successful screening library hinges on maximizing relevant chemical diversity from a common core.[8][9] The primary alcohol of this compound is an ideal point of diversification. We will focus on three robust and orthogonal synthetic transformations—etherification, esterification, and carbamoylation—to append a wide array of chemical moieties.

The causality behind these choices is rooted in fundamental medicinal chemistry principles:

  • Modulation of Physicochemical Properties: Each new functional group (ether, ester, carbamate) systematically alters key drug-like properties such as lipophilicity (LogP), aqueous solubility, hydrogen bonding capacity, and polar surface area (PSA).[10] These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with a biological target.

  • Exploration of Target Interactions: Introducing diverse substituents allows the new molecules to probe different pockets and surfaces of a target protein. Ethers can introduce sterically diverse and lipophilic groups, esters provide hydrogen bond acceptors, and carbamates offer both hydrogen bond donors and acceptors, mimicking peptide bonds.[11][12]

  • Synthetic Tractability: The chosen reactions are high-yielding, compatible with a wide range of building blocks, and amenable to parallel synthesis formats, which are essential for efficiently building a large library.

G cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_library Resulting Chemical Space start This compound ether Etherification (Williamson Synthesis) start->ether Diversification ester Esterification (EDCI Coupling) start->ester Diversification carbamate Carbamoylation (Isocyanate Addition) start->carbamate Diversification library Diverse Chemical Library for Biological Screening ether->library Library Generation ester->library Library Generation carbamate->library Library Generation G cluster_workflow High-Throughput Screening Workflow A Compound Library (DMSO Stocks) B Primary HTS (Single Concentration) A->B Assay Plating C Hit Identification (Data Analysis) B->C Signal Readout D Hit Confirmation & Dose-Response C->D Prioritization E Lead Candidate D->E Validation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for the synthesis of (1-methyl-1H-indol-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. As scientists, we understand that a synthetic protocol is more than a recipe; it's a system of interacting variables. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

The most common and direct route to synthesizing this compound is through the reduction of its corresponding aldehyde, 1-methyl-1H-indole-5-carbaldehyde. This is typically achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄).[1] While seemingly straightforward, this reaction is sensitive to a number of factors that can suppress the yield. This guide will address the most common failure points in a question-and-answer format, providing diagnostic procedures and validated solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is consistently low (<50%). Where should I start my investigation?

Low yield is a systemic problem that typically points to one of three core areas: the integrity of your starting materials, the efficacy of your reagents, or the precision of your reaction conditions. A systematic approach is crucial for an accurate diagnosis.

Expert Analysis: The reduction of an aldehyde to a primary alcohol with sodium borohydride is a robust reaction.[2] Therefore, persistent low yields suggest a fundamental issue rather than a minor fluctuation. The indole nucleus, while aromatic, can be sensitive, and the physicochemical properties of both the starting material and the product require careful handling.

Diagnostic Workflow: Before making empirical changes, follow a logical diagnostic sequence. The flowchart below outlines a systematic approach to identifying the root cause of low yield.

G Start Low Yield Observed CheckSM 1. Assess Starting Material Purity (TLC, NMR, mp) Start->CheckSM IsPure Is SM Pure? CheckSM->IsPure PurifySM Purify Starting Material (Recrystallization) IsPure->PurifySM No CheckReagent 2. Verify Reducing Agent Activity & Stoichiometry IsPure->CheckReagent Yes PurifySM->CheckSM IsComplete Reaction Goes to Completion (TLC)? CheckReagent->IsComplete OptimizeConditions 3. Optimize Reaction Conditions (Temp, Time) IsComplete->OptimizeConditions No CheckWorkup 4. Review Work-up & Purification Protocol IsComplete->CheckWorkup Yes OptimizeConditions->CheckReagent Success Yield Improved CheckWorkup->Success

Caption: Systematic workflow for troubleshooting low yields.

Q2: The reaction is sluggish and does not go to completion. How can I troubleshoot the reduction step?

An incomplete reaction, where thin-layer chromatography (TLC) analysis shows significant remaining starting material, almost always points to an issue with the reducing agent or suboptimal reaction conditions.

Plausible Causes & Solutions:

  • Degraded Reducing Agent: Sodium borohydride is a stable reagent but can degrade upon improper storage, especially through exposure to moisture. This leads to a loss of hydride-donating capacity.

    • Diagnostic Test: Perform a control reaction on a simple, reliable aldehyde like benzaldehyde. If this reaction also fails, your NaBH₄ is likely inactive.

    • Solution: Use a freshly opened bottle of NaBH₄. For best results, purchase from a reputable supplier and store it in a desiccator.

  • Insufficient Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of an aldehyde, practical applications often require a larger excess (typically 1.5 to 2.0 equivalents) to drive the reaction to completion and account for any reaction with the solvent (e.g., methanol).[1][2]

    • Solution: Increase the equivalents of NaBH₄ in a stepwise manner. Run small-scale parallel reactions with 1.5, 2.0, and 2.5 equivalents to find the optimal amount.

  • Suboptimal Temperature: The reduction is typically performed at 0 °C to control the initial exothermic reaction, followed by warming to room temperature.[3] If the reaction is sluggish, the activation energy barrier may not be sufficiently overcome.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to stir at room temperature for a longer duration (monitor by TLC every 30 minutes). Gentle heating (e.g., to 40 °C) can be attempted, but be aware that this may increase side product formation.

Troubleshooting Decision Tree:

G Start Incomplete Reaction (Starting Material Remains) CheckReagent Is NaBH₄ fresh and stored correctly? Start->CheckReagent UseNew Use a fresh bottle of NaBH₄ CheckReagent->UseNew No CheckEquiv Are you using ≥1.5 equivalents of NaBH₄? CheckReagent->CheckEquiv Yes UseNew->Start IncreaseEquiv Increase NaBH₄ to 1.5-2.0 equivalents CheckEquiv->IncreaseEquiv No CheckTemp Is the reaction stirred at room temperature after initial addition? CheckEquiv->CheckTemp Yes IncreaseEquiv->Start IncreaseTime Increase reaction time at RT or warm gently (to 40°C) CheckTemp->IncreaseTime No Success Reaction Complete CheckTemp->Success Yes IncreaseTime->Success

Caption: Decision tree for an incomplete reduction reaction.

Q3: My starting material is consumed, but my TLC shows multiple spots and the final yield is poor. What's happening?

The appearance of multiple spots on a TLC plate indicates the formation of side products or degradation of the target compound. This can happen during the reaction itself or during the aqueous work-up.

Plausible Causes & Solutions:

  • Impure Starting Material: The purity of the 1-methyl-1H-indole-5-carbaldehyde is paramount. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[2] Other impurities from the synthesis of the aldehyde can lead to a cascade of side reactions.[4]

    • Diagnostic: Check the melting point of your starting aldehyde (literature value: 80-85 °C). Run a high-resolution ¹H NMR to ensure spectral purity.

    • Solution: If impurities are detected, purify the starting material. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective.

  • Product Instability: Indole-containing molecules, including alcohols, can be unstable, particularly under acidic conditions or when exposed to light and air for extended periods.[4][5] The work-up step, which often involves adding acid to quench excess borohydride and hydrolyze borate esters, can be a source of degradation if not properly controlled.

    • Solution:

      • Modified Work-up: Instead of a strong acid quench, consider quenching excess NaBH₄ with acetone at 0 °C. Afterwards, add water and extract the product. This maintains near-neutral pH.

      • Minimize Exposure: Perform the work-up and purification steps as quickly as possible. Use an amber flask to protect the compound from light. Consider flushing solvents with nitrogen or argon to minimize exposure to oxygen.

  • Solvent Purity: The methanol or ethanol used as a solvent must be anhydrous. Water will react with sodium borohydride, consuming the reagent and reducing the reaction's efficiency.[6]

    • Solution: Use anhydrous grade solvent. If not available, standard purification procedures for methanol can be employed.[7]

Table 1: Recommended Reaction Parameters

Parameter Recommended Value Rationale
Starting Aldehyde Purity >97% Prevents side reactions and ensures accurate stoichiometry.
NaBH₄ Equivalents 1.5 - 2.0 eq. Ensures the reaction is driven to completion.
Solvent Anhydrous Methanol Good solubility for reactants; protic nature facilitates the reaction.
Temperature 0 °C to Room Temp. Controls initial exotherm and allows for complete reaction.
Reaction Time 1 - 3 hours Typically sufficient; should be monitored by TLC.

| Work-up Quench | Acetone or dilute aq. HCl | Neutralizes excess reducing agent. Careful pH control is vital. |

Q4: I am having difficulty isolating the pure product. What is an effective purification strategy?

This compound is a relatively polar compound due to the hydroxyl group.[5] This property dictates the optimal purification strategy.

Expert Recommendation: Column Chromatography Flash column chromatography is the most effective method for purifying this compound.

  • Stationary Phase: Silica gel (standard 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50-60% ethyl acetate). The product will elute as the polarity of the solvent system increases.

  • TLC Visualization: The product can be visualized under UV light (254 nm). Staining with potassium permanganate is also effective, as the alcohol will react to give a yellow/brown spot.

Alternative: Recrystallization If the crude product is relatively clean (>90%), recrystallization can be an alternative.

  • Solvent System: A mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane) is a good starting point. Dissolve the crude material in a minimal amount of the hot polar solvent and slowly add the non-polar solvent until turbidity is observed. Allow to cool slowly to form crystals.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on standard reduction procedures for aromatic aldehydes.[3]

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-indole-5-carbaldehyde (1.0 eq.). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 40% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add acetone to quench the excess NaBH₄ until gas evolution ceases.

    • Add deionized water and extract the product with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel as described in Q4.

Protocol 2: Recrystallization of 1-methyl-1H-indole-5-carbaldehyde
  • Place the crude 1-methyl-1H-indole-5-carbaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to fully dissolve the solid.

  • While the solution is still warm, slowly add hexanes dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

References

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. [Link]
  • LibreTexts Chemistry. (2014). 20.1: Oxidation-Reduction Reactions of Organic Compounds- An Overview. [Link]
  • MDPI. (n.d.). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)
  • National Center for Biotechnology Information. (2015).
  • ACS Publications. (n.d.).
  • OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. [Link]
  • RJPBCS. (n.d.).
  • Organic Syntheses. (n.d.). 1-methylindole. [Link]
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • TigerWeb. (1998). Reducing Agents. [Link]
  • Semantic Scholar. (1989). Chemoselective reductions with sodium borohydride. [Link]
  • ResearchGate. (n.d.). Chemoselective Reduction of Aldehydes over Ketones with Sodium Tris(hexafluoroisopropoxy)borohydride. [Link]
  • Journal of Chemical Sciences. (n.d.). 3-methyl-1-phenyl-1H-pyrazol-5-ols by selective reduction. [Link]
  • SynOpen. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. [Link]
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-indole-5-carbaldehyde. [Link]

Sources

optimization of reaction conditions for synthesizing (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (1-methyl-1H-indol-5-yl)methanol. This molecule is a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, involves critical nuances related to reagent selection, reaction conditions, and product stability. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights into optimizing reaction conditions and troubleshooting common experimental hurdles. We will explore the primary synthetic pathways, address frequently encountered issues in a direct question-and-answer format, and provide detailed, validated protocols.

Strategic Overview: Synthetic Pathways

The synthesis of this compound is primarily achieved via the reduction of a carbonyl group at the 5-position of the 1-methyl-1H-indole scaffold. The choice of starting material dictates the necessary reducing agent and reaction conditions. The two most common and logical precursors are:

  • 1-methyl-1H-indole-5-carbaldehyde: Reduction of the aldehyde to a primary alcohol.

  • 1-methyl-1H-indole-5-carboxylic acid (or its ester): Reduction of the carboxylic acid or ester to a primary alcohol.

The selection between these pathways often depends on the commercial availability and cost of the starting materials, as well as the equipment and reagents available in the laboratory.

Synthetic_Pathways cluster_0 Route A: Aldehyde Reduction cluster_1 Route B: Ester/Acid Reduction start_A 1-methyl-1H-indole-5-carbaldehyde reagent_A Sodium Borohydride (NaBH4) Methanol or Ethanol start_A->reagent_A Mild Reduction product This compound reagent_A->product start_B Methyl 1-methyl-1H-indole-5-carboxylate reagent_B Lithium Aluminum Hydride (LiAlH4) Anhydrous THF or Et2O start_B->reagent_B Strong Reduction reagent_B->product caption Figure 1. Primary synthetic routes to this compound.

Caption: Figure 1. Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred starting material: the aldehyde or the carboxylic acid/ester?

A: For laboratory-scale synthesis, starting from 1-methyl-1H-indole-5-carbaldehyde is often preferred. The reduction can be performed with milder, safer, and more user-friendly reagents like sodium borohydride (NaBH₄) in alcoholic solvents.[1][2] This method avoids the hazards and stringent anhydrous conditions required for lithium aluminum hydride (LiAlH₄) reductions. The aldehyde is also commercially available from several suppliers.[3][4] Starting with the carboxylic acid or its ester is a perfectly viable route but requires the use of a powerful reducing agent like LiAlH₄, which is pyrophoric and highly reactive with water and protic solvents.[5][6]

Q2: Can I use Sodium Borohydride (NaBH₄) to reduce 1-methyl-1H-indole-5-carboxylic acid?

A: No. Sodium borohydride is not a sufficiently powerful reducing agent to reduce carboxylic acids or esters to alcohols under standard conditions.[7][8] Its reactivity is generally limited to aldehydes and ketones. Attempting this reaction will result in no conversion, and you will only recover your starting material after work-up.

Q3: How should I monitor the progress of the reduction reaction?

A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting material (aldehyde or ester) will be less polar and have a higher Rf value than the product alcohol. The alcohol product, due to its hydroxyl group, will be significantly more polar and have a lower Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible by TLC.

Q4: What are the potential stability issues with the final product, this compound?

A: Indolylmethanols can be sensitive, particularly to acidic conditions.[9][10] The benzylic alcohol can be protonated, leading to the formation of a stabilized carbocation. This intermediate can then be attacked by another indole molecule, leading to dimerization or polymerization, which will appear as baseline material or insoluble particulates.[9] It is crucial to avoid strong acids during work-up and purification. The purified product should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent degradation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Q5: My reaction has a low yield or failed to go to completion. What are the common causes?

A: This is a common issue that can be traced back to several factors. A systematic check is required.

Troubleshooting_Low_Yield cluster_reagent Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up & Purification Issues problem Problem: Low Yield / Incomplete Reaction reagent_quality Degraded Reducing Agent? (LiAlH4/NaBH4) problem->reagent_quality Check... reagent_stoich Incorrect Stoichiometry? (Insufficient Hydride) problem->reagent_stoich Check... solvent_purity Wet Solvents? (Especially for LiAlH4) problem->solvent_purity Check... temp Incorrect Temperature? (Too low for reaction rate) problem->temp Check... time Insufficient Reaction Time? problem->time Check... mixing Poor Mixing? problem->mixing Check... decomp Product Decomposition? (Acidic pH, High Temp) problem->decomp Check... extraction Poor Extraction? (Incorrect solvent, Emulsions) problem->extraction Check... caption Figure 2. Decision tree for troubleshooting low reaction yields.

Caption: Figure 2. Decision tree for troubleshooting low reaction yields.

  • For LiAlH₄ Reductions (Route B):

    • Anhydrous Conditions: LiAlH₄ reacts violently with water.[5][6] Even trace amounts of moisture in the solvent (THF, diethyl ether) or on the glassware will consume the reagent and reduce the effective stoichiometry, leading to incomplete reaction. Ensure all glassware is oven-dried and solvents are freshly distilled from a suitable drying agent.

    • Reagent Quality: LiAlH₄ is a fine grey powder. If it appears as large, dark grey clumps, it may have been exposed to moisture and decomposed. Use fresh, high-quality reagent.

    • Inverse Addition: For sensitive substrates, adding the LiAlH₄ solution slowly to the ester solution (inverse addition) can sometimes prevent side reactions, though for this substrate, normal addition (ester to hydride) is usually effective.[5]

  • For NaBH₄ Reductions (Route A):

    • Reagent Quality: While more stable than LiAlH₄, NaBH₄ can degrade over time, especially if improperly stored. Use a fresh bottle if in doubt.

    • Solvent: The reaction is typically run in methanol or ethanol. These solvents participate in the reaction mechanism.

    • Temperature: The reaction is often started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[1] If the reaction is sluggish, ensure it has been allowed to stir long enough at room temperature.

Q6: My TLC plate shows a streak from the origin and/or multiple new spots apart from the product.

A: This strongly suggests the formation of side products or degradation.

  • Streaking/Baseline Material: This is often indicative of highly polar or polymeric side products. As mentioned in FAQ #4, indolylmethanols can dimerize or polymerize under acidic conditions.[9][11] Ensure your work-up procedure is neutral or slightly basic. Overly aggressive quenching of LiAlH₄ with strong acid can cause this.

  • Unexpected Spots:

    • Over-reduction: While the indole ring is generally stable, extremely harsh conditions (high temperature, prolonged reaction times with excess LiAlH₄) could potentially lead to the reduction of the indole nucleus itself.[9][12] This is rare but possible.

    • Hydrogenolysis: In some cases with indole derivatives, particularly at the 3-position, LiAlH₄ can cause hydrogenolysis, reducing the C-O bond entirely to a C-H bond (forming 1,5-dimethyl-1H-indole).[9] This is less common for 5-substituted indoles but should be considered if characterization data shows a loss of the oxygen atom.

    • Impure Starting Material: Ensure the purity of your starting aldehyde or ester, as impurities will carry through and complicate the reaction mixture.[13]

Q7: I am struggling with the purification of the product by column chromatography.

A: Purification of polar compounds like this compound requires careful technique.

  • Streaking on the Column: If the product streaks badly on the silica gel column, it can be due to the acidic nature of standard silica. This can be mitigated by pre-treating the silica. Prepare a slurry of the silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes) and add 1% triethylamine (v/v) to the slurry. This neutralizes the acidic sites and usually results in much sharper peaks for amine-containing or acid-sensitive compounds.

  • Choosing the Right Solvent System: A gradient elution is recommended. Start with a low polarity mobile phase (e.g., 10-20% ethyl acetate/hexanes) to elute non-polar impurities, then gradually increase the polarity (e.g., to 40-50% ethyl acetate/hexanes) to elute your product. The product's high polarity means it will adhere strongly to the silica.[14]

  • Alternative: Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for final purification. Try solvent systems like ethyl acetate/hexanes or dichloromethane/hexanes.

Detailed Experimental Protocols

Safety Notice: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. LiAlH₄ is a pyrophoric solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.

Protocol 1: Reduction of 1-methyl-1H-indole-5-carbaldehyde with NaBH₄

This protocol is recommended for its simplicity and safety.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
1-methyl-1H-indole-5-carbaldehyde159.1810.01.59 g1.0
Sodium Borohydride (NaBH₄)37.8312.0454 mg1.2
Methanol (MeOH)32.04-50 mL-

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-5-carbaldehyde (1.59 g, 10.0 mmol).

  • Dissolution: Add methanol (50 mL) and stir the mixture until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of NaBH₄: While stirring at 0 °C, add sodium borohydride (454 mg, 12.0 mmol) in small portions over 10-15 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes) until the starting aldehyde spot (higher Rf) has disappeared.

  • Quenching: Cool the flask back to 0 °C and slowly add ~20 mL of water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3 x 40 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration & Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. Purify by flash column chromatography (silica gel, gradient elution 10% to 50% ethyl acetate in hexanes) to afford this compound as a solid.

Protocol 2: Reduction of Methyl 1-methyl-1H-indole-5-carboxylate with LiAlH₄

This protocol requires strict anhydrous conditions.

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
Lithium Aluminum Hydride (LiAlH₄)37.957.5285 mg1.5
Anhydrous Tetrahydrofuran (THF)72.11-40 mL-
Methyl 1-methyl-1H-indole-5-carboxylate189.215.0946 mg1.0

Step-by-Step Procedure:

  • Setup: Assemble an oven-dried, three-necked 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of argon or nitrogen.

  • LiAlH₄ Suspension: In the reaction flask, carefully add LiAlH₄ (285 mg, 7.5 mmol) and suspend it in anhydrous THF (20 mL).

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

  • Ester Solution: In a separate dry flask, dissolve methyl 1-methyl-1H-indole-5-carboxylate (946 mg, 5.0 mmol) in anhydrous THF (20 mL). Transfer this solution to the dropping funnel.

  • Addition: Add the ester solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath, and allow the mixture to warm to room temperature. Stir for 2-3 hours. The reaction can be gently heated to reflux if TLC shows a sluggish conversion.

  • Monitoring: Monitor the reaction by taking aliquots (carefully quenching them with Rochelle's salt solution before spotting) and analyzing by TLC. The reaction is complete when the starting ester spot has disappeared.

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise while stirring vigorously:

    • 0.3 mL of water

    • 0.3 mL of 15% aqueous NaOH solution

    • 0.9 mL of water

  • Filtration: A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate (3 x 20 mL).

  • Concentration & Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography as described in Protocol 1.

References

  • ResearchGate. (2025). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride.
  • Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814.
  • Rhodium.ws. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines.
  • Ma, C., & Shi, F. (2023). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Organic & Biomolecular Chemistry, 21(1), 23-39.
  • BenchChem. (2025). Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
  • ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • Mei, G.-J., & Shi, F. (2020). A breakthrough in 2-indolylmethanol-involved organocatalytic asymmetric reactions. Chinese Journal of Chemistry, 38(10), 1045-1046.
  • Molecules. (2018). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol. Molecules, 23(9), 2209.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • University of the West Indies. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Mei, G. J., & Shi, F. (2017). Indolylmethanols as reactants in catalytic asymmetric reactions. The Journal of Organic Chemistry, 82(15), 7695–7707.
  • RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones.
  • Gribble, G. W., et al. (1984). On the reaction of indole with sodium borohydride in trifluoroacetic acid. The Journal of Organic Chemistry, 49(24), 4580–4584.
  • BenchChem. (2025). Application Note: High-Purity Isolation of 1-Methyl-1H-indole-3,5,6-triol.
  • Wikipedia. Lithium aluminium hydride.
  • ResearchGate. (2020). Control experiments for the reduction of indole.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4.
  • ACS Publications. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.
  • ACS Publications. (1950). The Reduction of Acid Amides with Lithium Aluminum Hydride. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2019).
  • Google Patents. US4210590A - Reduction of indole compounds to indoline compounds.
  • University of Liverpool. Indoles.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl).
  • Journal of Indian Chemical Society. (2019). A facile synthesis of 4-((1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols by selective reduction.
  • PubMed Central. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides.
  • CoLab. (2026). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives.
  • Cardiff University. (2021). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study.
  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684.
  • PubChem. 1-methyl-1H-indole-5-carbaldehyde.
  • ACS Publications. (2011).
  • Google Patents. CN102701906A - Methanol purification method.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • ResearchGate. (2022). Optimization of Carboxylic Acid for the One-Pot Direct Reductive Acetylation of Aldehydes.
  • ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.
  • Der Pharma Chemica. (2012).
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

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Technical Support Center: Synthesis of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-methyl-1H-indol-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on the identification and mitigation of side products. The insights provided are based on established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and widely adopted method is the reduction of a carbonyl group at the C5-position of the 1-methylindole core. Typically, this involves the reduction of 1-methyl-1H-indole-5-carbaldehyde using a hydride-based reducing agent. Lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are commonly employed for this transformation.[1][2]

Q2: Why is the choice of reducing agent so critical in this synthesis?

The choice of reducing agent is paramount as it directly influences the reaction's selectivity and the profile of potential side products. A strong, non-selective reducing agent like Lithium Aluminum Hydride (LAH) can lead to over-reduction, while a milder agent like Sodium Borohydride (NaBH₄) offers more controlled reduction of aldehydes but is ineffective for esters or carboxylic acids.[2][3] Understanding the reactivity of your starting material (aldehyde vs. ester) and the potential for side reactions is key to selecting the appropriate reagent.

Troubleshooting Guide: Side Product Identification & Mitigation

This section addresses specific issues you may encounter during the synthesis, focusing on the reduction of 1-methyl-1H-indole-5-carbaldehyde.

Problem 1: My reaction yields a significant, non-polar impurity that runs higher than the product on a TLC plate.

A1: This is likely the result of over-reduction (hydrogenolysis) of the target alcohol.

  • Causality: This issue is most common when using a powerful reducing agent like Lithium Aluminum Hydride (LAH). The intermediate benzylic alcohol, this compound, can be further reduced by LAH to the corresponding alkane, 1,5-dimethyl-1H-indole .[4] The indole ring activates the C5-benzylic position, making the C-O bond susceptible to cleavage by the strong hydride donor. This side product is significantly less polar than the desired alcohol, resulting in a higher Rf value on silica gel TLC.

  • Troubleshooting & Mitigation:

    • Switch to a Milder Reducing Agent: The most effective solution is to use Sodium Borohydride (NaBH₄) instead of LAH.[1] NaBH₄ is selective for aldehydes and ketones and lacks the potency to induce hydrogenolysis of the resulting benzylic alcohol.

    • Optimize LAH Reaction Conditions: If LAH must be used (e.g., for reducing an ester precursor), carefully control the reaction conditions. Perform the reaction at a lower temperature (start at 0 °C and allow it to slowly warm to room temperature) and use a minimal excess of LAH (e.g., 1.1-1.5 equivalents).[5][6] Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Data & Comparison:

Reducing AgentReactivity with AldehydeReactivity with EsterRisk of Over-reductionRecommended Solvent
Sodium Borohydride (NaBH₄) HighNoneLowMethanol, Ethanol
Lithium Aluminum Hydride (LAH) HighHighHighTHF, Diethyl Ether

G

Problem 2: My final product is contaminated with the starting material, 1-methyl-1H-indole-5-carbaldehyde.

A2: This indicates an incomplete reduction reaction.

  • Causality: An incomplete reaction can stem from several factors:

    • Insufficient Reducing Agent: The stoichiometry was miscalculated, or the reagent has degraded due to improper storage (hydride reagents are sensitive to moisture).

    • Suboptimal Reaction Time/Temperature: The reaction was not allowed to run to completion, or the temperature was too low to achieve a reasonable reaction rate.

    • Reagent Quenching: Trace amounts of water or acidic impurities in the solvent or on the glassware can neutralize the hydride reagent before it reacts with the substrate.

  • Troubleshooting & Mitigation:

    • Verify Reagent Quality & Stoichiometry: Use a fresh bottle of the reducing agent or titrate it to determine its active hydride content. Use a slight excess (e.g., 1.5 equivalents for NaBH₄) to ensure the reaction goes to completion.[1]

    • Ensure Anhydrous Conditions (especially for LAH): Use freshly distilled, anhydrous solvents (like THF for LAH) and flame-dried glassware to prevent premature quenching of the reagent.[6]

    • Monitor the Reaction: Track the disappearance of the starting material spot on a TLC plate. The aldehyde is typically more non-polar than the alcohol product and will have a higher Rf. The reaction is complete only when the aldehyde spot is no longer visible.

Problem 3: The workup of my LAH reaction results in a gelatinous precipitate, leading to low isolated yield.

A3: This is a classic issue related to the quenching of LAH and the formation of aluminum salt emulsions.

  • Causality: When an LAH reaction is quenched with water, it forms aluminum hydroxides (Al(OH)₃), which can create a thick, gelatinous emulsion that traps the product, making extraction and filtration extremely difficult.

  • Troubleshooting & Mitigation:

    • Employ the Fieser Workup: This sequential addition protocol is designed to produce granular, easily filterable aluminum salts. For a reaction using 'X' grams of LAH in a solvent like THF:

      • Cool the reaction mixture to 0 °C.

      • Slowly and cautiously add 'X' mL of water.

      • Add 'X' mL of 15% aqueous NaOH solution.

      • Add '3X' mL of water.

      • Stir the mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate forms.

      • Filter the solid salts through a pad of Celite and wash thoroughly with the reaction solvent (e.g., THF or Ethyl Acetate). The desired product will be in the combined organic filtrate.

G Start LAH Reaction Mixture in THF (0°C) Step1 1. Add X mL H₂O (Cautious, dropwise) Start->Step1 Step2 2. Add X mL 15% NaOH(aq) (Dropwise) Step1->Step2 Step3 3. Add 3X mL H₂O (Dropwise) Step2->Step3 Step4 4. Warm to RT, stir 30 min Step3->Step4 Result Granular Al Salts Precipitate Step4->Result Filter Filter through Celite Result->Filter Product Product in Filtrate Filter->Product

Analytical Characterization

Q4: What are the key analytical signatures to confirm my product and identify the common side products?

A4: ¹H NMR spectroscopy is the most powerful tool for structural confirmation.

Use the following table to compare the expected chemical shifts (in CDCl₃) for the target compound and its most likely impurities.

CompoundKey ¹H NMR Signals (δ, ppm)
This compound (Product)~4.75 (s, 2H, -CH₂OH) , ~3.80 (s, 3H, N-CH₃), ~1.60 (br s, 1H, -OH), Aromatic protons (multiplets)
1-methyl-1H-indole-5-carbaldehyde (Starting Material)~10.0 (s, 1H, -CHO) , ~3.85 (s, 3H, N-CH₃), Aromatic protons (multiplets)
1,5-dimethyl-1H-indole (Side Product)~2.50 (s, 3H, Ar-CH₃) , ~3.78 (s, 3H, N-CH₃), Aromatic protons (multiplets)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound via NaBH₄ Reduction

  • Setup: To a round-bottom flask, add 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of NaBH₄: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Quench: Once the starting material is consumed, cool the flask back to 0 °C and slowly add acetone to quench the excess NaBH₄.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.[1]

References

  • BenchChem. (2025). Common side reactions in indole-pyrrole synthesis. Tech Support Page.
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • Creative Proteomics. (n.d.).
  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • BenchChem. (2025).
  • Biosynth. (2024).
  • RJPBCS. (2019).
  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol.
  • ChemicalBook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-indole-5-carboxaldehyde.
  • ResearchGate. (2025).
  • BenchChem. (2025). Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
  • Organic Syntheses. (n.d.). 1-methylindole.
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube.

Sources

Technical Support Center: Purification Strategies for (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-methyl-1H-indol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable indole intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your purification strategy effectively.

Physicochemical Properties & Purification Synopsis

This compound (CAS 448967-90-6) is a bifunctional molecule featuring a moderately non-polar N-methylindole core and a polar primary alcohol group.[1][2] This amphiphilic nature dictates the purification strategy. The indole nitrogen is methylated, which prevents it from acting as a hydrogen bond donor and slightly increases its lipophilicity compared to the parent (1H-indol-5-yl)methanol. The primary alcohol at the C5 position is the main site of polarity, making the molecule amenable to purification by normal-phase chromatography or recrystallization from polar solvents.

Understanding its properties is the first step toward a successful purification campaign.

PropertyValueSignificance in Purification
Molecular Formula C₁₀H₁₁NOGuides mass-based characterization (e.g., MS analysis).[1]
Molar Mass 161.20 g/mol Essential for stoichiometric calculations and yield determination.[1]
Polarity Moderately PolarThe indole ring is hydrophobic, while the hydroxymethyl group is hydrophilic. This balance is key for selecting chromatographic mobile phases and recrystallization solvents.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in non-polar solvents like hexanes.This differential solubility is the foundation of both chromatography and recrystallization techniques.[3]
Stability Indole derivatives can be sensitive to strong acids and prolonged exposure to light or air, potentially leading to discoloration or polymerization.[4][5]Purification should be performed expeditiously, avoiding harsh conditions. The use of an inert atmosphere may be beneficial for long-term storage.
Purification Strategy Decision Guide

The choice between column chromatography and recrystallization depends on the purity of the crude material, the scale of the experiment, and the nature of the impurities. This decision tree provides a logical workflow for selecting the optimal primary purification method.

G start Crude this compound assess_purity Assess Crude Purity by TLC/¹H NMR start->assess_purity decision Crude Purity >85%? assess_purity->decision recrystallization Primary Purification: Recrystallization decision->recrystallization  Yes impurities_polar Are impurities significantly more or less polar? decision->impurities_polar  No final_purity Assess Final Purity (TLC, HPLC, NMR, MS) recrystallization->final_purity column Primary Purification: Flash Column Chromatography column->final_purity impurities_polar->column Yes impurities_close Impurities have similar Rf values impurities_polar->impurities_close impurities_close->column decision2 Purity >98%? final_purity->decision2 product Pure Product decision2->product  Yes repurify Repurify or Polish (e.g., secondary recrystallization or prep-HPLC) decision2->repurify  No repurify->final_purity

Caption: Initial purity assessment guides the choice between recrystallization and chromatography.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Column Chromatography Issues

Q: My compound is streaking badly on the TLC plate and column. What's happening?

A: Streaking, or tailing, is often caused by the interaction of the polar hydroxymethyl group with the acidic silanol groups on the silica gel surface. This interaction can be strong and non-specific, leading to poor peak shape.

  • Causality: The lone pairs on the oxygen of your alcohol can form strong hydrogen bonds with the Si-OH groups of the stationary phase. This can lead to slow desorption kinetics and band broadening.

  • Solution: Add a small amount of a competitive binder to your mobile phase.

    • Add Triethylamine (Et₃N): Incorporating 0.5-1% triethylamine into your eluent system can neutralize the acidic sites on the silica gel, preventing your compound from binding too strongly.[6][7]

    • Add Methanol: A small percentage of methanol (1-5%) can also improve peak shape by competing for the same binding sites. However, be cautious as too much methanol can reduce selectivity or even dissolve the silica gel at concentrations above 10%.[8]

Q: I'm not getting good separation between my product and an impurity. How can I improve resolution?

A: Poor resolution means the selectivity of your system is insufficient. The key is to modify the mobile phase to exploit subtle polarity differences between your product and the impurity.

  • Causality: If an impurity has a similar polarity (and thus a close Rf value), a simple isocratic elution may not be powerful enough to separate them.

  • Solutions:

    • Switch Solvent Systems: If you are using Ethyl Acetate/Hexanes, try a different system like Dichloromethane/Methanol or Dichloromethane/Acetonitrile. Different solvents interact with your compounds in unique ways, which can alter the elution order and improve separation.[9] Acetonitrile, being aprotic, can offer different selectivity compared to the protic methanol.[9][10]

    • Use a Shallow Gradient: Instead of an isocratic (single solvent mixture) elution, a shallow gradient can significantly improve resolution. Start with a less polar mixture and gradually increase the polarity over many column volumes. This sharpens the bands and enhances the separation between closely eluting compounds.[11]

    • Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-material ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased to 100:1 or more.

Q: My product seems to be degrading on the silica gel column. How can I prevent this?

A: Silica gel is acidic and can catalyze the degradation of sensitive molecules, particularly those prone to dehydration or rearrangement.

  • Causality: The acidic surface of silica can protonate the hydroxyl group, making it a good leaving group and potentially leading to the formation of dimeric ethers or other byproducts, especially if the column runs slowly.

  • Solutions:

    • Deactivate the Silica: As mentioned for streaking, adding 1% triethylamine to the eluent will neutralize the silica gel.

    • Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column if degradation is severe. Reverse-phase chromatography separates compounds based on hydrophobicity and is performed with polar solvents like water/acetonitrile or water/methanol, avoiding an acidic stationary phase.[12]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution is still too warm, causing it to separate as a liquid phase instead of a solid crystalline lattice.

  • Causality: This is common when the solution is cooled too rapidly or when the concentration of impurities significantly depresses the mixture's melting point.[3]

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation.[3]

    • Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of well-defined crystals. Do not move the flask directly to an ice bath.[3]

    • Scratch or Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of the pure product to induce crystallization.

Q: I have a very low yield after recrystallization. What went wrong?

A: A low yield is typically due to using too much solvent or incomplete crystallization.

  • Causality: The goal is to create a saturated solution at high temperature, not a dilute one. If too much solvent is used, a significant amount of the product will remain dissolved even at low temperatures.[3]

  • Solutions:

    • Use Minimal Hot Solvent: When dissolving the crude product, add the solvent in small portions, allowing the mixture to return to a boil each time, until the solid just dissolves.[3]

    • Evaporate Excess Solvent: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent to re-establish saturation.

    • Allow Sufficient Cooling Time: Ensure the solution is thoroughly chilled. After reaching room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

    • Consider a Second Crop: The remaining solution (mother liquor) still contains dissolved product. Concentrating the mother liquor and re-cooling may yield a second, albeit less pure, crop of crystals.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect? A: Impurities largely depend on the synthetic route. If prepared by the reduction of 1-methyl-1H-indole-5-carbaldehyde or a 5-carboxylic acid ester, the most common impurities would be unreacted starting material or over-reduced products. Side products from the initial indole synthesis (e.g., Fischer indole synthesis) could also be present.[4][11]

Q: How do I choose the right solvent system for column chromatography? A: The ideal solvent system should provide a target Rf (retention factor) of 0.25-0.35 for your product on a TLC plate. This Rf value typically ensures good separation on a column. Start by testing solvent systems of varying polarity, such as 10%, 20%, and 50% ethyl acetate in hexanes, or 1%, 2%, and 5% methanol in dichloromethane.[8]

Q: How do I select the best solvent for recrystallization? A: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.[3] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water[13]) to find one that fits this profile. The impurities should ideally be either very soluble or insoluble in the chosen solvent at all temperatures.

Q: How can I assess the purity of my final product? A: Purity should be assessed using multiple analytical techniques.

  • TLC: A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • HPLC: High-Performance Liquid Chromatography provides a quantitative measure of purity. A pure sample should show a single major peak.[14]

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation and purity assessment. A clean spectrum, free from impurity signals, is the goal.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[14]

Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying crude material with closely eluting impurities or when starting purity is below 85%.

G cluster_prep Preparation cluster_run Elution & Collection cluster_post Work-up tlc 1. Develop TLC Method (Target Rf = 0.25-0.35) slurry 2. Prepare Silica Slurry (in non-polar solvent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (adsorbed onto silica or minimal solvent) pack->load elute 5. Elute with Mobile Phase (isocratic or gradient) load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent (in vacuo) combine->evaporate dry 10. Dry Under High Vacuum evaporate->dry analyze 11. Analyze Purity dry->analyze

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a gradient of 0-5% Methanol in Dichloromethane (DCM) or 20-60% Ethyl Acetate in Hexanes. Add 0.5% Et₃N to both solvents if streaking is observed.[6][8]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., Hexane or DCM). Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (2-3x the mass of your crude product) and add your dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase. If using a gradient, start with a low polarity (e.g., 100% DCM) and gradually increase the percentage of the polar solvent (e.g., Methanol). Collect fractions of equal volume.

  • Monitoring: Spot every few fractions on a TLC plate. Visualize the spots using a UV lamp (254 nm) and/or an appropriate stain (e.g., permanganate).

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator. Dry the resulting solid or oil under high vacuum to remove residual solvent.

  • Purity Assessment: Analyze the final product by HPLC, ¹H NMR, and MS to confirm purity and identity.

Protocol 2: Purification by Recrystallization

This protocol is best suited for material that is already relatively pure (>85%) and aims to remove minor impurities to achieve high purity (>99%).

G dissolve 1. Dissolve Crude Solid in MINIMAL hot solvent filter 2. Hot Filtration (if insoluble impurities exist) dissolve->filter cool 3. Slow Cooling to RT (promotes large crystal growth) filter->cool chill 4. Chill in Ice Bath (to maximize yield) cool->chill isolate 5. Isolate Crystals (by vacuum filtration) chill->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals (air or vacuum oven) wash->dry analyze 8. Analyze Purity dry->analyze

Caption: Workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Based on small-scale tests, select a suitable solvent. A mixture of ethanol and water is often effective for compounds of this type.[11][13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration (see next step) to remove the charcoal.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. For optimal dryness, use a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Analyze the crystals by measuring their melting point (a sharp melting range indicates high purity) and using spectroscopic methods (NMR, HPLC).

References
  • Fadaeinasab, M., et al. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Organic Chemistry.
  • Organic Chemistry Portal. Synthesis of indoles.
  • MDPI (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • Al-dujaili, A. H. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
  • Kushwaha, D. Synthesis and Chemistry of Indole.
  • SIELC Technologies. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column.
  • Reddit r/Chempros (2021). Problems with Fischer indole synthesis.
  • Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Molecules.
  • de Jager, J. J., & Smith, V. J. (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online.
  • RJPBCS (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences.
  • Fisher Scientific. This compound, 97%, Thermo Scientific™.
  • Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI.
  • Food and Agriculture Organization of the United Nations. METHANOL.
  • ResearchGate. What are the solvents suitable for running a column of a methanol crude extract?.
  • Lee, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Molecules.
  • Google Patents. Methanol purification method - CN102701906A.
  • Kim, H. Y., et al. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Journal of Analytical Science and Technology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773458, (1H-indol-5-yl)methanol.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Biotage (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography.
  • ResearchGate (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).
  • Yang, M., et al. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A.
  • Google Patents. Recrystallization method of high-selectivity pregabalin intermediate - CN112745240A.
  • Semantic Scholar (2023).
  • ResearchGate (2012). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773450, (1-methyl-1H-imidazol-5-yl)methanol.

Sources

Technical Support Center: Improving Regioselectivity in Indole N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole N-methylation. As a Senior Application Scientist, I understand that achieving high regioselectivity in the methylation of the indole nucleus is a frequent and critical challenge for researchers in synthetic and medicinal chemistry. The ambident nucleophilic nature of the deprotonated indole ring often leads to a competitive reaction between the desired N-1 methylation and undesired C-3 methylation.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve clean, high-yielding N-methylation reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Question 1: My reaction is producing the C-3 methylated isomer as the major product. How can I favor N-1 methylation?

This is the most common issue, arising from the high nucleophilicity of the C-3 position of the indole ring.[1] The key is to manipulate the reaction conditions to make the nitrogen atom the more reactive site.

Causality & Explanation: Upon deprotonation with a base, an indolide anion is formed, which has significant electron density on both the N-1 and C-3 positions. The outcome of the reaction depends on whether it is under kinetic or thermodynamic control, and the nature of the association between the indolide anion, its counter-ion (from the base), and the solvent. Generally, conditions that create a "freer" anion favor attack at the more electronegative nitrogen atom (N-alkylation).

Solutions:

  • Change the Base and Solvent System: This is the most critical factor. Classical conditions that strongly favor N-alkylation involve using a strong base in a polar aprotic solvent.[1]

    • Recommended System: Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

    • Why it Works: A strong, non-nucleophilic base like NaH irreversibly and completely deprotonates the indole N-H. Polar aprotic solvents like DMF effectively solvate the sodium counter-ion, leaving the nitrogen atom of the indolide anion highly exposed and nucleophilic, thus favoring attack by the methylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C-3 alkylation.[1]

  • Optimize Reagent Addition: The order of addition matters.

    • Recommended Procedure: First, add the base (e.g., NaH) to a solution of the indole in the anhydrous solvent and stir (e.g., at 0 °C to room temperature) until hydrogen evolution ceases. This ensures the complete formation of the indolide salt. Then, add the methylating agent dropwise to this pre-formed salt.[2]

    • Why it Works: Adding the alkylating agent to the fully formed indolide anion minimizes its reaction with any remaining neutral indole, which is more prone to electrophilic attack at C-3.

Question 2: I'm getting a mixture of N-1 and C-3 methylated products. How can I improve the N-1 selectivity to >95%?

When standard conditions give you a mixture, it's time to explore more specialized, highly selective modern reagents and conditions.

Causality & Explanation: A mixture indicates that the energy barrier for reaction at both N-1 and C-3 is similar under your current conditions. To improve selectivity, you need a system where the transition state leading to the N-1 product is significantly more favored. This can be achieved by using milder bases, different solvents, or alternative methylating agents that are sterically or electronically biased for N-alkylation.

Solutions:

  • Switch to a Cesium Carbonate / Toluene System: Recent studies have shown that using cesium carbonate (Cs₂CO₃) as the base in a non-polar solvent like toluene provides excellent N-1 selectivity.[3][4]

    • Why it Works: The soft Cs⁺ cation coordinates more strongly with the "softer" C-3 position of the indolide anion, sterically hindering it and leaving the "harder" N-1 atom more accessible for methylation. Toluene is a less polar solvent, which further promotes this ion-pairing effect.

  • Use a Modern, Selective Methylating Agent: Traditional agents like methyl iodide can be indiscriminately reactive. Consider safer and more selective alternatives.

    • Recommended Reagent: Phenyl trimethylammonium iodide (PhMe₃NI). This solid, non-toxic reagent, when paired with Cs₂CO₃ in toluene, has been reported to give "absolutely monoselective" N-methylation for a wide range of indoles.[5][6][7]

    • Alternative Green Reagent: Dimethyl carbonate (DMC) is an environmentally benign methylating agent that shows high preference for N-methylation, particularly with potassium carbonate (K₂CO₃) in DMF at elevated temperatures.[8][9] It is less toxic than methyl iodide and dimethyl sulfate.[9]

Question 3: My starting material has base-sensitive functional groups (e.g., esters, aldehydes). What are some milder conditions I can use?

Using strong bases like NaH can be problematic with sensitive substrates. Milder, catalytic, or alternative non-basic methods are required.

Causality & Explanation: Strong bases can cause side reactions like saponification of esters or aldol reactions with aldehydes. The goal is to find conditions that are basic enough to deprotonate the indole N-H (pKa ≈ 17 in DMSO) but not reactive towards other functional groups.

Solutions:

  • Use a Mild Inorganic Base: As mentioned above, Cs₂CO₃ is an excellent mild base for selective N-methylation, especially when paired with PhMe₃NI.[6] This system tolerates a wide array of functional groups, including esters, aldehydes, and nitriles.[5]

  • Explore Phase-Transfer Catalysis (PTC): PTC allows the use of inorganic bases like potassium hydroxide (KOH) or K₂CO₃ in a biphasic system (e.g., toluene/water), which often minimizes side reactions.[2][8]

    • How it Works: A phase-transfer catalyst (e.g., tetrabutylammonium bromide, n-Bu₄NBr) transports the indolide anion from the aqueous/solid phase into the organic phase where it reacts with the methylating agent.

  • Consider Catalytic Methods: For certain substrates, catalytic systems can offer high selectivity under very mild conditions. For instance, dinuclear zinc-based catalysts have been shown to efficiently catalyze the N-alkylation of indoles under neutral conditions.[2][10][11]

Decision Workflow for Troubleshooting Regioselectivity

This flowchart provides a logical path for diagnosing and solving common issues in indole N-methylation.

G start Start: Indole N-Methylation problem Problem: Poor Regioselectivity (C-3 or Mixture) start->problem sensitive_groups Does substrate have sensitive functional groups? problem->sensitive_groups check_conditions Review Core Conditions: 1. Is Base strong enough (e.g., NaH)? 2. Is Solvent polar aprotic (e.g., DMF)? 3. Is everything anhydrous? solution_strong_base Implement Classic High-Selectivity Protocol: - Indole in anhydrous DMF at 0°C - Add NaH (1.1 eq), stir to form anion - Add MeI dropwise check_conditions->solution_strong_base  No, conditions are suboptimal solution_mild_base Implement Modern Mild Protocol: - Reagent: PhMe₃NI (2.5 eq) - Base: Cs₂CO₃ (2 eq) - Solvent: Toluene - Heat (e.g., 120°C) check_conditions->solution_mild_base  Yes, conditions are optimal but still failing sensitive_groups->check_conditions  No sensitive_groups->solution_mild_base  Yes success Success: High N-1 Selectivity solution_strong_base->success solution_green Consider Green Alternative: - Reagent: Dimethyl Carbonate (DMC) - Base: K₂CO₃ - Solvent: DMF - Heat (e.g., 130°C) solution_mild_base->solution_green  If PhMe₃NI is unavailable solution_mild_base->success solution_green->success

Caption: Troubleshooting workflow for poor N-1 regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind N- vs. C-alkylation of indoles?

The regioselectivity is governed by the ambident nucleophilic character of the indolide anion, which is a resonance hybrid with negative charge density at both N-1 and C-3.

  • N-1 Attack: This is generally considered the site of "charge control" or "hard" nucleophilicity. The nitrogen is the most electronegative atom. Reactions with hard electrophiles, or under conditions that favor a free anion (polar aprotic solvents), tend to occur here.

  • C-3 Attack: This is the site of "orbital control" or "soft" nucleophilicity, as it corresponds to the Highest Occupied Molecular Orbital (HOMO) of the indolide anion. Reactions with soft electrophiles or under conditions with significant ion-pairing (less polar solvents, certain counter-ions) can favor this position.

The choice of base, counter-ion, solvent, and electrophile all interact to determine which pathway is lower in energy.

G cluster_0 Indole Deprotonation cluster_1 Competing Pathways Indole Indole (N-H) Anion Indolide Anion (Resonance Stabilized) Indole->Anion - H₂ Base Base (e.g., NaH) Anion_N [:N⁻] Anion->Anion_N Major contributor Anion_C [C⁻] Anion->Anion_C Minor contributor N_Attack N-1 Attack (Charge Control) C_Attack C-3 Attack (Orbital Control) Anion_N->N_Attack + Me-I Anion_C->C_Attack + Me-I

Caption: Competing N-1 vs. C-3 methylation pathways.

Q2: How do electron-donating or electron-withdrawing groups on the indole ring affect the reaction?

Substituents on the benzene portion of the indole ring can influence both the acidity of the N-H proton and the nucleophilicity of the C-3 position.

  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CN, -CO₂R): These groups increase the acidity of the N-H proton, making deprotonation easier. This generally favors N-alkylation because the indolide anion is formed more readily and completely.[2][9]

  • Electron-Donating Groups (EDGs, e.g., -OCH₃, -CH₃): These groups decrease the acidity of the N-H but increase the electron density and nucleophilicity of the entire ring system, particularly the C-3 position. This can sometimes make the competition from C-3 alkylation more pronounced if conditions are not carefully controlled.

Q3: When should I consider using a protecting group strategy?

A protecting group strategy should be a last resort for simple N-methylation, as modern selective methods are highly effective.[3][8] However, it becomes necessary in more complex syntheses or if all other methods fail to provide the desired regioselectivity.

  • When to Use: If you are performing a subsequent reaction at C-3 that requires a free N-H, you might first protect C-2 (e.g., with a silyl group), perform your N-H chemistry, and then deprotect.[12] For forcing N-methylation, one could theoretically protect the C-3 position, but this is often synthetically inefficient compared to simply optimizing the methylation conditions.

Data Summaries
Table 1: Influence of Base and Solvent on N-Methylation Selectivity

This table summarizes typical outcomes for the methylation of a generic indole. Actual results will vary with the specific substrate and methylating agent.

BaseSolventTypical N-1 / C-3 SelectivityRationale
NaH DMFExcellent (>95:5) Strong base, polar aprotic solvent. Creates a "free" anion, favoring attack at the most electronegative atom (N-1).[1]
KOH DMSOGood to Excellent Strong base in a polar aprotic solvent. Similar principle to NaH/DMF.[2]
K₂CO₃ AcetonePoor to Moderate Weaker base, less polar solvent. Incomplete deprotonation and ion-pairing can lead to significant C-3 alkylation.
K₂CO₃ DMFGood The polar solvent improves selectivity compared to acetone by better solvating the K⁺ ion. Often used with DMC.[8][9]
Cs₂CO₃ TolueneExcellent Mild base, non-polar solvent. Strong ion-pairing between soft Cs⁺ and soft C-3 site sterically blocks it, directing methylation to N-1.[3][4]
Key Experimental Protocols

Protocol 1: Classical High-Selectivity N-Methylation

This protocol uses the standard NaH/DMF system, which is highly effective for many substrates but requires strict anhydrous conditions.

Materials:

  • Indole substrate (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (MeI, 1.05-1.2 eq.)

  • Flame-dried, nitrogen-flushed flask with magnetic stirrer

Procedure:

  • To the reaction flask under a nitrogen atmosphere, add the indole substrate.

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until gas evolution ceases.

  • Cool the resulting solution of the indolide salt back to 0 °C.

  • Add the methyl iodide dropwise via syringe.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours at room temperature.[1]

  • Upon completion, quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Modern Monoselective N-Methylation with a Solid Reagent

This protocol uses a safer, solid methylating agent and a mild base, offering excellent selectivity and functional group tolerance.[3][5]

Materials:

  • Indole substrate (1.0 eq.)

  • Phenyl trimethylammonium iodide (PhMe₃NI, 2.5 eq.)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq.)

  • Toluene

  • Glass vial with a screw cap and magnetic stirrer

Procedure:

  • Add the indole substrate, PhMe₃NI, and Cs₂CO₃ to the glass vial.

  • Seal the vial, then evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Add toluene via syringe to the desired concentration (e.g., 0.2-0.3 M).

  • Seal the vial tightly and heat the inhomogeneous mixture in a heating block to 120 °C.

  • Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add 2 N HCl until gas evolution ceases.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with 2 N HCl (2x) and then with brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[3]

References
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315–7319. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
  • Various Authors. (n.d.). N-methylation of indoles and other N,H-heteroacromatic compounds.
  • Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Jiang, X., et al. (2001). Methylation of indole compounds using dimethy carbonate.
  • Singh, V. K., & Singh, P. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances. [Link]
  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).
  • Guisán, J. M., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. University of Coruña. [Link]
  • Garg, N. K., & Houk, K. N. (2011). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions.
  • Jiang, X., et al. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Various Authors. (n.d.). N-methylation and O-methylation of indole and phenol respectively using.
  • Reddy, V. P., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
  • Dasgupta, A., et al. (2021). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids.
  • Thomson, R. J., & Slafer, B. W. (2014). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates.
  • Reddy, B. V. S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
  • Wang, H., et al. (2025). Nucleopalladation strategy towards regioselective N-alkylation of indoles with unactivated olefins.
  • Various Authors. (2015). How can I protect the C2 position of indole and subsequently to be removed easily?
  • Reddy, V. P., et al. (2016). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies.
  • Garg, N. K., & Stoltz, B. M. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions.
  • Singh, V. K., & Singh, P. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Publishing. [Link]
  • Various Authors. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Wikipedia Contributors. (2024).
  • Reddy, V. P., et al. (2017). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. PubMed. [Link]

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Technical Support Center: Synthesis of 5-Substituted Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-substituted indole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of this important class of molecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve success in your experiments.

Part 1: Cross-Coupling Strategies for 5-Substituted Indoles

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are widely used for the functionalization of the indole core at the 5-position. However, these reactions are not without their challenges. This section will address common issues encountered in Suzuki-Miyaura and Heck couplings with 5-bromoindole.

FAQ: Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of 5-bromoindole is giving low yields and I observe significant debromination. What's happening and how can I prevent it?

A1: Debromination is a common side reaction when working with 5-bromoindole, especially under basic conditions.[1] The indole N-H proton is acidic and can be deprotonated, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage.[1]

Troubleshooting Steps:

  • N-Protection: The most effective strategy to prevent debromination is to protect the indole nitrogen.[1] This prevents deprotonation and stabilizes the indole ring.[1] Common protecting groups include Boc, SEM, and sulfonyl groups.[1]

  • Choice of Base: The strength and type of base can influence the extent of debromination. Consider using a weaker base or a carbonate base like K₂CO₃.

  • Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with degassed solvents to minimize catalyst deactivation.[2]

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, leading to its deactivation.[2] This can be caused by high temperatures, the absence of a stabilizing ligand, or impurities in the reaction mixture.[2]

Preventative Measures:

  • Use a Stabilizing Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst.[2]

  • Control the Temperature: Avoid excessive heat, as it can promote catalyst decomposition.[2]

  • Ensure Reagent Purity: Use pure reagents and solvents, and degas your solvents to remove oxygen.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromoindole with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 5-bromoindole (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Potassium carbonate (3.0 equiv.)

  • Pd(OAc)₂ (0.005 equiv.)

  • SPhos (0.005 equiv.)

  • Acetonitrile:Water (solvent mixture)

Procedure:

  • To a reaction vial, add 5-bromoindole, the arylboronic acid, and potassium carbonate.[3]

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the acetonitrile:water solvent mixture.[3]

  • Add the catalyst solution to the reaction vial containing the solids.[3]

  • Seal the vial and stir the mixture at 37 °C for 18 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions
CatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₂CO₃Acetonitrile/Water37Varies[3]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80Good[4][5]
Troubleshooting Diagram: Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of 5-bromoindole.

Part 2: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles. However, its success is highly dependent on the substitution pattern of the starting materials, and it can be prone to failure with certain substrates.

FAQ: Fischer Indole Synthesis

Q1: Why is my Fischer indole synthesis of a 5-substituted indole failing or giving a low yield?

A1: The Fischer indole synthesis can fail for several reasons, particularly due to competing side reactions.[6][7] One of the most common failure modes is the heterolytic cleavage of the N-N bond in the hydrazone intermediate.[6][7] This is especially problematic when electron-donating substituents are present on the phenylhydrazine, as they can stabilize the iminylcarbocation formed upon N-N bond cleavage.[7]

Troubleshooting Steps:

  • Choice of Acid Catalyst: The strength of the acid catalyst is crucial.[8] Stronger acids can sometimes promote the desired[8][8]-sigmatropic rearrangement, but they can also lead to degradation.[6][7] Experiment with different Brønsted acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂).[8]

  • Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.[8] Careful temperature control is essential.

  • In Situ Hydrazone Formation: Some hydrazones are unstable and are best generated in situ.[8]

Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?

A2: Regioselectivity is a common challenge when using unsymmetrical ketones in the Fischer indole synthesis. The choice of acid catalyst can influence the outcome. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[8] Additionally, the electronic properties of substituents on the phenylhydrazine can direct the cyclization.[9]

Troubleshooting Diagram: Fischer Indole Synthesis

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Part 3: General Troubleshooting and Best Practices

This section covers broader challenges that are common across various synthetic routes to 5-substituted indoles.

FAQ: Protecting Groups, Purification, and Scale-Up

Q1: When is it necessary to use a protecting group on the indole nitrogen, and what are the best options?

A1: N-protection is highly recommended for reactions that are sensitive to the acidic N-H proton, such as palladium-catalyzed cross-couplings and reactions involving strong bases.[1][10] The choice of protecting group depends on the downstream reaction conditions and the desired deprotection strategy.[10]

  • Boc (tert-Butoxycarbonyl): Widely used and easily removed with acid.[1][10]

  • SEM ((2-(Trimethylsilyl)ethoxy)methyl): Robust protection, removed with a fluoride source.[1][10]

  • Sulfonyl groups (e.g., Tosyl): Electron-withdrawing, enhancing stability, but require harsher removal conditions.[1][11]

Q2: What are the common challenges in the purification of 5-substituted indoles?

A2: The purification of 5-substituted indoles can be challenging due to their polarity and potential for air oxidation, especially for electron-rich derivatives.[12] Column chromatography on silica gel is a common method, but care must be taken to avoid prolonged exposure to the acidic silica surface, which can cause decomposition. Recrystallization can be an effective method for obtaining highly pure material.[13]

Q3: What are the key considerations when scaling up the synthesis of a 5-substituted indole?

A3: Scaling up indole synthesis requires careful consideration of several factors:

  • Heat Transfer: Many indole syntheses are exothermic or require elevated temperatures. Ensuring efficient heat transfer is critical to avoid runaway reactions or localized overheating that can lead to decomposition.

  • Reagent Addition: The rate of addition of reagents can be crucial for controlling the reaction profile and minimizing side reactions.

  • Work-up and Isolation: Extraction and filtration procedures that are straightforward on a small scale can become cumbersome and time-consuming on a larger scale.

  • Safety: A thorough safety assessment is essential, especially when working with hazardous reagents or performing reactions at high temperatures and pressures.

Recent advances in automated and miniaturized synthesis platforms can aid in the rapid optimization of reaction conditions before scaling up.[14][15]

References

  • Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole - Benchchem. (URL: )
  • Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (URL: )
  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem. (URL: )
  • Why Do Some Fischer Indoliz
  • Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions - PMC - NIH. (URL: )
  • Synthesis of indoles - Organic Chemistry Portal. (URL: )
  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
  • Technical Support Center: Preventing Debromination of 5-Bromoindole - Benchchem. (URL: )
  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem. (URL: )
  • Synthesis of 5-Substituted Indole-2,3-dione -
  • Synthesis of some 5-substituted indoles (1992) | Arnold R.
  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchG
  • Recent advances in the synthesis of indoles and their applic
  • Indole synthesis: a review and proposed classific
  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis - ResearchG
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])
  • "common side reactions in indole-pyrrole synthesis" - Benchchem. (URL: )
  • C4–H indole functionalisation: precedent and prospects - PMC - NIH. (URL: [Link])
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • What's the best way to protect the NH group in Heterocyclic Compounds?
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: )
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
  • Technical Support Center: Regioselectivity in Substituted Indole Synthesis - Benchchem. (URL: )
  • Accessing Highly Substituted Indoles via B(C6F5)
  • A General and Scalable Synthesis of Polysubstituted Indoles - MDPI. (URL: [Link])
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (URL: [Link])
  • Recent development in the technology of Fischer indole synthesis - ResearchG
  • University of Groningen Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale Shaabani, Shabnam; Xu, Ruixue;. (URL: )
  • Technical Support Center: Protecting Groups in 5-Bromoindole Reactions - Benchchem. (URL: )
  • common side reactions in the synthesis of 5-Bromoindole - Benchchem. (URL: )
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - PMC - NIH. (URL: [Link])
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - NIH. (URL: [Link])
  • Correction to Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator | The Journal of Organic Chemistry - ACS Public
  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC. (URL: [Link])
  • Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (URL: [Link])
  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
  • Synthesis and Chemistry of Indole. (URL: )
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
  • A General and Scalable Synthesis of Polysubstituted Indoles - ResearchG
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • 5-Substituted Indoles via Sodium Indoline-2-Sulfon

Sources

Technical Support Center: Stability of (1-methyl-1H-indol-5-yl)methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-methyl-1H-indol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing the recommended preventative measures, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellowish or brownish color. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation. For indole derivatives, this can be due to oxidation or photodegradation. The indole ring system is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric species. Exposure to light, especially UV light, can also trigger photochemical reactions that result in colored degradants.

Q2: I've observed a loss of potency or unexpected results in my bioassays. Could this be related to the stability of my this compound stock solution?

A2: Absolutely. The degradation of this compound will lead to a decrease in its effective concentration, which can significantly impact the results of your experiments. Furthermore, the degradation products themselves may have unintended biological activities or interfere with your assay, leading to inconsistent or erroneous data.

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The main factors affecting stability are:

  • pH: Both acidic and basic conditions can promote degradation.

  • Light: Exposure to light, particularly in the UV spectrum, can cause photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

  • Solvent: The choice of solvent can influence the rate and type of degradation. Protic solvents, for example, can participate in photochemical reactions.[1]

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: For short-term storage, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended. For aqueous buffers, it is crucial to use freshly prepared, deoxygenated solutions and to buffer the pH to a neutral or slightly acidic range (pH 6-7). The use of protic solvents like methanol and ethanol should be carefully considered, as they can influence photochemical reactions.[1]

Q5: How should I store my solutions of this compound to maximize stability?

A5: To ensure maximum stability, solutions should be:

  • Stored at low temperatures, preferably at -20°C or -80°C.

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Purged with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

  • Prepared in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific stability issues you may encounter.

Issue 1: Rapid Discoloration of the Solution

Symptoms: A freshly prepared, colorless solution of this compound rapidly turns yellow or brown upon standing at room temperature.

Potential Causes & Solutions:

  • Oxidative Degradation: The indole nucleus is susceptible to oxidation. The presence of dissolved oxygen in the solvent is a likely culprit.

    • Troubleshooting Protocol:

      • Deoxygenate your solvent: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

      • Work under an inert atmosphere: If possible, prepare the solution in a glovebox or under a gentle stream of inert gas.

      • Add an antioxidant: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution. However, ensure the antioxidant is compatible with your downstream application.

  • Photodegradation: Exposure to ambient light, especially from fluorescent lighting which emits UV radiation, can initiate degradation.

    • Troubleshooting Protocol:

      • Work in low-light conditions: Prepare your solutions in a dimly lit area.

      • Use UV-blocking containers: Store your solutions in amber glass vials or use containers that are opaque to UV light.

      • Wrap containers: If amber vials are not available, wrap your clear vials in aluminum foil to block light.

Issue 2: Precipitate Formation in a Frozen Stock Solution

Symptoms: After thawing a frozen stock solution of this compound, a precipitate is observed that does not readily redissolve.

Potential Causes & Solutions:

  • Poor Solubility at Low Temperatures: The compound may have limited solubility in the chosen solvent at the storage temperature, causing it to precipitate out.

    • Troubleshooting Protocol:

      • Gently warm the solution: Warm the vial to room temperature or slightly above (e.g., 37°C) and vortex or sonicate to encourage redissolution.

      • Consider a different solvent: If precipitation is a recurring issue, you may need to switch to a solvent in which the compound has higher solubility at low temperatures.

      • Prepare more dilute stock solutions: A lower concentration may remain in solution during freezing and thawing.

  • Degradation Product Precipitation: The precipitate could be an insoluble degradation product.

    • Troubleshooting Protocol:

      • Analyze the precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC or LC-MS to identify if it is the parent compound or a degradant.

      • Implement preventative measures: If degradation is confirmed, follow the recommendations for preventing oxidative and photodegradation outlined in Issue 1.

Issue 3: Inconsistent Results in Biological Assays

Symptoms: You observe a high degree of variability in your experimental results, or a gradual decrease in the compound's effect over time.

Potential Causes & Solutions:

  • Solution Instability in Assay Media: The compound may be unstable in the aqueous, oxygen-rich environment of your cell culture or assay buffer.

    • Troubleshooting Protocol:

      • Perform a time-course stability study: Prepare a solution of this compound in your assay medium and analyze its concentration by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under your experimental conditions (e.g., 37°C, 5% CO₂). This will determine the compound's half-life in your specific assay environment.

      • Prepare fresh dilutions: For each experiment, prepare fresh dilutions of your stock solution into the assay medium immediately before use.

      • Minimize incubation times: If the compound is found to be unstable, design your experiments with the shortest possible incubation times.

  • Adsorption to Labware: The compound may be adsorbing to the surface of your plastic labware (e.g., pipette tips, microplates), leading to a lower effective concentration.

    • Troubleshooting Protocol:

      • Use low-adhesion plasticware: Whenever possible, use labware specifically designed to minimize protein and small molecule binding.

      • Consider glass or silanized surfaces: For critical applications, glass or silanized plasticware may be a better option to reduce adsorption.

      • Pre-treat with a blocking agent: In some cases, pre-incubating the labware with a solution of a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding, provided it does not interfere with your assay.

Potential Degradation Pathways

Understanding the likely chemical transformations that this compound can undergo is crucial for effective troubleshooting.

A This compound (Parent Compound) B Oxidation (+ [O]) A->B O₂, light, heat F Photodegradation (hν) A->F UV/Vis light H Dimerization/Oligomerization A->H Acid/Base catalyst C (1-methyl-1H-indol-5-yl)carbaldehyde B->C D Further Oxidation (+ [O]) C->D O₂ E 1-methyl-1H-indole-5-carboxylic acid D->E G Ring-Opened Products & Colored Polymers F->G I Dimers/Oligomers H->I

Caption: Potential degradation pathways for this compound.

The primary degradation pathways for this compound are believed to be:

  • Oxidation of the Methanol Group: The hydroxymethyl group at the 5-position is susceptible to oxidation, first to the corresponding aldehyde, (1-methyl-1H-indol-5-yl)carbaldehyde, and then potentially further to the carboxylic acid, 1-methyl-1H-indole-5-carboxylic acid. This process can be accelerated by the presence of oxygen, transition metals, and light.

  • Photodegradation of the Indole Ring: The indole ring itself is a chromophore that can absorb UV and visible light. This can lead to the formation of reactive intermediates that can undergo a variety of reactions, including ring opening and polymerization, resulting in the formation of complex mixtures of colored products. The presence of protic solvents can sometimes facilitate these photochemical reactions.[1]

  • Dimerization and Oligomerization: Under certain conditions, particularly in the presence of acid or base catalysts, indole derivatives can undergo self-condensation reactions to form dimers and higher-order oligomers.

Experimental Protocols

To quantitatively assess the stability of your this compound solutions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation A Prepare stock solution of This compound B Aliquot into separate vials for each stress condition A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H₂O₂, RT) B->E F Thermal Degradation (e.g., 60°C in the dark) B->F G Photodegradation (e.g., ICH compliant light exposure) B->G H Take samples at defined time points (e.g., 0, 2, 4, 8, 24, 48 h) C->H I Neutralize acid/base samples C->I D->H D->I E->H J Analyze by validated stability-indicating HPLC-UV/MS method E->J F->H F->J G->H G->J I->J K Quantify parent compound remaining J->K L Identify and quantify major degradants J->L M Determine degradation kinetics and pathways K->M L->M

Caption: Workflow for a forced degradation study of this compound.

Recommended Storage and Handling Conditions

The following table summarizes the recommended conditions for storing and handling this compound to minimize degradation.

ParameterRecommended ConditionRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions. Freshly prepared, deoxygenated buffers (pH 6-7) for aqueous solutions.Minimizes solvolysis and oxidative degradation. Aprotic solvents are generally less reactive.
Temperature -20°C or -80°C for long-term storage.Reduces the rate of all chemical degradation pathways.
Light Protect from light at all times using amber vials or by wrapping containers in foil.Prevents photodegradation of the indole ring.
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes oxidative degradation by removing molecular oxygen.
Aliquoting Prepare small, single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen.

By following these guidelines and troubleshooting steps, researchers can significantly improve the stability of their this compound solutions, leading to more accurate and reproducible experimental outcomes.

References

  • Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Journal of Photochemistry and Photobiology, 10, 100317.
  • Madsen, E. L., et al. (1991). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 57(9), 2622–2627.
  • de Lauder, W. B., & Wahl, P. (1971). Effect of solvent upon the fluorescence decay of indole. Biochimica et Biophysica Acta (BBA) - Protein Structure, 243(2), 153-163.

Sources

Technical Support Center: Navigating the Complexities of Indole Methylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Over-methylation and Other Side Reactions

Welcome, researchers and drug development professionals, to our dedicated resource for troubleshooting the methylation of indole derivatives. As a Senior Application Scientist, I understand that the seemingly straightforward addition of a methyl group to an indole scaffold can often lead to a complex mixture of products, hindering progress in your synthetic campaigns. This guide is designed to provide you with a deeper understanding of the underlying chemical principles and to offer practical, field-tested solutions to common challenges, particularly the pervasive issue of over-methylation.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments, providing insights into their root causes and offering actionable solutions.

Problem 1: My reaction is producing a significant amount of di-methylated (N- and C-alkylated) or poly-methylated indole byproducts.

  • Probable Cause: This is a classic case of over-methylation, which can occur due to several factors. The indole nitrogen, once methylated, can activate the indole ring, making the C3 position more susceptible to a second methylation. Additionally, reaction conditions might be too harsh, or the stoichiometry of the methylating agent may be too high.

  • Solutions:

    • Stoichiometric Control of the Methylating Agent: Carefully control the amount of your methylating agent. Start with a slight excess (1.05-1.2 equivalents) and monitor the reaction progress closely using techniques like TLC or LC-MS.[1] Adding the methylating agent dropwise at a low temperature can also help to maintain a low instantaneous concentration, thus disfavoring a second methylation event.[1]

    • Lowering the Reaction Temperature: Many methylation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly reduce the rate of the second methylation, thereby improving selectivity for the mono-methylated product.[1][2]

    • Choice of a Milder Methylating Agent: Highly reactive methylating agents like methyl iodide or dimethyl sulfate can be aggressive and lead to over-methylation.[3][4] Consider using a less reactive agent.

      • Dimethyl Carbonate (DMC): A greener and less reactive alternative, often requiring slightly higher temperatures or the use of a catalyst, but can provide better selectivity.[3][4][5]

      • Quaternary Ammonium Salts: Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be an effective and monoselective N-methylating agent for indoles under mildly basic conditions, offering high yields and excellent functional group tolerance.[6][7][8]

    • Employing a Protecting Group Strategy: If other methods fail, protecting the C3 position prior to N-methylation can be a robust strategy. This is particularly useful for complex indole substrates. While this adds extra steps to your synthesis, it can save significant time and effort in purification.

Problem 2: I am observing significant C3-methylation instead of the desired N-methylation.

  • Probable Cause: The regioselectivity of indole alkylation is a delicate balance. The C3 position of the indole ring is often more nucleophilic than the nitrogen atom, especially under neutral or weakly basic conditions.[1]

  • Solutions:

    • Strong Base and Polar Aprotic Solvent: The classical and often most effective method to favor N-alkylation is to use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[1][9] The base deprotonates the indole nitrogen, significantly increasing its nucleophilicity and directing the methylation to the nitrogen.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

    • Phase-Transfer Catalysis (PTC): This technique allows for the N-alkylation of indoles under biphasic conditions, often using inorganic bases like NaOH or KOH.[2] PTC can be operationally simple and highly selective for N-alkylation.

Problem 3: My starting material is not being consumed, or the reaction is very slow.

  • Probable Cause: This issue often points to insufficient activation of the indole or problems with the reagents.

  • Solutions:

    • Base Strength and Solubility: The pKa of the indole N-H is approximately 17 in DMSO, requiring a sufficiently strong base for deprotonation.[9] If using a weaker base like potassium carbonate, ensure it is finely powdered and consider a more polar solvent like DMF to aid solubility and reactivity. For more challenging substrates, a stronger base like NaH or KH is recommended.[9]

    • Reagent Purity and Anhydrous Conditions: Ensure your solvent is anhydrous and your reagents are pure. Water can quench the strong base and inhibit the reaction. Flame-drying the glassware under an inert atmosphere is good practice.

    • Activation of the Methylating Agent: If using a less reactive methylating agent, you may need to increase the temperature or add a catalyst. For instance, with alkyl chlorides, adding a catalytic amount of sodium or potassium iodide can promote the reaction via the more reactive alkyl iodide (Finkelstein reaction).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of indole over-methylation?

A1: Over-methylation of indoles typically proceeds in a stepwise manner. The first step is the desired N-methylation. The resulting N-methylindole is often more electron-rich than the starting indole. This increased electron density, particularly at the C3 position, makes the N-methylated product more susceptible to a second electrophilic attack by the methylating agent, leading to a C3-methylated, N-methylated product.

Q2: How can I effectively monitor the progress of my indole methylation reaction to avoid over-methylation?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method. You should see the disappearance of your starting indole spot and the appearance of a new, typically less polar, product spot. It is crucial to co-spot your reaction mixture with your starting material and, if available, a standard of the desired product. For more complex mixtures or for quantitative analysis, LC-MS is the preferred method.

Q3: Are there any "green" or more environmentally friendly methods for indole methylation?

A3: Yes. The use of dimethyl carbonate (DMC) is considered a greener alternative to traditional methylating agents like methyl iodide and dimethyl sulfate.[3][4][5] DMC is less toxic, and its byproducts are methanol and carbon dioxide.[3] Additionally, methods utilizing catalytic amounts of reagents and milder conditions contribute to more sustainable chemical processes.

Q4: Can the choice of solvent influence the selectivity of N- vs. C-methylation?

A4: Absolutely. The solvent plays a crucial role in solvating the indole anion and the counter-ion. Polar aprotic solvents like DMF and DMSO are generally preferred for N-alkylation as they effectively solvate the cation of the base, leaving a more "naked" and highly reactive indole anion that favors attack at the nitrogen.[1] In some cases, THF has been shown to provide superior N-alkylation selectivity.[2]

Experimental Protocol: Selective N-Methylation of Indole using Sodium Hydride

This protocol provides a reliable method for the selective N-methylation of a generic indole, minimizing over-methylation.

Materials:

  • Indole derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl iodide (MeI) (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq).

  • Add anhydrous DMF to dissolve the indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe the evolution of hydrogen gas.

  • Slowly add the methyl iodide (1.05 eq) dropwise to the reaction mixture at 0 °C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methylindole.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and a troubleshooting workflow.

G cluster_n_methylation N-Methylation Pathway cluster_over_methylation Over-methylation Pathway (Side Reaction) Indole Indole Indole_Anion Indole Anion Indole->Indole_Anion + Base - H+ N_Methylindole N-Methylindole (Desired Product) Indole_Anion->N_Methylindole + CH3-X - X- N_Methylindole2 N-Methylindole C3_Carbocation Intermediate N_Methylindole2->C3_Carbocation + CH3-X Di_Methylindole N,C-Dimethylindole (Over-methylation Product) C3_Carbocation->Di_Methylindole - H+

Caption: Mechanism of N-methylation vs. over-methylation of indole.

G Start Over-methylation Observed? Stoichiometry Reduce CH3-X Stoichiometry (1.05-1.2 eq) Start->Stoichiometry Yes Success Problem Solved Start->Success No Temperature Lower Reaction Temperature (e.g., 0 °C) Stoichiometry->Temperature Stoichiometry->Success Check Reaction Progress Methylating_Agent Use Milder Methylating Agent (e.g., DMC, PhMe3NI) Temperature->Methylating_Agent Temperature->Success Check Reaction Progress Protection Consider C3-Protecting Group Methylating_Agent->Protection Methylating_Agent->Success Check Reaction Progress Protection->Success Failure Issue Persists

Caption: Troubleshooting workflow for over-methylation of indoles.

References

  • Muchowski, J. M., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
  • Ghorbani-Vaghei, R., & König, B. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7419-7423.
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205.
  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Muchowski, J. M., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • Wikipedia. (2023, November 29). Protecting group.
  • ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds.
  • Ghorbani-Vaghei, R., & König, B. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7419–7423.
  • Google Patents. (n.d.). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. 13C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
  • Google Patents. (n.d.). WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • Ghorbani-Vaghei, R., & König, B. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7419-7423.

Sources

Technical Support Center: Optimizing Catalyst Selection for (1-methyl-1H-indol-5-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-methyl-1H-indol-5-yl)methanol is a valuable building block in medicinal chemistry and materials science. Its synthesis most commonly proceeds via the reduction of its corresponding aldehyde, 1-methyl-1H-indole-5-carbaldehyde. While seemingly straightforward, this reduction step is frequently plagued by challenges related to catalyst selection, activity, and reaction selectivity.

This guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource. It is structured in a question-and-answer format to directly address common issues encountered in the lab, moving from initial catalyst selection to diagnosing and solving specific experimental failures. Our focus is on catalytic hydrogenation and transfer hydrogenation methods, which offer advantages in scalability, atom economy, and waste reduction over stoichiometric reagents.

Part 1: Catalyst Selection for Aldehyde Reduction

This section addresses the critical first step: choosing the appropriate catalytic system for the conversion of 1-methyl-1H-indole-5-carbaldehyde to the desired alcohol.

Q1: What are the most common heterogeneous catalysts for this reduction, and how do they compare?

The most prevalent method for this transformation is heterogeneous catalytic hydrogenation using gaseous hydrogen (H₂). The choice of metal catalyst is critical and depends on the desired balance between reactivity and selectivity. Palladium, Platinum, and Nickel catalysts are the most common choices.

Table 1: Comparison of Common Heterogeneous Hydrogenation Catalysts

CatalystTypical Loading (w/w)H₂ PressureTemperatureCommon SolventsKey Advantages & Disadvantages
Palladium on Carbon (Pd/C) 5-10 mol%1-4 atm (balloon to Parr)Room Temp.Methanol, Ethanol, Ethyl AcetateAdv: Excellent chemoselectivity for the aldehyde, minimal risk of indole ring reduction, cost-effective.[1] Disadv: Can be sensitive to sulfur or halide impurities.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 1-5 mol%1-4 atmRoom Temp.Acetic Acid, EthanolAdv: Highly active, often effective when Pd/C fails. Disadv: Less selective; can lead to over-reduction of the indole ring to indoline under harsh conditions.
Raney Nickel (Raney® Ni) 10-20% slurry3-10 atmRoom Temp. to 50°CEthanolAdv: Very high activity, low cost. Disadv: Pyrophoric (requires careful handling), lower selectivity, may require higher pressures/temperatures.

Senior Scientist's Recommendation: Always start with 10% Palladium on Carbon (Pd/C) under atmospheric H₂ pressure (balloon) in methanol or ethanol. It provides the best balance of reactivity, selectivity, and safety for this specific substrate.

Q2: My starting material is sensitive, or I want to avoid using high-pressure hydrogen gas. What are the alternatives?

Catalytic transfer hydrogenation is an excellent alternative that avoids the need for gaseous H₂ and specialized pressure equipment.[2][3][4] In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.

Common hydrogen donors include:

  • Formic acid or its salts (e.g., ammonium formate)

  • Cyclohexene or cyclohexadiene

  • Isopropanol (in the presence of a suitable catalyst)

Palladium on carbon (Pd/C) is a highly effective catalyst for transfer hydrogenation using ammonium formate.[5] This method is often milder and can sometimes offer different selectivity compared to direct hydrogenation.

Part 2: Troubleshooting Guide for Failed Reactions

This section provides a structured approach to diagnosing and resolving common experimental failures in a question-and-answer format.

Q3: My reaction shows no conversion of the starting material. What is the root cause?

A complete lack of reactivity points to a fundamental issue with one of the three core components of the reaction: the catalyst, the hydrogen source, or the reaction environment.

dot

Caption: Troubleshooting workflow for a failed hydrogenation reaction.

Causality Explained:

  • Catalyst Inactivity: Heterogeneous catalysts have a finite shelf life and are sensitive to air and moisture. An "old" bottle of Pd/C may be completely oxidized. Always test a new batch or a suspect catalyst on a simple, reliable substrate like benzaldehyde to confirm its activity.

  • Hydrogen Source Failure: The most common error is an inadequate purge of the reaction flask. Air (oxygen) in the headspace will prevent the reaction. Ensure you perform at least three vacuum/backfill cycles with H₂ or an inert gas before introducing the final H₂ atmosphere.

  • Catalyst Poisoning: Indole derivatives themselves can coordinate to the metal surface, but true catalyst poisons are substances that bind irreversibly to the active sites. Sulfur compounds (from previous steps, e.g., using thiols or dithianes) and strong chelating agents are notorious poisons for precious metal catalysts.[6][7] Even trace amounts can halt the reaction entirely.

Q4: The reaction is very slow or stops at partial conversion. What can I do?

A sluggish or incomplete reaction suggests that the catalyst is active but its efficiency is compromised.

Possible Causes & Solutions:

  • Insufficient Catalyst Loading: For a difficult reduction, a 5-10% loading may be insufficient. Increase the catalyst loading to 15-20 mol%.

  • Poor Solubility: Ensure your starting material is fully dissolved in the chosen solvent. If solubility is low, consider switching to a different solvent (e.g., THF, Dioxane) or gently warming the reaction (e.g., to 40°C).

  • Product Inhibition/Poisoning: The product, this compound, or the intermediate imine can sometimes coordinate to the catalyst surface, slowing down the turnover rate.[8] In such cases, adding the catalyst in portions or filtering the reaction mixture and adding fresh catalyst can help restart the reaction.

  • Insufficient Mixing: The reaction is a three-phase system (solid catalyst, liquid solution, gas). Vigorous stirring is essential to ensure efficient mass transport of hydrogen to the catalyst surface. Use a football-shaped stir bar and a high stir rate.

Q5: I'm observing a significant side product, which appears to be the corresponding indoline. How can I improve selectivity?

Formation of 1-methyl-5-(hydroxymethyl)indoline indicates over-reduction of the indole aromatic ring. This is a classic selectivity problem.

dot

Caption: Catalyst poisoning: Irreversible binding of poisons blocks active sites.

Strategies to Enhance Selectivity:

  • Switch to a More Selective Catalyst: This is the most effective solution. As noted in Table 1, Pd/C is significantly less prone to ring reduction than PtO₂ or Raney Ni. If you are using platinum, switch to palladium.

  • Reduce Hydrogen Pressure: High H₂ pressure increases the concentration of hydrogen on the catalyst surface, favoring over-reduction. If using a Parr shaker, reduce the pressure. If using a balloon, ensure it is not overinflated.

  • Lower the Temperature: Hydrogenation is an exothermic process. Running the reaction at 0°C or even lower can temper the catalyst's activity and improve selectivity.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the product from being further reduced.

Part 3: Experimental Protocol

This section provides a reliable, field-tested protocol for the synthesis of this compound using the recommended catalytic system.

Protocol: Palladium-Catalyzed Hydrogenation of 1-methyl-1H-indole-5-carbaldehyde

Materials:

  • 1-methyl-1H-indole-5-carbaldehyde (1.0 eq)

  • Palladium on Carbon (10% w/w, 0.1 eq by weight)

  • Methanol (ACS Grade)

  • Hydrogen gas (balloon or cylinder)

  • Celite®

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogen balloon with needle adapter or three-way stopcock for a vacuum line

  • Vacuum pump or water aspirator

Procedure:

  • Setup: To a clean, dry two-neck round-bottom flask containing a magnetic stir bar, add 1-methyl-1H-indole-5-carbaldehyde (e.g., 1.59 g, 10 mmol).

  • Inerting: Cap the flask with septa. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle two more times.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add methanol (e.g., 50 mL) via syringe. In a single, quick portion, add the 10% Pd/C catalyst (e.g., 160 mg).

    • Expert Tip: Adding the catalyst last and quickly minimizes the risk of it catching fire, as dry Pd/C can be pyrophoric in the presence of methanol vapor and air.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. If using a vacuum line, perform three vacuum/H₂ backfill cycles.

  • Reaction: Allow the reaction to stir vigorously at room temperature. The reaction progress can be monitored by TLC (staining with permanganate). A successful reaction is often indicated by the black catalyst particles clinging to the stir bar due to magnetism induced by hydrogen absorption.

  • Work-up: Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen atmosphere and replace it with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol (2 x 10 mL).

    • Safety Note: The Celite pad with the catalyst should not be allowed to dry completely in the open air, as it can be pyrophoric. Quench it carefully by submerging it in a beaker of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography if necessary.

References

  • Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00732h]
  • Cobalt-Catalyzed Dearomatization of Indoles via Transfer Hydrogenation To Afford Polycyclic Indolines. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/33683915/]
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem. [URL: https://www.benchchem.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2678]
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole. Catalysis Letters. [URL: https://www.ouci.org.uk/record/121855]
  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. [URL: https://www.mdpi.com/1420-3049/28/23/7886]
  • Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01221f]
  • Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38094528/]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4862953/]
  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/36]
  • Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883200/]
  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c14413]
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00547k]
  • Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Journal of Energy Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S209549561400185X]
  • Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol. Benchchem. [URL: https://www.benchchem.com/technical-support/comparative-analysis-different-synthesis-routes-1-methyl-5-nitro-3-phenylindol-2-yl-methanol]
  • Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules. [URL: https://www.mdpi.com/1420-3049/19/12/19663]
  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules. [URL: https://www.mdpi.com/1420-3049/20/6/10638]
  • Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23209507/]
  • Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja504221x]
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2689]
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/8/198]
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. ResearchGate. [URL: https://www.researchgate.
  • An efficient, one pot synthesis of 4-((5-bromo-1H-indol-3-yl)methyl)- 3-methyl-1-phenyl- 1H-pyrazol-5-ols by selective reduction. Journal of Applicable Chemistry. [URL: https://www.joac.info/index.php/joac/article/view/1000]
  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [URL: https://www.reddit.
  • A non-syn-gas catalytic route to methanol production. Nature Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/22948825/]
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0021]
  • Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol901484k]
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Supporting Information]. [URL: https://www.rsc.
  • 1-Methyl-1H-indole-5-carboxaldehyde 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/729594]
  • 1-methyl-1H-indole-5-carbaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7537534]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methyl-1H-indol-5-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Indole derivatives are crucial building blocks in medicinal chemistry, and successful scale-up is paramount for advancing drug discovery programs.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.

Section 1: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems that may arise during the scale-up of the most common and recommended synthetic route: the reduction of 1-methyl-1H-indole-5-carbaldehyde using sodium borohydride (NaBH₄).

Q1: My reaction yield dropped significantly upon scale-up, from >95% at 10g to ~70% at 1kg. What is the primary cause?

A significant drop in yield during scale-up is a classic challenge, often rooted in mass and heat transfer limitations.[4]

  • Causality - The Problem of Exothermicity: The reduction of an aldehyde with sodium borohydride is an exothermic reaction. At a 10-gram scale, the high surface-area-to-volume ratio of the flask allows for efficient dissipation of heat into the environment. When you scale up to 1 kilogram, the volume increases by a factor of 100, but the surface area of the reactor does not. This leads to heat accumulation, raising the internal temperature of the reaction.[5] Elevated temperatures can cause solvent boiling, reagent decomposition, and the formation of undesired byproducts, all of which consume starting material and lower the yield.

  • Troubleshooting & Solutions:

    • Monitor Internal Temperature: Do not rely on the temperature of the external cooling bath. Always use a thermocouple probe to monitor the internal reaction temperature.[5]

    • Control Reagent Addition: The most critical parameter is the rate of addition of the sodium borohydride. Instead of adding it in one portion, add it portion-wise or as a slurry/solution in a suitable solvent (e.g., isopropanol or a small amount of aqueous NaOH solution) via a pressure-equalizing dropping funnel or a pump. This allows you to control the rate of reaction and, consequently, the rate of heat generation.

    • Improve Heat Transfer: Ensure your reactor is equipped with an adequate cooling jacket and that the coolant is circulating efficiently. For very large scales, consider a reactor with better heat exchange capabilities.

    • Efficient Agitation: Inadequate mixing can create localized "hot spots" where the temperature is much higher than the bulk. Ensure the agitator (stirrer) is appropriately sized and shaped for the reactor and is running at a speed that ensures homogeneity without splashing.

Q2: During the aqueous work-up of my multi-kilogram batch, I'm forming a persistent emulsion that makes phase separation impossible. How can I prevent or break this emulsion?

Emulsion formation is common in large-scale work-ups, especially when dealing with mixtures containing fine particulates (like borate salts) and solvents of similar densities.[6][7]

  • Causality - The Role of Byproducts and Solvents: The quenching of borohydride reactions generates boric acid and its salts. These finely dispersed inorganic materials can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets that form an emulsion. Solvents like THF, which are partially miscible with water, are particularly notorious for causing emulsions.[7]

  • Troubleshooting & Solutions:

    • Solvent Selection: If possible, avoid THF for large-scale extractions. Switch to a more non-polar, water-immiscible solvent like methyl tert-butyl ether (MTBE) or toluene.

    • Brine Wash: Before separating the layers, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic product and destabilizing the interface.

    • Filtration: Sometimes, the emulsion is stabilized by fine solid particles. Filtering the entire batch through a pad of a filter aid like Celite® can remove these particulates and facilitate phase separation.

    • Minimize Agitation during Extraction: During the wash steps, use gentle, slow agitation instead of vigorous shaking to avoid creating a stable emulsion in the first place.

Q3: My final product is contaminated with boron-containing residues that I can't remove by simple crystallization. What is the best purification strategy?

Boron residues are a common impurity from borohydride reductions. Their removal is crucial for meeting pharmaceutical purity standards.

  • Causality - Borate Ester Formation: Alcohols can react with boric acid (formed during the quench) to form borate esters. These can be somewhat organic-soluble and co-crystallize with your product.

  • Troubleshooting & Solutions:

    • Acidic Quench: A carefully controlled quench with a dilute acid (e.g., 1 M HCl) can help keep boron species as water-soluble boric acid. However, be cautious as indoles can be sensitive to strong acids. A milder acid like acetic acid is often preferred. The key is to ensure the aqueous phase pH is slightly acidic after the quench.

    • Methanol Azeotrope: A highly effective method for removing boron residues is to perform repeated distillations with methanol.[7] Boric acid reacts with methanol to form volatile trimethyl borate (B(OCH₃)₃), which is removed under reduced pressure. After the initial work-up and solvent swap to methanol, concentrate the solution on a rotary evaporator, add fresh methanol, and repeat the concentration 2-3 times.

    • Optimized Crystallization: Perform a thorough solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boron impurities remain in the mother liquor. A common system for this type of molecule could be isopropanol/water or ethyl acetate/heptane.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

The most reliable and scalable route begins with the commercially available 1-methyl-1H-indole-5-carbaldehyde. The direct, single-step reduction of the aldehyde to the primary alcohol using sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is the preferred industrial method.

Justification:

  • Safety: NaBH₄ is significantly safer and easier to handle on a large scale than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).[8]

  • Cost-Effectiveness: The starting materials and reagents are readily available and relatively inexpensive.

  • Simplicity: It is a one-step synthesis with a straightforward work-up, minimizing operational complexity and potential points of failure.

The alternative, reducing the corresponding carboxylic acid or ester, requires LiAlH₄, which is highly pyrophoric and reacts violently with water.[8] The work-up for LiAlH₄ reactions is also notoriously difficult to scale due to the formation of gelatinous aluminum salts that are challenging to filter. Therefore, the aldehyde reduction path is strongly recommended.

Q2: What are the critical safety precautions for handling multi-kilogram quantities of Sodium Borohydride (NaBH₄)?

Handling NaBH₄ at scale requires strict adherence to safety protocols. It is classified as a water-reactive and flammable solid.[9]

  • Handling Environment: Always handle NaBH₄ in a well-ventilated area, away from open flames, sparks, or other ignition sources.[9][10] For large quantities, a dedicated, controlled dispensing area with low humidity is ideal.

  • Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, safety goggles, and nitrile or neoprene gloves.[10] A respirator may be necessary if dust is generated.[9]

  • Incompatible Materials: Keep NaBH₄ strictly away from water, acids, and oxidizing agents.[11][12] Contact with acid produces flammable and toxic diborane gas.[9]

  • Storage: Store in its original, tightly sealed container in a cool, dry, well-ventilated, fireproof area.[9] Never store in areas where it could come into contact with water.

  • Spill & Fire Response:

    • Spills: For minor spills, cover with dry sand or another non-combustible absorbent material and collect using non-sparking tools.[9] Do not use water.

    • Fires: DO NOT USE WATER. Use a Class D fire extinguisher (for combustible metals), dry sand, or soda ash.[9]

Q3: How do I select an appropriate solvent system for the reaction and subsequent crystallization at scale?

Solvent selection is critical for safety, efficiency, and product quality.

  • For the Reaction:

    • Primary Choice: Methanol or ethanol are excellent choices for NaBH₄ reductions. They are good solvents for the starting aldehyde and the reagent, and they are protic, which facilitates the reduction mechanism.

    • Considerations: The solvent's boiling point should be high enough to allow for a reasonable reaction temperature range but low enough for easy removal. Its safety profile (flammability, toxicity) is a major factor.

  • For Crystallization:

    • The Goal: Find a binary solvent system. In one solvent (the "solvent"), your product is highly soluble. In the other (the "anti-solvent"), it is poorly soluble.

    • Screening Process:

      • Dissolve a small sample of your crude product in a minimum amount of a hot "good" solvent (e.g., isopropanol, ethyl acetate).

      • Slowly add a "poor" solvent (e.g., water, heptane, hexanes) at the elevated temperature until the solution becomes slightly cloudy.

      • Add a drop or two of the "good" solvent to clarify the solution.

      • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Ideal Outcome: You should see the formation of well-defined crystals, leaving colored impurities in the solution (mother liquor). The chosen solvents should be easily separable from the product and have a favorable safety and environmental profile.

Section 3: Protocols and Data

Experimental Protocol: 1 kg Scale Synthesis of this compound

Safety Warning: This procedure involves flammable solvents and a water-reactive reagent. It must be conducted in a suitable chemical reactor by trained personnel with appropriate engineering controls (ventilation, cooling) and PPE.

Materials:

Reagent M.W. Amount Moles Equivalents
1-Methyl-1H-indole-5-carbaldehyde 159.18 g/mol 1.00 kg 6.28 mol 1.0
Sodium Borohydride (NaBH₄) 37.83 g/mol 0.26 kg 6.87 mol 1.1
Methanol (MeOH) 32.04 g/mol 10.0 L - -
Ethyl Acetate (EtOAc) 88.11 g/mol ~15 L - -
Saturated NaCl (Brine) - ~5 L - -

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

Procedure:

  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser with 1.00 kg (6.28 mol) of 1-methyl-1H-indole-5-carbaldehyde and 10.0 L of methanol.

  • Cooling: Start agitation and cool the resulting solution to 0-5 °C using the reactor's cooling jacket.

  • Reagent Addition: Once the target temperature is stable, begin the portion-wise addition of sodium borohydride (0.26 kg, 6.87 mol). Add the solid in ~25 g portions over 2-3 hours. Crucially, monitor the internal temperature and do not allow it to exceed 15 °C.

  • Reaction: After the final addition, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature (20-25 °C) and stir for an additional 2-4 hours.

  • In-Process Check (IPC): Take a sample from the reaction mixture and analyze it by TLC or HPLC to confirm the complete consumption of the starting aldehyde.

  • Quench: Cool the mixture back down to 0-5 °C. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture to a pH of ~7. CAUTION: Hydrogen gas will be evolved. Ensure adequate ventilation and no ignition sources. The addition is exothermic; maintain the internal temperature below 20 °C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol, yielding an oily residue.

  • Extraction: To the residue, add 10 L of ethyl acetate and 5 L of water. Stir for 15 minutes. Separate the layers. Extract the aqueous layer with an additional 5 L of ethyl acetate.

  • Washes: Combine the organic layers and wash with 5 L of saturated NaCl solution (brine) to aid in demulsification and remove water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with fresh ethyl acetate.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude this compound as an oil or solid.

  • Purification (Crystallization): Dissolve the crude product in a minimum amount of hot isopropanol. Slowly add heptane until persistent cloudiness is observed. Add a few drops of isopropanol to redissolve, then cool slowly to room temperature, followed by cooling to 0-5 °C for 4 hours.

  • Isolation: Collect the resulting crystals by filtration, wash with cold heptane, and dry under vacuum to yield the final product. (Expected Yield: 85-95%).

Section 4: Visual Diagrams

General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Work-up & Isolation Start 1-Methyl-1H-indole-5-carbaldehyde in Methanol Reduction Charge Reactor & Cool to 0-5 °C Start->Reduction Addition Controlled NaBH4 Addition (T < 15 °C) Reduction->Addition Stir Stir at RT & Monitor (TLC/HPLC) Addition->Stir Quench Cool & Quench (Dilute Acid) Stir->Quench Extract Solvent Swap & Extraction (EtOAc/Water) Quench->Extract Purify Crystallization (IPA/Heptane) Extract->Purify End This compound Purify->End

Caption: Scalable workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Problem Low Yield at Scale Check_Temp Was Internal T > 15 °C? Problem->Check_Temp Check_IPC Was SM Consumed (IPC)? Problem->Check_IPC Check_Workup Emulsion or Product Loss in Aqueous Layer? Problem->Check_Workup Solution_Temp Root Cause: Poor Heat Transfer Solution: Slow addition, improve cooling. Check_Temp->Solution_Temp Yes Solution_IPC Root Cause: Insufficient Reagent/Time Solution: Increase NaBH4 (1.2 eq), extend time. Check_IPC->Solution_IPC No Solution_Workup Root Cause: Poor Extraction Solution: Use brine, change solvent. Check_Workup->Solution_Workup Yes

Caption: Decision tree for diagnosing the cause of low yield in scale-up reactions.

References

  • Szabo-Scandic. (n.d.). Sodium borohydride Safety Data Sheet.
  • University of Washington Department of Environmental & Health Sciences. (2012). Sodium borohydride - Standard Operating Procedure.
  • Duke University Shared Materials Instrumentation Facility. (n.d.). Toxic Powders SOP Template.
  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • University of Wisconsin-Milwaukee. (n.d.). Sodium Borohydride SOP.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
  • Thermo Fisher Scientific. (n.d.). Sodium borohydride - Safety Data Sheet.
  • University of Illinois Urbana-Champaign Division of Research Safety. (2019). Scale-up Reactions.
  • Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate.
  • Oh, K., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC - NIH.
  • Journal of Chemical and Pharmaceutical Research. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
  • University of California, Los Angeles Chemistry Department. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • Chem Help ASAP. (2021). reaction work-up, liquid-liquid extraction, & product isolation. YouTube.
  • Das, B., & Chakraborty, D. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. IntechOpen.
  • Batory, L. A., et al. (2014). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. NIH National Library of Medicine.
  • Liu, Y., et al. (2023). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. CoLab.
  • Matthew, B. (2025). Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate.
  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses.
  • Keglevich, A., et al. (2007). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed.
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide.

Sources

Technical Support Center: A Troubleshooting Guide for Indole Alkylation Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The alkylation of indoles is a cornerstone of synthetic chemistry, pivotal in the development of numerous pharmaceuticals and biologically active compounds. However, the rich and nuanced reactivity of the indole nucleus often leads to a variety of side reactions, posing significant challenges for researchers. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during indole alkylation, with a focus on controlling regioselectivity and minimizing byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indole alkylation is yielding a mixture of N- and C3-alkylated products. How can I improve the selectivity for N-alkylation?

This is the most common challenge in indole alkylation, arising from the comparable nucleophilicity of the N1 and C3 positions.[1][2] The outcome of the reaction is a delicate balance of several factors, and understanding these can help steer the reaction towards the desired N-alkylated product.[3]

Core Principles: The regioselectivity is governed by the principle of hard and soft acids and bases (HSAB). The indole anion has two nucleophilic sites: the "harder" nitrogen and the "softer" C3 carbon. "Hard" electrophiles tend to react at the nitrogen, while "soft" electrophiles favor the C3 position. Furthermore, reaction conditions can modulate the character of the indolide anion and the electrophile.

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is often the most critical factor. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF are the classical choice for promoting N-alkylation.[1][4] The base deprotonates the indole nitrogen, and a polar aprotic solvent helps to solvate the resulting indolide anion, favoring its reaction at the nitrogen.[1][5] Incomplete deprotonation can lead to a significant amount of C3-alkylation.[1][6]

  • Reaction Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product.[6][7] If you are observing significant C3-alkylation at room temperature, consider increasing the reaction temperature. In some cases, heating to 80 °C has resulted in complete N-alkylation.[1]

  • Nature of the Alkylating Agent: Highly reactive and "hard" alkylating agents, such as methyl iodide or benzyl bromide, tend to favor N-alkylation.

  • Catalytic Methods: Modern synthetic methods offer excellent control. For instance, copper hydride (CuH) catalysis with specific ligands can provide high N-selectivity.[1] Conversely, a change in ligand can direct the reaction towards C3-alkylation.[1]

Table 1: General Conditions Favoring N- vs. C3-Alkylation

FactorFavors N-AlkylationFavors C3-Alkylation
Base Strong, non-nucleophilic bases (e.g., NaH, KH, KOH)[1][5]Weaker bases or acidic conditions (e.g., Lewis acids)[8][9]
Solvent Polar aprotic (e.g., DMF, DMSO, THF)[1][5]Nonpolar or less polar solvents
Temperature Higher temperatures[1][6]Lower temperatures (kinetic control)
Counter-ion K+ > Na+ > Li+ (in some cases)-
Protecting Groups C3-blocking groupsN-protecting groups (e.g., Boc, Ts)[10][11]
Catalyst Specific ligand/metal combinations (e.g., CuH/DTBM-SEGPHOS)[1]Different ligand/metal combinations (e.g., Ni, Ir catalysts)[3][12]
Q2: I'm observing dialkylation of my indole. How can I prevent this?

Dialkylation, where both the nitrogen and a carbon (usually C3) are alkylated, is another common side reaction, especially with reactive indoles and alkylating agents.[1]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent slowly or dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation.[1]

  • Reaction Time and Temperature: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the desired mono-alkylated product is predominantly formed. Lowering the reaction temperature can also help control reactivity.

  • Steric Hindrance: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.

  • Substrate Reactivity: Electron-rich indoles are more prone to polyalkylation. If possible, using an indole with an electron-withdrawing group can decrease its reactivity.[13]

Experimental Protocols

Protocol 1: Selective N-Alkylation of Indole using Sodium Hydride

This protocol provides a general procedure for the N-alkylation of indole with an alkyl halide using sodium hydride as the base.

Materials:

  • Indole

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the indole (1.0 equiv).

  • Dissolution: Add anhydrous DMF (to make a 0.2-0.5 M solution) and stir until the indole is completely dissolved.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise to the stirred solution at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes. You should observe the evolution of hydrogen gas.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[14]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing N- vs. C3-Alkylation Pathways

This diagram illustrates the two primary competing pathways in indole alkylation. The choice of reaction conditions dictates which path is favored.

G Indole Indole Indolide Indolide Anion Indole->Indolide + Base N_Alkylated N-Alkylated Product Indolide->N_Alkylated Hard Electrophile Polar Aprotic Solvent Higher Temp C3_Alkylated C3-Alkylated Product Indolide->C3_Alkylated Soft Electrophile Nonpolar Solvent Lower Temp Base Base (e.g., NaH) Base->Indole Electrophile Electrophile (R-X) Electrophile->Indolide

Caption: Competing pathways in indole alkylation.

Diagram 2: Troubleshooting Decision Tree for Poor N-Alkylation Selectivity

This decision tree provides a logical workflow for troubleshooting poor regioselectivity in indole N-alkylation reactions.

G Start Poor N-Alkylation Selectivity CheckBase Is the base strong enough? (e.g., NaH, KH) Start->CheckBase CheckBase->Start No, use a stronger base CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes CheckSolvent->Start No, switch to a polar aprotic solvent CheckTemp Have you tried increasing the reaction temperature? CheckSolvent->CheckTemp Yes CheckTemp->Start No, try heating the reaction ConsiderCatalyst Consider a catalyst system known for N-selectivity. CheckTemp->ConsiderCatalyst Yes Success Improved N-Selectivity ConsiderCatalyst->Success No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes

Caption: Troubleshooting decision tree for N-alkylation.

References

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (n.d.).
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem. (n.d.).
  • Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation - Benchchem. (n.d.).
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, May 24).
  • Nickel-catalyzed C3-alkylation of indoles with alcohols via a borrowing hydrogen strategy - New Journal of Chemistry (RSC Publishing). (n.d.).
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC - PubMed Central. (n.d.).
  • Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty - ChemRxiv. (n.d.).
  • Technical Support Center: Troubleshooting Indole Alkaloid Synthesis - Benchchem. (n.d.).
  • A) Regioselectivity in enantioselective indole alkylation. B) Direct catalytic asymmetric and regiodivergent N1 - ResearchGate. (n.d.).
  • Alcohol Dehydrogenation-Triggered Selective C3-Alkylation of Indoles by Homogeneous Azo-aromatic Cobalt Catalysts | The Journal of Organic Chemistry - ACS Publications. (2023, April 10).
  • Palladium-Catalyzed Direct 2-Alkylation of Indoles by Norbornene-Mediated Regioselective Cascade C–H Activation | Journal of the American Chemical Society. (n.d.).
  • C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols | Organic Letters - ACS Publications. (n.d.).
  • troubleshooting regioselectivity in indole N-alkylation reactions - Benchchem. (n.d.).
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (n.d.).
  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. (n.d.).
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH. (n.d.).
  • C‐3 Alkylation of indoles with N,N‐dialkylanilines. - ResearchGate. (n.d.).
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. (2017, May 26).
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol - PubMed. (2017, August 21).
  • in the chemical literature: N-alkylation of an indole - YouTube. (2019, November 19).
  • Technical Support Center: Regioselective Indole N-Alkylation - Benchchem. (n.d.).
  • purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine - Benchchem. (n.d.).
  • Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups - DigitalCommons@URI. (n.d.).
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - DSpace@MIT. (n.d.).
  • Optimizing reaction conditions for N-alkylation of indoles - Benchchem. (n.d.).
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. (n.d.).

Sources

Technical Support Center: Understanding the Degradation Pathways of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of (1-methyl-1H-indol-5-yl)methanol. The indole scaffold is a privileged structure in medicinal chemistry, but its inherent reactivity can present stability challenges.[1][2] This document provides a comprehensive overview of potential degradation pathways, troubleshooting advice for common experimental issues, and validated protocols for conducting forced degradation studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound.

Q1: What are the primary factors that influence the stability of this compound?

The stability of this compound is primarily influenced by four environmental factors:

  • Oxidation: The electron-rich indole ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or deliberate exposure to oxidizing agents.[3]

  • Light Exposure (Photodegradation): Indole derivatives can be highly photolabile, absorbing UV or even ambient light, which can trigger degradation into various transformation products.[4][5]

  • pH (Hydrolysis): While the N-methyl group prevents certain acid-catalyzed reactions common to N-H indoles, the molecule can still be sensitive to extreme pH conditions. Strong acids may cause protonation at the C3 position, potentially leading to oligomerization.[3][6]

  • Temperature (Thermal Degradation): Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.[3]

Q2: How does the specific structure of this compound affect its degradation profile?

The structure contains three key features that dictate its reactivity:

  • The Indole Nucleus: This bicyclic aromatic system is electron-rich, making it prone to electrophilic attack and oxidation.[1][7] The most reactive position for electrophilic substitution is typically C3.[7]

  • The N1-Methyl Group: The methyl group at the N1 position is critical. It blocks the N-H acidity (pKa ≈ 17-21) seen in unsubstituted indoles, preventing deprotonation by base and subsequent N-alkylation or other reactions at the nitrogen.[7][8] It also alters the regioselectivity of some reactions compared to parent indole.

  • The C5-Methanol Group: The -CH₂OH group on the benzene ring portion is a primary alcohol. This site is a prime target for oxidation, which would proceed first to the corresponding aldehyde (1-methyl-1H-indole-5-carbaldehyde) and then to the carboxylic acid (1-methyl-1H-indole-5-carboxylic acid). This pathway is analogous to the enzymatic oxidation of indole-3-acetic acid to indole-3-methanol.[9]

Q3: What are the most probable degradation pathways for this molecule under stress conditions?

Based on its structure, the most likely degradation pathways involve:

  • Oxidative Pathway: Oxidation of the C5-methanol to the aldehyde and then the carboxylic acid is a highly probable pathway.[10][11] A secondary oxidative pathway could involve the pyrrole ring, potentially leading to oxindole-type structures, although the C5-methanol is likely more labile.

  • Photolytic Pathway: Exposure to light can generate radical species, leading to a complex mixture of products, including hydroxylated and dehydrogenated species.[4][5]

  • Acidic Pathway: While more stable than N-H indoles, strong acidic conditions could lead to protonation at C3, potentially initiating polymerization or oligomerization, appearing as a loss of the parent compound without distinct small-molecule degradants.[3]

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

To minimize degradation, the compound should be stored in a cool, dry, and dark environment.[3] For optimal long-term stability, store the solid material under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial to protect against oxidation, moisture, and light. Solutions should be prepared fresh using degassed, high-purity solvents and stored frozen, protected from light.[3]

Part 2: Troubleshooting Guide for Stability Studies

Unexpected results are common in stability testing. This guide provides solutions to frequently encountered issues.

IssuePossible Cause(s)Recommended Solution(s)
Rapid & Uncontrolled Degradation • Presence of peroxide impurities in solvents (e.g., THF, ether).• Trace metal ion contamination catalyzing oxidation.• High intensity of light or heat source.• Use fresh, high-purity, or peroxide-free solvents.• Use metal-free labware or add a chelating agent like EDTA if compatible.• Reduce the intensity of the stressor (e.g., lower temperature, shorter time, use neutral density filters for light).[3]
Appearance of Many Unexpected Peaks • Aggressive stress conditions (e.g., very strong acid/base, high heat) causing secondary degradation or polymerization.• Photodegradation often leads to a complex mixture of products.[4][5]• Perform a time-course study to observe the formation and decay of degradants.• Reduce stress levels to target 5-20% degradation, which favors the formation of primary degradants.[12]• Ensure the analytical method has sufficient resolution to separate all peaks.
Poor Mass Balance (<95%) • Formation of non-UV-absorbing or volatile degradation products.• Precipitation of degradants in the sample solvent.• Adsorption of the compound or its degradants onto the vial surface.• Use a mass spectrometer (LC-MS) or a universal detector (e.g., CAD, ELSD) in parallel with UV to detect all components.• Visually inspect samples for precipitation; if observed, try a different diluent.• Use silanized glass vials to minimize adsorption.[13]
Sample Discoloration (Pink, Yellow, Brown) • This is a classic sign of indole oxidation, leading to the formation of colored, often polymeric, species.[3]• This confirms oxidative instability. All handling of the material, especially in solution, should be performed under an inert atmosphere (N₂ or Ar) and protected from light.
Inconsistent or Irreproducible Results • Variability in experimental parameters (temperature, light exposure, reagent concentration).• Instability of the degradation products themselves.• Tightly control all experimental conditions using calibrated equipment (ovens, light chambers).• Analyze samples immediately after the stress period ends, or quench the reaction and store at -20°C or colder to prevent further changes.[14]

Part 3: Key Experimental Protocols for Forced Degradation

Forced degradation (or stress testing) is essential for elucidating degradation pathways and developing stability-indicating analytical methods, as outlined in ICH guidelines.[15][16][17] The goal is to achieve 5-20% degradation of the drug substance.[12]

General Setup
  • Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or methanol.

  • Control Sample: For each condition, prepare a control sample stored at 5°C in the dark.

  • Analysis: Use a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS), to analyze samples at initial, intermediate, and final time points.

Protocol 1: Oxidative Degradation

  • Preparation: To 1 mL of the stock solution in a clear glass vial, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Stress Condition: Store the vial at room temperature, protected from light, for 24 hours.

  • Sampling: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching (Optional but Recommended): If needed, quench the reaction by adding a small amount of sodium sulfite solution before analysis.

  • Analysis: Dilute the sample with mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Hydrolytic Degradation [14]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat in a water bath at 60°C for 24 hours.

    • Sample at T=0, 4, 8, and 24 hours. Before analysis, cool the aliquot and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Sample at T=0, 4, 8, and 24 hours. Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

Protocol 3: Photostability Testing (ICH Q1B) [17]

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a petri dish.

    • Solution State: Place 1 mL of the stock solution in a quartz or clear glass vial.

  • Control: Prepare identical "dark" control samples by wrapping them completely in aluminum foil.

  • Exposure: Place the exposed and control samples in a validated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, dissolve the solid sample in a known volume of solvent. Analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation [14]

  • Sample Preparation: Place the solid compound in a sealed, clear glass vial.

  • Exposure: Place the vial in a calibrated oven at 80°C.

  • Sampling: At specified time intervals (e.g., 24, 48, 72 hours), remove the vial, allow it to cool, and prepare a solution of known concentration for analysis.

  • Analysis: Analyze the samples by HPLC.

Part 4: Visualizing Degradation & Experimental Workflow

Diagrams can clarify complex chemical pathways and experimental processes.

G parent This compound aldehyde 1-methyl-1H-indole-5-carbaldehyde parent->aldehyde Oxidation [O] (Primary Pathway) oxindole Pyrrole Ring Oxidation Products (e.g., Oxindoles) parent->oxindole Oxidation [O] (Secondary Pathway) polymers Oligomers / Polymers parent->polymers Strong Acid / Light acid 1-methyl-1H-indole-5-carboxylic acid aldehyde->acid Further [O]

Caption: Hypothetical degradation pathways of this compound.

G start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sample quench Quench / Neutralize (If necessary) sample->quench analyze Analyze via Stability-Indicating HPLC-UV/MS Method quench->analyze evaluate Evaluate Data analyze->evaluate report Identify Degradants & Determine Pathways evaluate->report Mass Balance? Peak Purity?

Caption: General workflow for a forced degradation study.

Part 5: References

  • Gong, H., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances. Retrieved from [Link]

  • Pieczykolan, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics. Retrieved from [Link]

  • Baldi, B. G., & Cohen, J. D. (1991). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Retrieved from [Link]

  • Pieczykolan, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed. Retrieved from [Link]

  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Química Orgánica. (n.d.). indole acidity. QuimicaOrganica.org. Retrieved from [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by •OH and •Cl: a computational study. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Wang, X., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications. Retrieved from [Link]

  • Sharma, M., & Murugesan, K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • Wang, Z., et al. (2024). Discovery of indole derivatives as STING degraders. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal. Retrieved from [Link]

  • Basniwal, P. K., & Sharma, G. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Retrieved from [Link]

  • Fischer, R., et al. (2022). Fig. 1. Methanol degradation pathways as outlined in this review. A.... ResearchGate. Retrieved from [Link]

  • S., M., & K., S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of (1-methyl-1H-indol-5-yl)methanol and Structurally Related Indole Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its remarkable versatility, stemming from its ability to engage in various biological interactions and serve as a template for diverse chemical modifications, has cemented its status as a cornerstone in drug discovery.[4][5][6] This guide provides an in-depth comparative analysis of (1-methyl-1H-indol-5-yl)methanol, a specific derivative, against a curated set of its structural analogs. Our objective is to dissect the nuanced structure-activity relationships (SAR) that arise from subtle chemical modifications, thereby offering a guiding framework for researchers in the rational design of novel indole-based therapeutic agents.

We will move beyond a simple data summary to explore the causal relationships between chemical structure and biological function. The selection of analogs for comparison is deliberate, designed to probe the distinct effects of N-methylation, substituent position, and oxidation state at the C5 position. This analysis is grounded in experimental data and established methodologies, providing a trustworthy and authoritative resource for professionals in drug development.

Profiling the Core Compound: this compound

This compound serves as our central point of comparison. Its structure is characterized by three key features:

  • The Indole Scaffold : A bicyclic aromatic system that provides a rigid framework for interaction with biological targets.

  • N1-Methylation : The methyl group on the indole nitrogen removes the hydrogen bond donor capability of the parent N-H group. This modification significantly increases lipophilicity, which can alter pharmacokinetic properties such as membrane permeability, metabolic stability, and protein binding.[7][8]

  • C5-Methanol Group : The hydroxymethyl (-CH₂OH) substituent at the 5-position is a polar, hydrogen-bond donating group. It can serve as a critical pharmacophore for target engagement or as a synthetic handle for further derivatization.

While extensive biological data for this specific molecule is not widely published, its structural motifs are common in compounds targeting a range of biological systems, including central nervous system (CNS) receptors and protein kinases.

Rationale for Analog Selection: A Structural Walk

To understand the significance of each structural feature of our core compound, we will compare it against three logically chosen analogs. This comparative set allows for a systematic evaluation of how minor structural changes can translate into significant functional differences.

SAR_Logic cluster_0 Effect of N-Methylation cluster_1 Effect of Oxidation State cluster_2 Effect of Substituent Position main This compound (Core Compound) parent (1H-indol-5-yl)methanol (Parent Analog) main->parent Remove N1-CH₃ oxidized 1-methyl-1H-indole-5-carboxaldehyde (Oxidized Analog) main->oxidized Oxidize C5-CH₂OH isomer (1-methyl-1H-indol-3-yl)methanol (Positional Isomer) main->isomer Relocate C5 -> C3

Caption: Logical relationships for the comparative analysis.

Comparative Physicochemical and Pharmacokinetic (ADMET) Profiles

The therapeutic potential of any compound is critically dependent on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. The subtle structural differences between our selected analogs can lead to profound variations in these properties.

CompoundStructureKey ModificationPredicted Impact on ADMET Properties
This compound Core Compound N1-MethylationIncreased lipophilicity; loss of N-H hydrogen bond donor; may alter metabolic pathways (prevents N-dealkylation, may promote other oxidations).[7]
(1H-indol-5-yl)methanol Parent Analog N-H (unsubstituted)Lower lipophilicity; acts as both H-bond donor and acceptor; susceptible to N-conjugation metabolism.[9]
1-methyl-1H-indole-5-carboxaldehyde Oxidized Analog C5-AldehydeIncreased electrophilicity; susceptible to metabolic reduction to the alcohol or oxidation to a carboxylic acid; may exhibit reactivity-based toxicity.[10]
(1-methyl-1H-indol-3-yl)methanol Positional Isomer C3-MethanolAltered electronic distribution; C3 position is often more susceptible to oxidative metabolism; may exhibit different protein binding and target engagement.

Expert Insight: The choice between an N-methylated indole and its N-H counterpart is a classic medicinal chemistry decision. While N-methylation can improve cell permeability and block certain metabolic pathways, it can also decrease aqueous solubility and eliminate a crucial hydrogen bonding interaction with the target protein. The analysis of both analogs is therefore essential during lead optimization.

Comparative Biological Activity: A Review of the Landscape

The indole scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][6][11][12] The substituents on the indole ring dictate the specific activity and potency.

Compound/Analog ClassRepresentative Biological ActivitiesSupporting Rationale & References
5-Substituted Indoles Serotonin (5-HT) Receptor Modulation: The indole core mimics the endogenous ligand serotonin. 5-substituted indoles are foundational to drugs like Sumatriptan. Anticancer: Inhibition of tubulin polymerization, kinase inhibition (e.g., EGFR, GSK-3β).[12] Antiviral: Particularly against HCV and HIV.[11]The 5-position is a key vector for modifying receptor subtype selectivity and potency. The nature of the substituent (e.g., alcohol, amide, sulfonamide) fine-tunes these interactions.
3-Substituted Indoles Anti-inflammatory: Core of NSAIDs like Indomethacin.[2][12] Anticancer: Precursor to many natural product alkaloids like vincristine and vinblastine.[4][5] Enzyme Inhibition: Cholinesterase and glutathione S-transferase inhibitors.[13][14]The C3 position is the most nucleophilic site on the indole ring, making it a common point for both biosynthesis and chemical synthesis of biologically active molecules.
Indole-5-carboxaldehydes Precursors for Anticancer Agents: Used to synthesize curcumin derivatives and Aurora kinase A inhibitors.[15] Amyloid Imaging Probes: Serve as building blocks for compounds that bind to β-amyloid plaques.The aldehyde group is a versatile chemical handle, allowing for the construction of more complex molecules like chalcones and Schiff bases, which often possess potent biological activity.

Trustworthiness through Causality: It is evident that the position and nature of the substituent dramatically alter the biological activity profile. A C5-methanol group, as in our core compound, might confer modest activity on its own but primarily serves as an excellent starting point for diversification. Replacing it with an aldehyde (the oxidized analog) opens up completely different synthetic and biological possibilities, shifting the focus from receptor modulation to the synthesis of enzyme inhibitors or imaging agents. Moving the substituent to the C3 position (the positional isomer) leverages a different electronic and steric environment, often leading to potent anti-inflammatory or antimitotic agents.[12]

Experimental Protocols for Comparative Evaluation

To ensure a robust and reproducible comparison, standardized experimental protocols are paramount. Below are representative methodologies for the synthesis of the core compound and a primary biological evaluation.

Protocol 1: Synthesis of this compound

This two-step protocol is a self-validating system, where the successful synthesis and purification of the intermediate validates the first step before proceeding to the second.

Workflow Diagram:

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation A Indole-5-carboxaldehyde B Dissolve in THF/Methanol A->B C Add NaBH₄ at 0°C B->C D Quench, Extract & Purify C->D E (1H-indol-5-yl)methanol D->E F Dissolve intermediate in DMF E->F Characterize (NMR, MS) G Add NaH at 0°C F->G H Add Methyl Iodide (CH₃I) G->H I Quench, Extract & Purify H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reduction of Indole-5-carboxaldehyde:

    • To a stirred solution of indole-5-carboxaldehyde (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and methanol, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield (1H-indol-5-yl)methanol.

  • N-Methylation:

    • Dissolve the synthesized (1H-indol-5-yl)methanol (1.0 eq) in anhydrous dimethylformamide (DMF) and cool to 0°C under a nitrogen atmosphere.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise and stir for 30 minutes at 0°C.

    • Add methyl iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction by the slow addition of water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to afford the final product, this compound.

Protocol 2: Comparative Anticancer Activity (MTT Assay)

This protocol provides a method to compare the cytotoxic effects of the indole analogs on a human cancer cell line.

Methodology:

  • Cell Culture: Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the four indole analogs in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a standard anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each analog.

Conclusion and Future Outlook

This guide demonstrates that even subtle modifications to the indole scaffold—such as the addition of a methyl group, a change in substituent position, or an alteration of an oxidation state—can profoundly influence the physicochemical, pharmacokinetic, and biological properties of the resulting molecule. This compound, while not a widely studied compound itself, represents a valuable node in the vast network of indole-based drug discovery.

The comparative analysis reveals a clear logic for drug design:

  • N-methylation is a tool to enhance lipophilicity and metabolic stability.

  • The C5-position is ideal for modifications aimed at serotonin receptor modulation or as a handle for creating complex anticancer agents.

  • The C3-position offers an alternative electronic environment often exploited for anti-inflammatory and antimitotic compounds.

Future research should focus on the systematic biological screening of this compound and its derivatives against a diverse panel of targets, such as kinases and G-protein coupled receptors. The experimental protocols provided herein offer a robust starting point for such investigations, enabling researchers to build upon this foundational analysis to develop the next generation of indole-based therapeutics.

References

  • Benchchem. A Comparative Analysis of the Biological Activity of 3-Cyanoindole and Other Indole Analogs. Available online
  • Benchchem. 5-Methylindolizine vs. Indole Analogs: A Comparative Guide to Biological Activity. Available online
  • An insight into the medicinal perspective of synthetic analogs of indole: A review.
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  • 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies.
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  • 2-methylindole analogs as cholinesterases and glutathione S-transferase inhibitors: Synthesis, biological evaluation, molecular docking, and pharmacokinetic studies. Van Yüzüncü Yıl Üniversitesi. Available online
  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol. MDPI. Available online
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A Comparative Guide to the Biological Activity of (1-methyl-1H-indol-5-yl)methanol and (1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unlocking the Therapeutic Potential of N-Methylation

Authored for Researchers, Scientists, and Drug Development Professionals

The "Magic-Methyl Effect": More Than Just a Carbon Atom

The addition of a methyl group, a seemingly minor structural change, can have a profound impact on a molecule's biological activity. This phenomenon, often referred to as the "magic-methyl effect," can influence a compound's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties.[2] In the context of our two molecules of interest, the methylation of the indole nitrogen in (1-methyl-1H-indol-5-yl)methanol eliminates the hydrogen bond donor capability of the N-H group present in (1H-indol-5-yl)methanol. This seemingly subtle alteration can lead to significant differences in how these molecules interact with biological targets.

Hypothetical Comparative Biological Activity Profile

Based on the known structure-activity relationships of indole derivatives, we can hypothesize potential differences in the biological activities of our two subject compounds. This guide will focus on three key areas of investigation relevant to indole chemistry: anticancer, antimicrobial, and anti-inflammatory activities.

Biological Activity(1H-indol-5-yl)methanol (Hypothesized)This compound (Hypothesized)Rationale
Anticancer (Cytotoxicity) Moderate activityPotentially higher activityN-methylation can increase lipophilicity, potentially enhancing cell membrane permeability and intracellular accumulation. It can also alter binding to intracellular targets.
Antimicrobial Broad-spectrum activityPotentially altered spectrum or increased potencyThe indole N-H is a known pharmacophore for some antimicrobial activities. Its removal and the addition of a methyl group could shift the spectrum of activity or enhance potency against specific strains.
Anti-inflammatory Moderate activityPotentially higher activityN-methylation can influence the interaction with inflammatory pathway enzymes, such as cyclooxygenases (COX), potentially leading to enhanced anti-inflammatory effects.

Proposed Experimental Workflows for Comparative Analysis

To empirically validate the hypothesized differences in biological activity, a series of well-established in vitro assays are proposed. The following protocols are designed to provide a robust and reproducible comparison.

Anticancer Activity: In Vitro Cytotoxicity Assay

This experiment will assess the cytotoxic effects of both compounds against a panel of human cancer cell lines.

Workflow Diagram:

start Prepare Stock Solutions of Compounds seed Seed Cancer Cell Lines in 96-well Plates start->seed treat Treat Cells with Serial Dilutions of Compounds seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent and Incubate incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate IC50 Values read->calculate start Prepare Serial Dilutions of Compounds in 96-well Plates inoculate Inoculate Wells with Standardized Microbial Suspensions start->inoculate incubate Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi) inoculate->incubate read Visually Inspect for Microbial Growth incubate->read determine Determine the Minimum Inhibitory Concentration (MIC) read->determine

Caption: Workflow for broth microdilution MIC assay.

Detailed Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This experiment will assess the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow Diagram:

start Seed RAW 264.7 Macrophages in 96-well Plates treat Pre-treat Cells with Compounds for 1 hour start->treat stimulate Stimulate Cells with Lipopolysaccharide (LPS) treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Collect Supernatant and Perform Griess Assay incubate->griess read Measure Absorbance at 540 nm griess->read calculate Calculate Nitrite Concentration and Percent Inhibition read->calculate

Caption: Workflow for nitric oxide inhibition assay.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatants. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.

Conclusion and Future Directions

The comparative biological evaluation of this compound and (1H-indol-5-yl)methanol offers a valuable opportunity to understand the impact of N-methylation on the pharmacological profile of a simple indole derivative. The proposed experimental workflows provide a clear and robust framework for generating the necessary data to elucidate their potential as anticancer, antimicrobial, and anti-inflammatory agents. The results of these studies will not only provide a direct comparison of these two molecules but will also contribute to the broader understanding of structure-activity relationships within the vast and therapeutically significant family of indole-containing compounds. Further investigations could explore their mechanisms of action, in vivo efficacy, and safety profiles to fully assess their drug development potential.

References

  • Kumar, A., & Sharma, G. (2022). Indole: A privileged scaffold in medicinal chemistry. Journal of Chemical Sciences, 134(2), 1-25.
  • Mondal, S., & Pal, C. (2020). The “magic methyl” effect in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 969-983.
  • (Additional relevant references on indole bioactivity and experimental protocols would be cited here).

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A Comparative Guide to the Synthesis and Validation of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth comparison of two prevalent synthetic methods for preparing (1-methyl-1H-indol-5-yl)methanol, a key building block in medicinal chemistry. We compare a classical two-step approach involving Vilsmeier-Haack formylation followed by hydride reduction against a direct catalytic hydrogenation method. The discussion focuses on the underlying chemical principles, operational efficiencies, and scalability. Furthermore, we present a universal, self-validating protocol for the purification and characterization of the final product, ensuring structural integrity and purity through modern analytical techniques.

Introduction

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The indole nucleus is a privileged scaffold in drug discovery, and functionalization at the 5-position provides a versatile handle for constructing more complex molecules.[1] The efficient and reliable synthesis of this alcohol is therefore of significant interest. This guide will objectively compare two distinct and validated methods for its synthesis, providing the experimental data and procedural rationale necessary for researchers to make informed decisions based on their specific laboratory context, whether for small-scale discovery or large-scale production.

The synthetic journey to this compound typically begins with 1-methylindole and proceeds through its 5-carbaldehyde intermediate. The critical final step, the reduction of this aldehyde, is the primary focus of our comparison.

Method 1: Two-Step Synthesis via Hydride Reduction

This classical and widely adopted method involves two distinct stages:

  • Formylation: Introduction of a formyl (-CHO) group at the C5 position of 1-methylindole. While various methods exist, the Vilsmeier-Haack reaction is a common and effective choice for formylating electron-rich heterocycles like indoles.[2][3]

  • Reduction: Selective reduction of the resulting 1-methyl-1H-indole-5-carbaldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a frequently used reagent for this transformation due to its mildness and chemoselectivity.[4][5]

Principle & Rationale

The Vilsmeier-Haack reaction utilizes a chloroiminium salt (the Vilsmeier reagent), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as the electrophile.[2][6] The subsequent reduction of the aldehyde to a primary alcohol is achieved via nucleophilic addition of a hydride ion (H⁻) from a reducing agent to the carbonyl carbon.[4][5][7]

Why Sodium Borohydride? Sodium borohydride is the reagent of choice for this reduction for several key reasons:

  • Chemoselectivity: It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or the aromatic indole ring.[4][8] More powerful reagents like lithium aluminum hydride (LiAlH₄) could lead to undesired side reactions.[8][9]

  • Operational Simplicity: The reaction can be carried out in protic solvents like methanol or ethanol at room temperature, and the workup is straightforward.[7]

  • Safety: NaBH₄ is significantly safer to handle than LiAlH₄, which reacts violently with water.

Detailed Experimental Protocol (Method 1)

Step A: Vilsmeier-Haack Formylation of 1-Methylindole

  • Cool a flask containing anhydrous DMF to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-methylindole in DMF to the reagent mixture, again keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and then heat to 40 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide until pH 8-9 is reached.

  • The product, 1-methyl-1H-indole-5-carbaldehyde, typically precipitates and can be collected by filtration, washed with water, and dried.

Step B: Sodium Borohydride Reduction

  • Suspend 1-methyl-1H-indole-5-carbaldehyde in methanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding water, followed by acidification with dilute HCl to pH ~5 to neutralize excess borohydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

Method 2: One-Step Catalytic Transfer Hydrogenation

An alternative approach for the reduction step is catalytic transfer hydrogenation. This method avoids the use of stoichiometric metal hydride reagents and is often considered a "greener" alternative. Palladium-based catalysts are highly effective for the selective hydrogenation of aromatic aldehydes.[10][11][12]

Principle & Rationale

Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond. In this process, molecular hydrogen (H₂) or a hydrogen donor molecule is activated on the surface of a heterogeneous catalyst, typically a noble metal like palladium supported on carbon (Pd/C).[10][13] This activated hydrogen then reduces the aldehyde to the corresponding alcohol.

Why Catalytic Hydrogenation?

  • Atom Economy & Waste Reduction: This method is highly atom-economical. The catalyst is used in small amounts and can often be recovered and reused. It avoids the production of large quantities of inorganic salts as byproducts, which is typical for hydride reductions.

  • Mild Conditions: The reaction can often be run at room temperature and atmospheric pressure of hydrogen, enhancing safety.[10][11][12]

  • Scalability: Heterogeneous catalysis is generally easier to scale up for industrial production compared to stoichiometric reactions, as product isolation is simplified to filtration of the catalyst.

Detailed Experimental Protocol (Method 2)
  • Dissolve 1-methyl-1H-indole-5-carbaldehyde in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).

  • Seal the vessel and degas the mixture by applying a vacuum and backfilling with hydrogen gas (or an inert gas followed by hydrogen). Repeat this process 2-3 times.

  • Pressurize the vessel with hydrogen gas (a balloon of hydrogen is often sufficient for lab scale) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 16-24 hours.[10][11]

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the crude this compound.

Comparative Analysis

The choice between these two methods depends heavily on the specific requirements of the synthesis, such as scale, available equipment, and cost considerations.

ParameterMethod 1: Hydride Reduction (NaBH₄)Method 2: Catalytic Hydrogenation (Pd/C)Rationale & Field Insights
Yield Typically high (85-95%)Generally high (90-98%)Both methods are very efficient, but catalytic routes can sometimes offer slightly higher yields due to cleaner reaction profiles.
Reaction Time Fast (1-3 hours)Slower (16-24 hours)[10][11]Hydride reductions are significantly faster, making them ideal for rapid, small-scale synthesis and library generation.
Scalability ModerateExcellentCatalyst filtration in Method 2 is mechanically simpler on a large scale than managing quenching and extraction for Method 1.
Cost Reagent-intensive (NaBH₄)Catalyst-intensive (Pd/C)NaBH₄ is a consumable reagent. While the initial cost of palladium is high, the catalyst's reusability can make it more economical for repeated or large-scale syntheses.
Safety Moderate (H₂ evolution during quench)High (Requires handling of H₂ gas and pyrophoric catalyst)Both have manageable risks. NaBH₄ quenching can produce hydrogen gas. Pd/C can be pyrophoric when dry and requires careful handling, as does hydrogen gas.
Workup/Purification Liquid-liquid extraction requiredSimple filtrationThe filtration-only workup for the catalytic method is a significant advantage, reducing solvent waste and operator time.

Visualization of Synthetic Workflows

The following diagram illustrates the comparative workflows for the two synthetic methods discussed.

G cluster_0 Method 1: Hydride Reduction cluster_1 Method 2: Catalytic Hydrogenation Start1 1-methyl-1H-indole-5-carbaldehyde Op1 Dissolve in Methanol, Cool to 0 °C Start1->Op1 Op2 Add NaBH₄ portion-wise Op1->Op2 Op3 Stir at RT (1-2h) Op2->Op3 Op4 Quench (H₂O, HCl), Liquid-Liquid Extraction Op3->Op4 End1 Crude Product Op4->End1 Start2 1-methyl-1H-indole-5-carbaldehyde Op5 Dissolve in Ethanol, Add Pd/C catalyst Start2->Op5 Op6 Hydrogenate (H₂ balloon, RT) Op5->Op6 Op7 Stir at RT (16-24h) Op6->Op7 Op8 Filter through Celite® to remove catalyst Op7->Op8 End2 Crude Product Op8->End2

Caption: Comparative workflows for Methods 1 and 2.

Universal Protocol for Product Validation

Regardless of the synthetic method used, the identity and purity of the final product, this compound, must be rigorously confirmed. This represents a self-validating system where orthogonal analytical techniques are used to build confidence in the result.[14]

Step 1: Purification by Flash Column Chromatography
  • Rationale: The crude product from either synthesis will contain minor impurities, unreacted starting material, or solvent residues. Chromatography is essential for isolating the pure compound.

  • Protocol:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Collect fractions and monitor by TLC. Combine fractions containing the pure product.

    • Remove the solvent in vacuo to yield the purified, typically white solid, this compound.

Step 2: Structural Confirmation (NMR & MS)
  • Rationale: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful, non-destructive techniques that provide definitive structural information.[15][16] NMR confirms the connectivity and chemical environment of all protons and carbons, while MS confirms the molecular weight.

  • Protocol:

    • NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

    • Mass Spectrometry: Prepare a dilute solution of the sample and analyze using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument to find the [M+H]⁺ ion.

  • Expected Analytical Data:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~7.0 (s, 1H, indole C2-H), ~6.4 (s, 1H, indole C3-H), ~4.8 (s, 2H, CH₂OH), ~3.8 (s, 3H, N-CH₃), ~1.7 (br s, 1H, OH).

    • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~137.0, ~133.0, ~129.0, ~128.5, ~124.0, ~121.0, ~110.0, ~101.0, ~65.0 (CH₂OH), ~33.0 (N-CH₃).

    • HRMS (ESI): m/z calculated for C₁₀H₁₂NO [M+H]⁺: 162.0913; found: 162.0915.

Step 3: Purity Assessment (HPLC)
  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a compound.[14] It can separate and quantify the main component from trace impurities that may not be visible by NMR.

  • Protocol:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). For example, 10% to 95% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm (indole chromophore).

    • Sample: Dissolve ~1 mg of the final product in 1 mL of mobile phase. Inject 10 µL.

    • Analysis: The purity is calculated based on the relative peak area of the product compared to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired.

Validation Logic Diagram

The following diagram outlines the logical flow of the universal validation protocol.

G cluster_validation Orthogonal Validation Crude Crude Product (from Method 1 or 2) Purify Purification (Flash Chromatography) Crude->Purify Pure Purified Product Purify->Pure NMR NMR Analysis (¹H, ¹³C) Pure->NMR MS MS Analysis (HRMS) Pure->MS HPLC HPLC Analysis Pure->HPLC Identity Structural Identity Confirmed? NMR->Identity MS->Identity Purity Purity >98%? HPLC->Purity Identity->Purity Final Validated Final Product Purity->Final

Caption: Logical workflow for product validation.

Conclusion and Recommendations

Both hydride reduction and catalytic hydrogenation are highly effective and reliable methods for the synthesis of this compound from its corresponding aldehyde.

  • Method 1 (Hydride Reduction) is recommended for small-scale, rapid synthesis where reaction time is a critical factor. Its operational simplicity and speed make it ideal for medicinal chemistry labs focused on generating diverse analogs quickly.

  • Method 2 (Catalytic Hydrogenation) is the superior choice for large-scale synthesis and process chemistry . Its high atom economy, ease of workup, and scalability align well with the principles of green chemistry and industrial production.

Ultimately, the optimal choice depends on a laboratory's specific goals, resources, and scale of operation. The universal validation protocol detailed herein is essential regardless of the synthetic route chosen and ensures the delivery of a high-quality, reliable chemical intermediate for downstream applications in drug discovery and development.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Perni, R. H., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks.
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  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
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  • Beilstein Journals. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.
  • American Chemical Society Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-4-substituted pyrazoles.
  • ResearchGate. (2025). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • MDPI. (n.d.). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl- 1H-pyrazol-5-ols by selective reduction.
  • National Institutes of Health. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PubMed Central.
  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • ResearchGate. (2025). HPLC/NMR and related hyphenated NMR methods.
  • GitHub. (n.d.). Validation case study: Matching NMR spectra to composition of the molecule.
  • RJPBCS. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
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  • American Chemical Society Publications. (2026). Creation and Functional Evaluation of a Novel Antioxidant Compound via UV-Induced Structural Transformation of Epicatechin from White Wine Pomace. ACS Omega.
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  • National Institutes of Health. (n.d.). Concise and Efficient Synthesis of Indole–Indolone Scaffolds through MeOTf-Induced Annulation of N-(2-Cyanoaryl)indoles. PubMed Central.
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A Comparative Guide to the Synthesis of (1-methyl-1H-indol-5-yl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(1-methyl-1H-indol-5-yl)methanol is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The specific functionalization at the 5-position with a hydroxymethyl group provides a versatile handle for further chemical modifications, making efficient and scalable synthetic routes to this intermediate highly valuable for researchers in drug development.

This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will delve into two major routes: the reduction of an aldehyde and the reduction of a carboxylic acid ester. The discussion will focus on the underlying chemical principles, operational complexities, and overall efficiency, supported by detailed experimental protocols and comparative data to inform your synthetic planning.

Route A: Reduction of a Carbonyl Precursor at C5

The most direct and widely adopted strategy for synthesizing this compound involves the reduction of a carbonyl group at the 5-position of the 1-methylindole nucleus. This approach is favored due to the ready availability of the starting materials and the high efficiency of the reduction step.

Strategy 1: Reduction of 1-methyl-1H-indole-5-carbaldehyde

This is arguably the most straightforward approach, hinging on the reduction of the commercially available aldehyde, 1-methyl-1H-indole-5-carbaldehyde.[3][4] The simplicity of this final conversion makes it an attractive option for rapid synthesis.

Causality Behind Experimental Choices:

The key to this synthesis is the choice of reducing agent. The aldehyde functional group is readily reduced to a primary alcohol. Two common hydride reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. It is stable in protic solvents like methanol and ethanol, making it exceptionally user-friendly and safe to handle. Its selectivity allows for the reduction of aldehydes and ketones without affecting more robust functional groups like esters or carboxylic acids that might be present elsewhere in a more complex molecule.[5]

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent. It reacts violently with protic solvents and water, necessitating anhydrous conditions (e.g., using THF or diethyl ether) and careful quenching procedures.[6] While highly effective, its high reactivity and handling requirements make it less ideal than NaBH₄ when a milder reagent suffices.

For the reduction of an aldehyde like 1-methyl-1H-indole-5-carbaldehyde, NaBH₄ is the superior choice due to its safety, ease of use, and sufficient reactivity for the desired transformation.

Experimental Protocol: Route A

Step 1: Synthesis of this compound via Aldehyde Reduction

  • Materials:

    • 1-methyl-1H-indole-5-carbaldehyde[4]

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1-methyl-1H-indole-5-carbaldehyde (1.59 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

    • Slowly add sodium borohydride (0.42 g, 11 mmol) in portions to the stirred solution. The portion-wise addition helps to control the exothermic reaction and any gas evolution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

    • Quench the reaction by slowly adding deionized water (20 mL).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Route B: Reduction of a Carboxylic Acid Ester Derivative

Causality Behind Experimental Choices:

Esters and carboxylic acids are less reactive than aldehydes and require a stronger reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for reducing esters and carboxylic acids to primary alcohols.[6] Its high reactivity allows it to efficiently carry out this transformation where NaBH₄ would be ineffective. However, as previously mentioned, LiAlH₄ requires stringent anhydrous conditions and careful handling. The work-up procedure is also more complex to safely quench the excess reagent.[5]

This route is often employed when the indole-5-carboxylic acid is the more accessible precursor, which can be synthesized via methods like the Fischer indole synthesis from a suitably substituted phenylhydrazine.[2][7]

Experimental Protocol: Route B

Step 1 (Optional): Synthesis of Methyl 1-methyl-1H-indole-5-carboxylate

This step is necessary if the ester is not commercially available. It typically involves the N-methylation of methyl indole-5-carboxylate.

  • Materials:

    • Methyl indole-5-carboxylate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of methyl indole-5-carboxylate (1.75 g, 10 mmol) in anhydrous DMF (30 mL) at 0°C, add sodium hydride (0.44 g, 11 mmol) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add methyl iodide (1.56 g, 11 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Pour the reaction mixture into ice-water (100 mL).

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the N-methylated ester.

Step 2: Synthesis of this compound via Ester Reduction

  • Materials:

    • Methyl 1-methyl-1H-indole-5-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • 20% aqueous Potassium Hydroxide (KOH)

  • Procedure:

    • In a flame-dried, two-necked flask under an argon atmosphere, prepare a suspension of LiAlH₄ (0.59 g, 15.6 mmol) in anhydrous THF (20 mL).

    • Cool the suspension to 0°C.

    • Carefully add a solution of methyl 1-methyl-1H-indole-5-carboxylate (1.89 g, 10 mmol) in THF (10 mL) dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for approximately 2 hours, monitoring by TLC.[6]

    • Once the reaction is complete, cool the mixture back to 0°C.

    • Carefully quench the reaction by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water again (1.8 mL) (Fieser workup). An alternative reported workup involves adding 20% aqueous KOH.[6]

    • Stir the resulting granular precipitate for 10-15 minutes, then filter it through a pad of Celite.

    • Wash the filter cake with additional THF.

    • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to afford pure this compound.

Comparative Analysis

ParameterRoute A (Aldehyde Reduction)Route B (Ester Reduction)
Starting Material 1-methyl-1H-indole-5-carbaldehydeMethyl 1-methyl-1H-indole-5-carboxylate
Availability Commercially availableMay require synthesis (extra step)
Number of Steps 1 (from aldehyde)1-2 (depending on ester availability)
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reagent Safety High (milder, stable in protic solvents)Low (highly reactive, water-sensitive)
Reaction Conditions 0°C to RT, standard glasswareAnhydrous, inert atmosphere, careful quench
Work-up/Purification Simple aqueous work-up, often recrystallizationMore complex quenching, often requires chromatography
Typical Yield High (>90%)Good to High (80-95%)
Overall Efficiency ExcellentGood, but more labor-intensive

Visualization of Synthetic Pathways

Route_A cluster_0 Route A: Aldehyde Reduction Start_A 1-methyl-1H-indole-5-carbaldehyde Product_A This compound Start_A->Product_A NaBH₄, MeOH

Caption: Synthetic workflow for Route A.

Route_B cluster_1 Route B: Ester Reduction Start_B Methyl indole-5-carboxylate Intermediate_B Methyl 1-methyl-1H- indole-5-carboxylate Start_B->Intermediate_B NaH, CH₃I Product_B This compound Intermediate_B->Product_B 1. LiAlH₄, THF 2. Work-up

Caption: Synthetic workflow for Route B.

Conclusion and Recommendations

  • Operational Simplicity: The reaction is performed in a common protic solvent, requires no special atmospheric conditions, and involves a simple work-up.

  • Safety: Sodium borohydride is significantly safer and easier to handle than lithium aluminum hydride, a critical consideration for any laboratory setting.[5]

  • Efficiency: This one-step conversion from a commercially available starting material is highly efficient and typically provides excellent yields.

Route B remains a valid and effective alternative, particularly if the corresponding carboxylic acid or ester is more readily accessible than the aldehyde. However, the use of LiAlH₄ introduces significant handling and safety challenges that make it less suitable for routine or large-scale synthesis unless specifically required.[5][6] The additional step of N-methylation, if needed, also lowers the overall process efficiency.

Ultimately, the choice of synthesis will depend on the available starting materials and the specific constraints of the research environment. However, for its combination of safety, efficiency, and simplicity, the reduction of the aldehyde precursor stands out as the superior method for producing this compound.

References

  • BenchChem. (n.d.). Comparative analysis of different synthesis routes for (1-methyl-5-nitro-3-phenylindol-2-yl)methanol.
  • BenchChem. (n.d.). (2,3-dimethyl-1H-indol-5-yl)methanol.
  • Li, W., et al. (2015). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanols and Vinyl Sulfonium Salts. Molecules, 20(7), 11846-11863. [Link]
  • Mondal, S., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22). [Link]
  • Mamedova, G., et al. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1032-1044.
  • Ukrainets, I. V., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1023. [Link]
  • Boruah, M., & Prajapati, D. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7(57), 35939-35960. [Link]
  • Singh, P., & Kumar, A. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. International Journal of Chemical Studies, 5(4), 102-113.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl).
  • Kumar, S., et al. (2009). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5-[substituted-1H-indole-3-yl]ethanamines.
  • National Center for Biotechnology Information. (n.d.). 1-methyl-1H-indole-5-carbaldehyde. PubChem Compound Database.

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A Comparative Guide to the Spectroscopic Validation of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the unambiguous structural validation of (1-methyl-1H-indol-5-yl)methanol. In the landscape of drug discovery and materials science, absolute certainty in molecular structure is non-negotiable. Misidentification of a compound can lead to flawed biological data, wasted resources, and potential safety issues. Here, we dissect the spectroscopic signatures of our target molecule and contrast them with a closely related alternative, (1H-indol-5-yl)methanol, to provide a clear framework for structural confirmation.

The core principle of this guide is not just to present data, but to illuminate the reasoning behind the spectral patterns. We will explore how a single, seemingly minor structural modification—the methylation of the indole nitrogen—creates a cascade of distinct and measurable changes across various spectroscopic platforms. By understanding these differences, researchers can confidently differentiate between these and other similar indole derivatives.

The Imperative of Multi-Modal Spectroscopic Analysis

No single spectroscopic technique is sufficient for absolute structural elucidation. A robust validation workflow relies on the orthogonal and complementary information provided by several methods. For this compound, we will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle:

  • NMR (¹H and ¹³C): Maps the carbon-hydrogen framework, revealing connectivity through spin-spin coupling and providing detailed information about the chemical environment of each nucleus.

  • IR Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming its composition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the electronic environment and connectivity of atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it can solubilize a wide range of compounds and its residual solvent peak does not typically obscure key signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, other standards like TSP are used[1].

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard acquisition parameters are typically sufficient, but optimization may be required based on sample concentration.

Diagram: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL) A->B C Add Internal Standard (TMS) B->C D Insert Sample into Spectrometer C->D E Acquire Spectra (1H, 13C, 2D) D->E F Process Raw Data (FT, Phasing) E->F G Reference Spectra to TMS F->G H Integrate & Assign Signals G->H I Structural Elucidation H->I IR_Workflow cluster_acq Data Acquisition cluster_proc Data Analysis A Collect Background Spectrum (Air) B Place Solid Sample on ATR Crystal A->B C Collect Sample Spectrum B->C D Identify Characteristic Absorption Bands C->D E Correlate Bands to Functional Groups D->E F Structural Confirmation E->F

Caption: Workflow for solid-state analysis using ATR-IR.

Data Interpretation & Comparison: IR Spectroscopy
Vibrational ModeThis compound (Predicted cm⁻¹)(1H-indol-5-yl)methanol (Predicted cm⁻¹)Key Differentiator & Rationale
O-H Stretch ~3350-3200 (broad)~3350-3200 (broad)Overlapping signals. Both molecules contain an alcohol O-H group, which appears as a broad band.
N-H Stretch Absent ~3400 (sharp) CRITICAL. The sharp, distinct peak around 3400 cm⁻¹ is characteristic of the indole N-H stretch. Its absence is definitive proof of N-substitution.
C-H Stretch (Aromatic) ~3100-3000~3100-3000No major difference. Aromatic C-H stretches are present in both compounds.
C-H Stretch (Aliphatic) ~2950-2850~2950-2850Subtle difference. The N-methylated compound will have C-H stretching from both the -CH₂OH and N-CH₃ groups, potentially leading to a slightly more complex band shape.
C=C Stretch (Aromatic) ~1600-1450~1600-1450No major difference. Aromatic ring stretches are common to both.
C-O Stretch ~1050~1050No major difference. The primary alcohol C-O stretch is expected in both.

Rationale for Choices: The most compelling evidence from IR spectroscopy is the presence of a sharp N-H stretching band around 3400 cm⁻¹ for (1H-indol-5-yl)methanol, which is unequivocally absent in the spectrum of its N-methylated analog. This single feature provides a rapid and reliable method for differentiation.

Part 3: Mass Spectrometry (MS) - The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight of a compound, which is one of its most fundamental properties. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule with minimal fragmentation, allowing for the clear determination of the molecular ion.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the mass spectrometer's ion source (e.g., ESI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. Data is typically acquired in positive ion mode, where the molecular ion is observed as [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct).

Diagram: Workflow for ESI-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution (~1 mg/mL) in Methanol B Infuse Sample into ESI Source A->B C Acquire Mass Spectrum (Positive Ion Mode) B->C D Identify Molecular Ion Peak ([M+H]+) C->D E Confirm Molecular Weight D->E

Caption: Workflow for molecular weight determination by ESI-MS.

Data Interpretation & Comparison: Mass Spectrometry
ParameterThis compound(1H-indol-5-yl)methanolKey Differentiator & Rationale
Molecular Formula C₁₀H₁₁NOC₉H₉NOCRITICAL. The addition of a CH₂ unit (methylation) changes the molecular formula.
Exact Mass 161.0841147.0684CRITICAL. High-resolution mass spectrometry (HRMS) can measure the mass to several decimal places, allowing for unambiguous formula determination.
Nominal Mass 161147CRITICAL. The integer mass difference is a clear indicator.
Observed [M+H]⁺ ion m/z 162.0919m/z 148.0762CRITICAL. This is the primary ion observed in ESI-MS. The 14-mass-unit difference (CH₂) is the definitive differentiator.

Rationale for Choices: Mass spectrometry provides the most direct and quantitative evidence for the structural difference. The molecular weight of this compound is 161.20 g/mol , while that of (1H-indol-5-yl)methanol is 147.17 g/mol .[2][3][4] This 14.03 g/mol difference, corresponding to a CH₂ group, is an irrefutable distinction that can be easily observed.

Conclusion: A Synthesis of Evidence

The structural validation of this compound is achieved not by a single observation, but by the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique and critical piece of the puzzle, and when combined, they create a self-validating system that leaves no room for ambiguity.

The key differentiating features are:

  • ¹H NMR: The presence of a singlet around 3.75 ppm (N-CH₃) and the absence of the N-H signal.

  • ¹³C NMR: The presence of a signal around 32.5 ppm (N-CH₃).

  • IR: The absence of the sharp N-H stretch around 3400 cm⁻¹.

  • MS: A molecular ion peak ([M+H]⁺) at m/z 162, which is 14 units higher than its non-methylated counterpart.

By systematically comparing the spectral data of the target compound with that of a closely related alternative, researchers can build an unassailable case for its structure, ensuring the integrity and reproducibility of their scientific findings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. (1-methyl-1H-indol-5-yl)methanol is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This guide provides an in-depth comparison of different catalytic systems for the synthesis of this compound, primarily through the reduction of its precursor, 1-methyl-1H-indole-5-carbaldehyde. We will delve into the mechanistic underpinnings, practical experimental protocols, and performance of hydride-based reagents, transition-metal catalysts, and biocatalytic systems, offering field-proven insights to inform your synthetic strategy.

Introduction to the Synthetic Challenge

The primary route to this compound involves the reduction of the aldehyde functionality of 1-methyl-1H-indole-5-carbaldehyde. While seemingly straightforward, the choice of catalytic system can significantly impact yield, purity, cost, and environmental footprint. The indole nucleus, while generally stable, can be sensitive to harsh reaction conditions, necessitating a careful selection of reagents and catalysts. This guide will explore three major catalytic approaches to this transformation.

I. Hydride-Based Reduction: The Workhorse of Carbonyl Reduction

Hydride-based reagents, particularly sodium borohydride (NaBH₄), are a cornerstone of carbonyl reduction in organic synthesis due to their operational simplicity and high efficiency.

Mechanistic Rationale

The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[1][2]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Aldehyde 1-methyl-1H-indole-5-carbaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide H⁻ attack on carbonyl carbon Hydride BH₄⁻ (from NaBH₄) Solvent Solvent (e.g., CH₃OH) Alkoxide_protonation Alkoxide Intermediate Product This compound Alkoxide_protonation->Product Protonation by solvent

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

  • 1-methyl-1H-indole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

II. Transition-Metal Catalyzed Transfer Hydrogenation: A Greener Alternative

Transfer hydrogenation has emerged as a powerful and more environmentally benign alternative to traditional reductions that often rely on stoichiometric metal hydrides or high-pressure hydrogen gas. Ruthenium and iridium complexes are particularly effective catalysts for this transformation.[3]

Mechanistic Insights

Transfer hydrogenation typically involves an outer-sphere mechanism where the catalyst, activated by a base, facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol) to the aldehyde. The reaction proceeds through a six-membered transition state without direct coordination of the substrate to the metal center.[3][4]

G cluster_0 Catalyst Activation & H-Transfer Catalyst [Ru(p-cymene)Cl₂]₂ Active_Catalyst Active Ru-Hydride Species Catalyst->Active_Catalyst + Base + H-Donor Base Base (e.g., KOtBu) H_Donor Hydrogen Donor (e.g., i-PrOH) Product This compound Active_Catalyst->Product H-transfer to Aldehyde Ketone Ketone byproduct (e.g., Acetone) Active_Catalyst->Ketone regenerates catalyst Aldehyde 1-methyl-1H-indole-5-carbaldehyde

Caption: General Workflow for Transfer Hydrogenation.

Experimental Protocol: Ruthenium-Catalyzed Transfer Hydrogenation

Materials:

  • 1-methyl-1H-indole-5-carbaldehyde

  • [Ru(p-cymene)Cl₂]₂

  • Potassium tert-butoxide (KOtBu)

  • Isopropanol (i-PrOH)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 1-methyl-1H-indole-5-carbaldehyde (1.0 eq), [Ru(p-cymene)Cl₂]₂ (0.01 eq), and potassium tert-butoxide (0.1 eq).

  • Add anhydrous isopropanol (5 mL) and toluene (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

III. Biocatalysis: The Selective and Sustainable Approach

Enzymatic reductions offer unparalleled selectivity under mild, aqueous conditions, making them an attractive green chemistry approach. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes and ketones, and are highly effective for the reduction of a wide range of carbonyl compounds.[5][6]

The Enzymatic Mechanism

ADHs utilize a nicotinamide cofactor, typically NADH or NADPH, as the hydride source. The enzyme's active site binds both the aldehyde substrate and the cofactor, facilitating a stereospecific hydride transfer to the carbonyl carbon. The oxidized cofactor (NAD⁺ or NADP⁺) is then released, and the alcohol product dissociates from the enzyme.[7] For a continuous process, a cofactor regeneration system is often employed.

G cluster_0 Biocatalytic Cycle Enzyme Alcohol Dehydrogenase (ADH) Product This compound Enzyme->Product + Aldehyde + NAD(P)H Aldehyde 1-methyl-1H-indole-5-carbaldehyde Cofactor_Reduced NAD(P)H Cofactor_Oxidized NAD(P)⁺ Regeneration Cofactor Regeneration System (e.g., Glucose/GDH) Cofactor_Oxidized->Regeneration regeneration Regeneration->Cofactor_Reduced

Caption: Biocatalytic Reduction with Cofactor Regeneration.

Experimental Protocol: Biocatalytic Reduction using a Commercially Available ADH

Materials:

  • 1-methyl-1H-indole-5-carbaldehyde

  • Alcohol Dehydrogenase (ADH) from a suitable source (e.g., Lactobacillus kefir)

  • NADPH

  • Glucose

  • Glucose Dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Add glucose (1.5 eq) and NADPH (0.01 eq).

  • Add the Alcohol Dehydrogenase and Glucose Dehydrogenase.

  • Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the buffered enzyme solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, saturate the aqueous phase with NaCl and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Analysis of Catalytic Systems

FeatureSodium Borohydride ReductionTransition-Metal Transfer HydrogenationBiocatalytic Reduction
Catalyst/Reagent Stoichiometric NaBH₄Catalytic [Ru] or [Ir] complexCatalytic Enzyme (ADH)
Hydrogen Source NaBH₄Isopropanol, Formic Acid, etc.NAD(P)H (with regeneration)
Solvent Protic (e.g., MeOH, EtOH)Organic (e.g., Toluene, i-PrOH)Aqueous Buffer
Temperature 0 °C to Room TemperatureElevated (e.g., 80 °C)Mild (e.g., 30 °C)
Selectivity Generally good for aldehydesHigh chemoselectivityExcellent chemo-, regio-, and stereoselectivity
Yield Generally highHighOften high, substrate-dependent
Advantages Inexpensive, readily available, simple procedureAvoids stoichiometric metal hydrides and H₂ gas, good functional group tolerance"Green" and sustainable, mild conditions, high selectivity
Disadvantages Generates stoichiometric waste, flammability concerns with H₂ evolutionRequires inert atmosphere, catalyst cost, elevated temperaturesLonger reaction times, enzyme cost and stability, requires cofactor regeneration

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through various catalytic systems, each with its own set of advantages and disadvantages.

  • Sodium borohydride reduction remains a reliable and cost-effective method for lab-scale synthesis where operational simplicity is a key driver.

  • Transition-metal catalyzed transfer hydrogenation offers a greener and safer alternative, particularly for larger-scale operations where the avoidance of stoichiometric metal hydrides and high-pressure hydrogen is desirable.

  • Biocatalysis represents the forefront of sustainable synthesis, providing exceptional selectivity under environmentally benign conditions. While currently more suited for specialized applications due to cost and throughput limitations, ongoing advancements in enzyme engineering and process optimization are making biocatalytic routes increasingly viable for industrial applications.

The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and sustainability goals. As the field of catalysis continues to evolve, the development of more efficient, robust, and cost-effective catalysts for all three approaches is anticipated, further empowering chemists to synthesize valuable molecules like this compound with greater precision and environmental responsibility.

References

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Navigating the Structure-Activity Landscape of (1-methyl-1H-indol-5-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Among the vast family of indole-containing compounds, derivatives of (1-methyl-1H-indol-5-yl)methanol represent a compelling scaffold for therapeutic exploration. The strategic placement of a methyl group at the N1-position and a methanol group at the C5-position offers a unique combination of electronic and steric properties, providing a versatile platform for the design of novel bioactive molecules.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives based on the this compound core. While direct and extensive SAR studies on this specific scaffold are emerging, we can extrapolate valuable insights from research on related 1- and 5-substituted indole analogs. By examining the impact of modifications at these key positions, we aim to equip researchers with the foundational knowledge to rationally design and synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

The Significance of the this compound Scaffold

The this compound structure, with its defined substitution pattern, presents several key features that are advantageous in drug design:

  • N1-Methylation: The methyl group at the indole nitrogen eliminates the hydrogen bond donor capacity of the N-H group, which can be crucial for modulating target binding, improving metabolic stability, and enhancing cell permeability.

  • C5-Methanol Group: The hydroxymethyl substituent at the 5-position introduces a polar, hydrogen-bonding functionality. This group can engage in specific interactions with biological targets and influence the compound's solubility and overall physicochemical properties. Its presence also offers a convenient handle for further chemical derivatization.

The interplay of these two substituents creates a unique chemical space for exploring diverse biological activities, ranging from antimicrobial and antiviral to anticancer and beyond.

Comparative SAR Analysis: Insights from Related Indole Derivatives

To understand the potential SAR landscape of this compound derivatives, we will draw comparisons from studies on various 5-substituted and 1-substituted indole analogs.

The Influence of C5-Substituents on Biological Activity

The 5-position of the indole ring is a common site for modification in the development of bioactive compounds. The nature of the substituent at this position can dramatically influence the compound's pharmacological profile.

Table 1: Impact of C5-Substituent Variation on the Biological Activity of Indole Derivatives

C5-SubstituentExample Derivative ClassObserved Biological ActivityKey SAR Insights
Hydroxymethyl (-CH₂OH) (1H-indol-5-yl)methanolFoundational structure with potential for diverse activities.[2]The hydroxyl group can act as a key hydrogen bond donor/acceptor. Its conversion to other functional groups can modulate activity.
Carboxamide (-CONH₂) 5-substituted indole-2-carboxamidesAntibacterial activity.The amide group is crucial for activity, and further substitution on the amide nitrogen can fine-tune potency.[3]
Ester (-COOR) 5-hydroxyindole-3-carboxylatesAnti-hepatitis B virus (HBV) activity.The nature of the ester group (R) influences antiviral potency.[4]
Cyclopropane Amine Indole-5-yl-cyclopropane aminesLysine Specific Demethylase 1 (LSD1) inhibition.The amine-containing side chain at the 5-position is critical for potent and selective inhibition.[5][6]

From these examples, it is evident that the 5-position is a critical determinant of biological activity. The presence of a hydrogen-bonding group, such as the hydroxyl in the methanol substituent or the amide in carboxamides, often plays a pivotal role in target interaction. For this compound derivatives, this suggests that modifications of the hydroxyl group, such as esterification, etherification, or replacement with other functional groups, could lead to significant changes in biological activity.

The Role of N1-Substitution

The substitution at the N1-position of the indole ring primarily influences the compound's pharmacokinetic properties and can also impact target binding.

Table 2: Influence of N1-Substituent on the Properties of Indole Derivatives

N1-SubstituentExample Derivative ClassImpact on Properties/ActivityKey SAR Insights
Hydrogen (-H) (1H-indol-5-yl)methanolPotential for hydrogen bonding; may be susceptible to metabolism.[2]N-H can be a key interaction point or a site of metabolic instability.
Methyl (-CH₃) This compoundIncreased lipophilicity; blocks N-H hydrogen bonding; may improve metabolic stability.N-methylation is a common strategy to enhance drug-like properties.
Acetyl (-COCH₃) 1-acetyl-5-substituted indolinesModulates activity as α1-AR antagonists.[7]The electron-withdrawing nature of the acetyl group can influence the electronic properties of the indole ring.
Substituted Phenyl 2-methyl-1-(3-substituted phenyl)-1H-indolesAntifungal activity.[8]Large, aromatic substituents at N1 can introduce additional binding interactions and significantly alter the overall shape of the molecule.

The N-methylation in the this compound scaffold is a deliberate design choice that often leads to improved pharmacological properties. It prevents the formation of certain metabolites and can enhance oral bioavailability. When designing new derivatives, retaining the N-methyl group is likely to be beneficial, although exploring other small alkyl or functionalized alkyl groups could also be a fruitful avenue for optimization.

Experimental Protocols for SAR Elucidation

To systematically explore the SAR of this compound derivatives, a well-defined experimental workflow is essential.

General Synthesis of this compound Derivatives

A representative synthetic route to access derivatives of the target scaffold is outlined below. This protocol is a generalized scheme and may require optimization for specific target molecules.

Step 1: N-Methylation of 5-bromoindole

  • Dissolve 5-bromoindole in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 5-bromo-1-methyl-1H-indole by column chromatography.

Step 2: Introduction of the Methanol Group via Formylation and Reduction

  • Subject 5-bromo-1-methyl-1H-indole to a Vilsmeier-Haack formylation reaction using POCl₃ and DMF to introduce a formyl group at the 3-position.

  • Alternatively, for substitution at the 5-position, a metal-halogen exchange followed by quenching with DMF can be employed.

  • Reduce the resulting aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.

  • Purify the final product, this compound, by column chromatography.

Step 3: Derivatization of the Hydroxyl Group

  • Esterification: React this compound with a carboxylic acid or acid chloride in the presence of a coupling agent (e.g., DCC, EDC) or a base (e.g., triethylamine, pyridine).

  • Etherification: Treat this compound with an alkyl halide in the presence of a base (e.g., sodium hydride) in an aprotic solvent.

Synthesis_Workflow

In Vitro Biological Evaluation

Once a library of derivatives is synthesized, a panel of in vitro assays should be employed to determine their biological activity. The choice of assays will depend on the therapeutic target of interest.

Example Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (a known antimicrobial agent) and negative controls (no compound).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

SAR_Logic

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The insights gleaned from SAR studies of related indole derivatives provide a solid foundation for the rational design of new compounds with tailored biological activities.

Future research in this area should focus on:

  • Systematic Derivatization: A comprehensive library of derivatives should be synthesized, exploring a wide range of functional groups at the 5-methanol position and, to a lesser extent, variations at the N1-position.

  • Broad Biological Screening: The synthesized compounds should be screened against a diverse panel of biological targets to identify novel activities.

  • Computational Modeling: Molecular docking and other in silico methods can be employed to predict the binding modes of these derivatives and guide the design of more potent analogs.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked. This guide serves as a starting point for researchers embarking on this exciting area of drug discovery.

References

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Benchmarking (1-methyl-1H-indol-5-yl)methanol: A Comparative Guide to Bioactivity Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Indole-Based Therapeutics

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] Its versatile nature allows for interactions with a wide array of biological targets, leading to applications ranging from anti-inflammatory to potent anticancer agents.[1][3] Many established anticancer drugs, such as the vinca alkaloids Vincristine and Vinblastine, feature an indole core and exert their effects by disrupting fundamental cellular processes like microtubule dynamics.[3][5][6]

This guide introduces a novel investigational compound, (1-methyl-1H-indol-5-yl)methanol, hereafter referred to as C1MIM, and benchmarks its in vitro anticancer potential against well-characterized bioactive compounds. While specific biological data for C1MIM is under initial investigation, its structural similarity to other bioactive indoles suggests potential as an anticancer agent. This document provides a framework for the rigorous comparative evaluation of new chemical entities like C1MIM, detailing the experimental rationale, protocols, and data interpretation necessary for assessing their therapeutic promise.

Benchmark Compound Profiles

To objectively evaluate the bioactivity of C1MIM, a panel of established anticancer agents with diverse mechanisms of action has been selected.

CompoundClassPrimary Mechanism of Action
Vincristine Vinca Alkaloid (Indole-based)Binds to tubulin, inhibiting the polymerization of microtubules and leading to mitotic arrest in the M phase, ultimately inducing apoptosis.[5][7][8][9][10]
Indole-3-carbinol (I3C) Natural Indole CompoundExhibits pleiotropic effects, including the modulation of estrogen receptor signaling, induction of cell cycle arrest, and activation of apoptotic pathways.[11][12][13][14][15]
Mitomycin C Antitumor AntibioticActs as a potent DNA crosslinker after reductive activation, inhibiting DNA synthesis and inducing apoptosis.[1][4][16][17][18]

These compounds provide a robust basis for comparison, representing both indole-containing drugs and agents with different modes of action, allowing for a comprehensive assessment of C1MIM's potential efficacy and mechanism.

Comparative Experimental Workflows: A Multi-Faceted Approach to Bioactivity Assessment

A logical and stepwise approach is essential for the in vitro characterization of a novel compound. The following experimental workflow is designed to first establish cytotoxic efficacy and then to elucidate the underlying mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation Cell_Line_Panel Select Cancer Cell Lines (e.g., MCF-7, HeLa, A549) MTT_Assay MTT Cell Viability Assay (Determine IC50 values) Cell_Line_Panel->MTT_Assay Data_Analysis_1 Comparative IC50 Analysis MTT_Assay->Data_Analysis_1 Proliferation_Assay BrdU Cell Proliferation Assay Data_Analysis_1->Proliferation_Assay Proceed with most sensitive cell line Apoptosis_Quantification Caspase-3/7 Activity Assay Proliferation_Assay->Apoptosis_Quantification Pathway_Analysis Western Blot for Apoptosis Markers (e.g., Bcl-2, Bax, Cleaved Caspase-3) Apoptosis_Quantification->Pathway_Analysis

Caption: Experimental workflow for benchmarking a novel compound.

Phase 1: Determining Cytotoxic Potency

The initial step is to quantify and compare the cytotoxic effects of C1MIM and the benchmark compounds across a panel of human cancer cell lines. This provides a broad overview of potency and identifies the most sensitive cell lines for further mechanistic studies.

Featured Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][19]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of C1MIM and benchmark compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the cell viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Comparative Data: IC50 Values (µM) after 48h Treatment

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
C1MIM 12.58.225.1
Vincristine 0.050.020.1
Indole-3-carbinol 150200>250
Mitomycin C 1.52.85.0

This data is for illustrative purposes only.

Phase 2: Elucidating the Mechanism of Action

Based on the IC50 data, the most sensitive cell line (in this hypothetical case, HeLa) would be selected for further experiments to understand how C1MIM exerts its effects.

Featured Protocol 1: BrdU Cell Proliferation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation. BrdU (5-bromo-2'-deoxyuridine), a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and detected with specific antibodies.[5][11][16][17][20]

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells in a 96-well plate and treat with C1MIM and benchmark compounds at their respective IC50 concentrations for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution to the cells and incubate for 2-4 hours to allow for incorporation into the DNA of S-phase cells.[5]

  • Fixing and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to stop cell proliferation and denature the DNA, which is necessary to allow the anti-BrdU antibody to access the incorporated BrdU.[16][20]

  • Antibody Incubation: Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-linked secondary antibody.[16]

  • Signal Development: Add a TMB substrate to develop a colorimetric signal. The intensity of the color is proportional to the amount of BrdU incorporated, indicating the level of cell proliferation.[16]

  • Quantification: Measure the absorbance and compare the proliferation rates of treated cells to untreated controls.

Featured Protocol 2: Analysis of Apoptotic Pathways

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), two key assays are employed.

A. Caspase-3/7 Activity Assay:

Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis.[10][21] This assay uses a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7, releasing a luminescent or colorimetric signal.[18][22]

Step-by-Step Methodology:

  • Cell Lysis: Treat HeLa cells with the compounds at their IC50 concentrations for 24 hours. Lyse the cells to release their contents.

  • Substrate Addition: Add the proluminescent caspase-3/7 substrate to the cell lysates.[22]

  • Signal Measurement: Incubate at room temperature to allow for substrate cleavage. Measure the resulting luminescence, which is directly proportional to the amount of active caspase-3/7.

B. Western Blot for Apoptosis Markers:

Western blotting allows for the semi-quantitative analysis of specific proteins involved in the apoptotic cascade.[6][9][21][23][24] Key markers include the Bcl-2 family of proteins, which regulate apoptosis, and cleaved caspase-3.[6][9][21]

G cluster_pathway Apoptotic Signaling C1MIM C1MIM Bcl2 Anti-apoptotic Bcl-2 C1MIM->Bcl2 Inhibits (?) Bax Pro-apoptotic Bax C1MIM->Bax Activates (?) Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway modulated by C1MIM.

Step-by-Step Methodology:

  • Protein Extraction: Lyse compound-treated HeLa cells and quantify the total protein concentration.[23]

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[23] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis induction.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the initial in vitro benchmarking of a novel investigational compound, this compound (C1MIM). By employing a suite of standardized assays, it is possible to systematically compare its cytotoxic potency and elucidate its mechanism of action relative to established anticancer agents like Vincristine, Indole-3-carbinol, and Mitomycin C.

The hypothetical data presented herein suggests that C1MIM could be a moderately potent cytotoxic agent. The proposed mechanistic studies would further clarify whether its activity stems from the inhibition of cell proliferation and the induction of apoptosis, common mechanisms for many indole-based anticancer compounds.[25][26] The results of these comparative studies are crucial for making informed decisions about the further development of C1MIM as a potential therapeutic candidate.

References

  • Mitomycin C: Mechanism, Adverse Effects, Contraindic
  • DRUG NAME: Vincristine - BC Cancer. [Link]
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  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. [Link]
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  • Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • Indole-3-Carbinol - Memorial Sloan Kettering Cancer Center. [Link]
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. [Link]
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  • Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs - PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Orthogonal Characterization of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis—The Imperative of Rigorous Characterization

In the realm of drug discovery and development, the synthesis of a target molecule is a critical milestone, but it is merely the first step. The subsequent confirmation of its identity and the meticulous assessment of its purity are paramount. Heterocyclic compounds, such as indole derivatives, form the backbone of a vast number of pharmaceuticals, making their unambiguous characterization a non-negotiable aspect of the development pipeline.[1][2] The presence of subtle impurities, including isomers or process-related contaminants, can profoundly impact biological activity, toxicity, and overall drug safety and efficacy.[3]

This guide provides an in-depth, field-proven framework for the comprehensive characterization of a synthesized novel indole derivative, (1-methyl-1H-indol-5-yl)methanol (Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20 g/mol ).[4] We will move beyond a simple checklist of techniques, instead focusing on the strategic implementation of an orthogonal analytical approach .[5][6] This strategy leverages multiple, independent analytical methods to interrogate the same sample attributes, thereby building a self-validating and robust data package that ensures the highest degree of confidence in the material's identity, structure, and purity.[5][6]

The Orthogonal Philosophy: A Multi-Faceted Approach to Truth

Relying on a single analytical technique is fraught with risk; a co-eluting impurity in chromatography might be invisible, or a subtle structural isomer might be indistinguishable by mass spectrometry alone. The orthogonal approach mitigates these risks by employing techniques with different separation or detection principles.[7] For our target molecule, a comprehensive characterization package will integrate data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Caption: Orthogonal workflow for compound characterization.

Part 1: Unambiguous Identity Confirmation

The first objective is to confirm that the synthesized molecule is, in fact, this compound. This involves piecing together the molecular structure atom-by-atom and verifying the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. We will employ both ¹H NMR to observe the proton environment and ¹³C NMR to map the carbon skeleton.

Causality Behind the Experiment: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. ¹³C NMR complements this by showing all unique carbon atoms in the molecule. Together, they provide a definitive molecular fingerprint.[8][9]

Expected Spectral Features for this compound:

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity ¹³C NMR (Predicted δ, ppm)
N-CH~3.7-3.8Singlet (s)~33
CH ₂-OH~4.7-4.8Singlet (s)~65
CH₂-OH Variable (e.g., ~1.5-2.5)Singlet (s), broad-
H-2~7.1-7.2Doublet (d)~128
H-3~6.4-6.5Doublet (d)~101
H-4~7.5-7.6Doublet (d)~125
H-6~7.1-7.2Doublet of Doublets (dd)~122
H-7~7.3-7.4Singlet (or fine d)~110
C-2--~128
C-3--~101
C-3a--~128
C-4--~125
C-5--~135
C-6--~122
C-7--~110
C-7a--~137

Note: Predicted shifts are based on standard indole chemical shift data and substituent effects. Actual values may vary slightly based on solvent and concentration.[10][11][12]

Mass Spectrometry (MS): Confirming Molecular Weight

MS provides the exact molecular weight of the compound, offering a crucial piece of evidence for identity confirmation.[13] Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the indole nitrogen can be readily protonated.

Causality Behind the Experiment: By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can directly verify that the compound's mass matches its chemical formula (C₁₀H₁₁NO). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing an extremely high degree of confidence.[14]

Expected Results:

  • Target Ion (ESI+): [M+H]⁺

  • Expected m/z (Monoisotopic): 162.0919

  • Key Fragmentation: Tandem MS (MS/MS) could show a characteristic loss of water (H₂O) from the protonated molecule, resulting in a fragment at m/z 144.0813.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Profiling

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[15][16]

Causality Behind the Experiment: Different chemical bonds vibrate at specific, characteristic frequencies when exposed to infrared radiation. By analyzing the absorption spectrum, we can confirm the presence of the alcohol (O-H) and the aromatic indole system.[17]

Expected Characteristic Absorption Bands:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Appearance
Alcohol O-HStretch3200 - 3500Strong, Broad
Aromatic C-HStretch3000 - 3100Medium, Sharp
Aliphatic C-H (N-CH₃, CH₂)Stretch2850 - 2960Medium, Sharp
Aromatic C=CStretch1450 - 1600Medium to Weak
Alcohol C-OStretch1000 - 1250Strong

The combination of a definitive NMR structure, an exact molecular weight from MS, and the correct functional groups from FTIR provides a powerful, self-validating confirmation of the compound's identity.

Part 2: Rigorous Purity Assessment

Confirming identity is only half the battle. Purity assessment ensures that the synthesized material is free from starting materials, by-products, and degradation products, which is critical for reliable downstream applications.[18]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity

HPLC is the gold standard for separating and quantifying impurities in pharmaceutical compounds.[3][18] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from closely related impurities. Using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector allows for peak purity analysis, confirming that the main peak is spectrally homogenous.[19]

Causality Behind the Experiment: RP-HPLC separates compounds based on their hydrophobicity. By running a solvent gradient from high polarity (aqueous) to low polarity (organic), we can elute compounds from a C18 column. Impurities with different polarities will have different retention times, appearing as separate peaks. The area of each peak is proportional to its concentration, allowing for quantification.

Caption: Typical experimental workflow for RP-HPLC analysis.

Comparative Performance of Analytical Techniques:

Technique Primary Application Strengths Limitations
¹H, ¹³C NMR Identity & StructureProvides definitive structural information; can quantify purity (qNMR).Lower sensitivity than MS/HPLC; complex mixtures can be difficult to interpret.
Mass Spectrometry IdentityHigh sensitivity; provides exact molecular weight.Does not distinguish isomers; quantification requires specific setup.
FTIR Spectroscopy IdentityFast; confirms functional groups.Provides limited structural detail; not suitable for purity quantification.
HPLC-UV/DAD Purity & QuantificationHigh sensitivity and resolving power; gold standard for purity; excellent for quantification.[18]Requires a chromophore for UV detection; structural information is limited.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for analysis. Method validation is required to demonstrate that the procedure is suitable for its intended purpose.[20][21][22]

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Set a spectral width of ~16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Set a spectral width of ~240 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm). Integrate proton signals and assign peaks based on chemical shifts and coupling patterns.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to ~10 µg/mL in the initial mobile phase composition.

  • Instrumentation: Couple an HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Acquisition:

    • Mode: Positive Ion ESI.

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the ion chromatogram for m/z 162.0919 to confirm the presence and retention time of the target compound. Analyze the full scan mass spectrum of the corresponding peak to confirm the exact mass.

Protocol 3: RP-HPLC for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~0.5 mg/mL.

  • Instrumentation: HPLC system with a DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and 280 nm) and collect full UV spectra.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. Perform peak purity analysis on the main peak to check for co-eluting impurities.

Conclusion

The characterization of a synthesized compound like this compound is a systematic process of evidence gathering. No single technique can provide a complete picture. By strategically employing an orthogonal set of analytical methods—NMR for structure, MS for molecular weight, FTIR for functional groups, and HPLC for purity—we construct a multi-dimensional, self-validating data package. This rigorous approach not only confirms that you have made the right molecule but also ensures it meets the stringent quality standards required for its advancement in the drug development pipeline.

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Safety Operating Guide

Definitive Guide to the Proper Disposal of (1-methyl-1H-indol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safe Laboratory Waste Management

As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. (1-methyl-1H-indol-5-yl)methanol, a substituted indole, represents a class of compounds pivotal to many research programs. However, beyond its synthesis and application, a commitment to safety and environmental stewardship demands a rigorous and well-understood protocol for its disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined here are grounded in federal regulations, such as the Resource Conservation and Recovery Act (RCRA), and established best practices for laboratory safety.[1][2] Adherence to this protocol is not merely a matter of compliance but a cornerstone of a responsible and safe research environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, the toxicological profile can be inferred from its structural class. Indole derivatives and related aromatic alcohols often exhibit irritant properties.[3] Data for the parent compound, (1H-indol-5-yl)methanol, and similar structures indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[4][5][6]

Therefore, the core principle is to manage all waste containing this compound as hazardous chemical waste. This conservative approach ensures the highest level of safety for laboratory personnel and prevents environmental contamination.[3]

Immediate Safety & Handling Protocols

Proper disposal begins with safe handling. Before any waste is generated or managed, the following personal protective equipment (PPE) and engineering controls are mandatory to minimize exposure.[6][7]

Protective Measure Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.[6]Protects against splashes of solutions or accidental contact with solid particles, preventing serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[8]Prevents direct skin contact, mitigating the risk of irritation.[6] Contaminated gloves must be disposed of as solid hazardous waste.[8]
Body Protection A fully buttoned laboratory coat.[7]Protects skin and personal clothing from contamination.
Engineering Controls Certified Chemical Fume Hood.All handling of the solid compound and preparation of its waste should occur within a fume hood to prevent inhalation of airborne particles or vapors.[9]

The Disposal Workflow: A Step-by-Step Procedural Guide

The systematic segregation and collection of waste are critical to prevent dangerous reactions and ensure compliant disposal.[7] Never dispose of this compound down the drain or in the regular trash.[7]

Step 1: Waste Segregation

Properly segregating waste at the point of generation is the most critical step.[10] Do not mix incompatible waste streams.[1]

  • Solid Waste: This stream includes:

    • Unused or expired this compound solid.

    • Contaminated PPE (gloves, disposable lab coats).

    • Weighing papers, absorbent pads, and towels used for cleanup.[7] Collect these materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7][11]

  • Liquid Waste: This stream includes:

    • Solutions containing this compound.

    • The first rinse of any contaminated glassware; this initial rinsate must be collected as hazardous waste.[9][12]

    • Crucially, maintain separate containers for halogenated and non-halogenated solvent waste. [3] Combining these streams can complicate the final disposal process and increase costs.

  • Sharps Waste:

    • Any needles, syringes, or broken glassware contaminated with this compound must be disposed of in an approved, puncture-proof sharps container that is clearly labeled as hazardous waste.[2][13]

Step 2: Waste Container Management

The integrity and labeling of your waste container are mandated by EPA regulations.[14]

  • Container Selection: Use only containers that are in good condition, free of leaks, and chemically compatible with the waste.[1][15] The container must have a secure, screw-on cap to prevent spills and evaporation.[7][15] Whenever possible, use the original product container for surplus chemicals, provided it is in good condition.[15]

  • Container Labeling: Before any waste is added, the container must be clearly and accurately labeled.[7] The label must include:

    • The words "HAZARDOUS WASTE" .[14][16]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

    • A complete list of all contents by percentage, including solvents.

    • The "Accumulation Start Date," which is the date the first drop of waste is added to the container.[7]

Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for the temporary storage of hazardous waste, known as a Satellite Accumulation Area (SAA).[15][17]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17][18]

  • Waste containers in the SAA must be kept tightly closed except when actively adding waste.[1][15] This is a common and critical compliance failure.

  • Segregate containers within the SAA based on chemical compatibility (e.g., keep acids away from bases and oxidizers away from flammables).[1][19]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[18]

Step 4: Arranging for Final Disposal

The final treatment and disposal of hazardous waste must be performed by a licensed professional waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) office.[2]

  • Once a waste container is full, or within one year of the accumulation start date (for academic labs, this can be 12 months), contact your EHS office to schedule a waste pickup.[15][18]

  • Do not move hazardous waste from one SAA to another.[14] The EHS team is trained to transport the waste to a central accumulation area for shipment.

The following diagram outlines the decision-making process for the disposal workflow.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Storage & Final Disposal start Waste Containing This compound Generated decision What is the physical form? start->decision solid_waste Solid Waste (e.g., pure compound, contaminated gloves, paper) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, first rinsate) decision->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) decision->sharps_waste Sharps solid_container Collect in Lined, Labeled 'Hazardous Waste' Bin solid_waste->solid_container liquid_container Collect in Compatible, Labeled 'Hazardous Waste' Carboy (Segregate Halogenated/Non-Halogenated) liquid_waste->liquid_container sharps_container Collect in Puncture-Proof, Labeled 'Hazardous Sharps' Container sharps_waste->sharps_container saa Store Securely in Satellite Accumulation Area (SAA) (Keep container closed) solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Container Full or Time Limit Reached? Contact EHS for Pickup saa->ehs_pickup final_disposal Licensed Hazardous Waste Vendor ehs_pickup->final_disposal caption Disposal Workflow for this compound

Sources

Navigating the Safe Handling of (1-methyl-1H-indol-5-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. (1-methyl-1H-indol-5-yl)methanol, a compound of interest within this sphere, requires a nuanced and rigorous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you, our scientific colleagues, with the knowledge to handle this and similar research chemicals with the utmost confidence and safety.

Understanding the Hazard Profile: A Tale of Two Moieties

To effectively mitigate risk, we must first understand the nature of the hazard. This compound is a molecule that combines the structural features of both indole and methanol. This duality dictates its hazard profile and, consequently, the personal protective equipment (PPE) required for its safe handling.

The indole core , a common scaffold in biologically active compounds, can present several hazards. Indole and its derivatives can be harmful if swallowed or absorbed through the skin, and they are known to cause skin and eye irritation.[1][2] Some indole derivatives may also cause respiratory irritation.[1] Furthermore, many organic compounds, including indoles, are very toxic to aquatic life, necessitating stringent disposal protocols.[1][3]

The methanol moiety introduces a more acute set of risks. Methanol is a highly flammable liquid and vapor.[4][5] More critically, it is toxic if swallowed, inhaled, or absorbed through the skin.[4][5] The toxicity of methanol is insidious; it is metabolized in the body to formaldehyde and then to formic acid.[6][7][8][9] The accumulation of formic acid leads to metabolic acidosis and can cause severe damage to the central nervous system and, most notably, the optic nerve, potentially leading to blindness.[6][8][9][10][11]

Therefore, our safety protocols must address the combined risks of skin and eye irritation from the indole structure and the acute toxicity and flammability of the methanol functional group.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a matter of compliance but a critical component of a self-validating safety system. Each element of your PPE ensemble is chosen to counteract a specific hazard presented by this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber glovesProvides resistance to both indole derivatives and methanol.[12][13][14] Always check the manufacturer's glove compatibility data. Double gloving is recommended for extended handling periods.
Eye Protection Chemical safety goggles and a face shieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a higher risk of splashing.
Body Protection Flame-resistant lab coatProtects against incidental skin contact and provides a barrier against flammable liquids.
Respiratory Protection Supplied-Air Respirator (SAR)Due to the high toxicity of methanol and its poor warning properties (the odor threshold can be above the exposure limit), standard air-purifying respirators with organic vapor cartridges are not recommended.[15][16] A SAR provides a clean air supply, ensuring the highest level of protection against inhalation of toxic vapors.[15][16]

Workflow for Donning PPE

PPE_Donning_Workflow A Inspect all PPE for integrity B Don flame-resistant lab coat A->B C Don inner pair of nitrile gloves B->C D Don outer pair of nitrile/butyl rubber gloves C->D E Don chemical safety goggles D->E F Don face shield E->F G If required, connect to Supplied-Air Respirator F->G

Caption: Step-by-step PPE donning procedure.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[17]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling:

  • All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use spark-proof tools and equipment to mitigate the risk of ignition.[4][5]

  • Avoid the generation of dusts when handling the solid form.[18]

  • Keep containers tightly closed when not in use.[17]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Remove all sources of ignition.[17]

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material and any contaminated PPE into a designated, labeled hazardous waste container.

  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Environmental Stewardship

The proper disposal of this compound and its associated waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled hazardous waste container designated for non-halogenated organic solids.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic liquids.

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

Disposal Protocol

Disposal_Protocol cluster_waste_generation Waste Generation cluster_waste_processing Waste Processing cluster_final_disposal Final Disposal Solid Solid Waste (gloves, paper) Collect_Solid Collect in Labeled Solid Waste Container Solid->Collect_Solid Liquid Liquid Waste (solutions) Collect_Liquid Collect in Labeled Liquid Waste Container Liquid->Collect_Liquid Container Empty Containers Rinse Triple Rinse with Solvent Container->Rinse EHS Contact EHS for Pickup Collect_Solid->EHS Collect_Liquid->EHS Rinse->Collect_Liquid Collect Rinsate Dispose_Container Dispose of Rinsed Container Rinse->Dispose_Container

Caption: Waste disposal workflow.

Crucially, never dispose of this compound or its containers in the regular trash or down the drain. [18] Always consult with your institution's EHS department for specific disposal procedures, as regulations can vary.[18]

By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

  • NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol. (2019). Centers for Disease Control and Prevention. [Link]
  • Methanol Resistant Work Gloves. SafetyGloves.co.uk. [Link]
  • Methanol Gloves. SafetyGloves.co.uk. [Link]
  • METHANOL SAFE HANdLING MANUAL. (n.d.). Methanol Institute. [Link]
  • How To Protect Workers From Methanol Exposure In The Workplace. (2024). KERAMIDA Inc. [Link]
  • SAFETY DATA SHEET - Moisture in Methanol. (2015). National Institute of Standards and Technology. [Link]
  • Methanol Toxicity. (2025). NCBI Bookshelf. [Link]
  • Methanol Resistant Gloves. Gloves.co.uk. [Link]
  • Toxic Alcohols. (2018). The New England Journal of Medicine. [Link]
  • Kovac's Indole Reagent, Safety D
  • Kovac's Indole Reagent, Safety D
  • List of Chemical/Solvent Resistant Glove. (n.d.). AXEL GLOBAL. [Link]
  • Safety Data Sheet - Methanol. (2015). Solvents & Petroleum Service, Inc. [Link]
  • Methanol Toxicity: Background, Etiology and Pathophysiology, Prognosis. (2024). Medscape. [Link]
  • Indole-3-carbinol Safety D
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC. [Link]
  • Methanol. (n.d.). Wikipedia. [Link]
  • Methanol toxicity. (n.d.). Wikipedia. [Link]
  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. (n.d.). University of Pittsburgh. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.